molecular formula C6H10Br2 B1142938 trans-1,2-Dibromocyclohexane CAS No. 1217522-88-7

trans-1,2-Dibromocyclohexane

Cat. No.: B1142938
CAS No.: 1217522-88-7
M. Wt: 241.9516
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Description

trans-1,2-Dibromocyclohexane is a pivotal compound in advanced organic chemistry research, primarily recognized for its role in elucidating reaction mechanisms and stereoelectronic principles. Its primary formation occurs via the stereospecific anti addition of bromine to cyclohexene, a classic reaction that proceeds through a cyclic bromonium ion intermediate . This mechanism makes it an indispensable model system for teaching and investigating the stereochemistry of alkene halogenation, consistently yielding the trans-diaxial product where the bromine atoms are positioned on opposite sides of the cyclohexane ring . In physical organic chemistry, this compound serves as a critical probe for conformational analysis. Studies involving NMR spectroscopy and theoretical calculations exploit its symmetric structure to investigate stereoelectronic effects and quantify the energetic differences between axial and equatorial substituent conformations in the vapour phase and across various solvents . The diaxial conformation is stabilized by significant hyperconjugative interactions, as revealed by Natural Bond Orbital (NBO) analysis . As a synthetic intermediate, this compound is a versatile building block. It is commonly utilized in dehydrohalogenation reactions to synthesize cycloalkynes and can be further transformed into other valuable derivatives, such as diols or epoxides, enabling access to a diverse array of functionalized cyclohexane systems for pharmaceutical and chemical development . This product is designated For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-1,2-dibromocyclohexane
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InChI

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1
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InChI Key

CZNHKZKWKJNOTE-PHDIDXHHSA-N
Source PubChem
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Canonical SMILES

C1CCC(C(C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1CC[C@H]([C@@H](C1)Br)Br
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Molecular Formula

C6H10Br2
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DSSTOX Substance ID

DTXSID70225304
Record name trans-1,2-Dibromocyclohexane
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Molecular Weight

241.95 g/mol
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Physical Description

Clear slightly yellow liquid; [Acros Organics MSDS]
Record name trans-1,2-Dibromocyclohexane
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CAS No.

7429-37-0
Record name trans-1,2-Dibromocyclohexane
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of trans-1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of trans-1,2-dibromocyclohexane, a key intermediate in organic synthesis. The document details its chemical and physical characteristics, provides established experimental protocols for its synthesis and spectroscopic identification, and visually represents its primary reaction mechanisms. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.

Core Properties

This compound is a halogenated cyclic hydrocarbon with the chemical formula C₆H₁₀Br₂.[1] It is typically a colorless to slightly yellow liquid at room temperature.[2] This compound is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

PropertyValueSource
Molecular Formula C₆H₁₀Br₂[1]
Molecular Weight 241.95 g/mol
Appearance Colorless to light-yellow liquid[2]
Melting Point -5 °C[3]
Boiling Point 145 °C at 100 mmHg[3][4]
Density 1.784 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.5515[4]
Solubility Soluble in ethanol[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectroscopic data are summarized in Table 2.

Spectroscopic TechniqueKey FeaturesSource
¹H NMR (in CDCl₃) Spectra available for review.[5][6][7]
¹³C NMR Spectra available for review.[8]
Infrared (IR) Spectroscopy Spectra available for review, often performed as a liquid film or KBr pellet.[8][9][10]
Mass Spectrometry (MS) Mass spectrum available, showing molecular ion peaks.[7][11]

Synthesis and Reactions

This compound is a versatile intermediate in organic synthesis, primarily prepared through the electrophilic addition of bromine to cyclohexene.[12][13] It can undergo various reactions, most notably elimination reactions to form cyclohexadienes.[14]

Synthesis via Bromination of Cyclohexene

The addition of bromine to cyclohexene proceeds through a cyclic bromonium ion intermediate, leading to the formation of the trans product due to anti-addition.[3][15]

Synthesis_of_trans_1_2_Dibromocyclohexane cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclohexene Cyclohexene Bromonium_ion Cyclic Bromonium Ion Cyclohexene->Bromonium_ion + Br₂ Bromine Bromine (Br₂) Product This compound Bromonium_ion->Product + Br⁻ (anti-attack) E2_Elimination_of_trans_1_2_Dibromocyclohexane cluster_reactant Reactant cluster_intermediate Intermediate cluster_product Product Reactant This compound Intermediate Bromocyclohexene Reactant->Intermediate + Base - HBr Product 1,3-Cyclohexadiene Intermediate->Product + Base - HBr

References

Synthesis of trans-1,2-Dibromocyclohexane from Cyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of trans-1,2-dibromocyclohexane via the bromination of cyclohexene is a cornerstone reaction in organic chemistry, serving as a classic example of electrophilic halogen addition to an alkene. This process is distinguished by its high stereoselectivity, exclusively yielding the trans isomer through an anti-addition mechanism. This guide provides an in-depth overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data for researchers and professionals in drug development and chemical synthesis.

Reaction Mechanism: Electrophilic Anti-Addition

The bromination of cyclohexene proceeds through a well-established two-step mechanism involving a cyclic bromonium ion intermediate. This pathway accounts for the observed anti-stereochemistry of the product.[1][2]

  • Formation of the Bromonium Ion: As a bromine (Br₂) molecule approaches the electron-rich π-bond of the cyclohexene ring, the bromine molecule becomes polarized.[3] The alkene's π electrons attack the electrophilic bromine atom, displacing a bromide ion (Br⁻). Concurrently, a lone pair of electrons from the attacked bromine atom forms a bond with the other carbon of the original double bond, creating a three-membered ring known as a cyclic bromonium ion.[1][4] This intermediate forms on one face of the cyclohexene ring.

  • Nucleophilic Attack and Ring Opening: The displaced bromide ion (Br⁻) then acts as a nucleophile. Due to the steric hindrance from the bulky bromonium ion, the bromide ion can only attack one of the carbons from the opposite face of the ring (backside attack).[4][5] This Sₙ2-like attack opens the three-membered ring, resulting in the two bromine atoms being on opposite sides of the cyclohexane ring, a configuration known as anti-addition.[1][3] This stereospecific process leads to the formation of a racemic mixture of the two enantiomers of this compound, with no formation of the cis isomer.[1][6]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclohexene Cyclohexene Bromonium Cyclic Bromonium Ion + Bromide Ion (Br⁻) Cyclohexene->Bromonium Electrophilic Attack Br2 Bromine (Br₂) Br2->Bromonium Product This compound (Racemic Mixture) Bromonium->Product Nucleophilic Attack (Backside)

Caption: Reaction mechanism for the anti-addition of bromine to cyclohexene.

Quantitative Data Summary

The following table summarizes the quantitative data from a standard laboratory procedure for the synthesis of this compound.[7]

ParameterValue
Reactants
Cyclohexene123 g (1.5 moles)
Bromine210 g (1.3 moles)
Solvents
Carbon Tetrachloride445 cc total
Absolute Alcohol15 cc
Reaction Conditions
Temperature-5°C to -1°C
Addition Time~3 hours
Product Information
Yield303 g (95% of theoretical)
Boiling Point99–103°C at 16 mm Hg (108–112°C at 25 mm Hg)
Molecular FormulaC₆H₁₀Br₂
Molecular Weight241.95 g/mol

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of 1,2-dibromocyclohexane.[7]

1. Apparatus Setup:

  • A 2-liter, three-necked, round-bottomed flask is fitted with a mechanical stirrer, a thermometer, and a 500-cc separatory funnel.

  • The flask is placed in an ice-salt bath to maintain a low temperature.

2. Reaction Mixture Preparation:

  • A solution of 123 g (1.5 moles) of cyclohexene is prepared in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute alcohol and placed in the three-necked flask.

  • A separate solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride is prepared and placed in the separatory funnel.

3. Bromine Addition:

  • The stirrer is started, and the cyclohexene solution is cooled to -5°C.

  • The bromine solution is added dropwise from the separatory funnel to the stirred cyclohexene solution.

  • The rate of addition must be carefully controlled to ensure the reaction temperature does not rise above -1°C.[7] This slow addition is crucial to minimize substitution side reactions and improve the yield. The addition process typically takes about three hours.

4. Work-up and Purification:

  • Once the bromine addition is complete, the reaction mixture is transferred to a 1-liter modified Claisen flask.

  • The carbon tetrachloride solvent and any excess cyclohexene are removed by distillation using a water bath.

  • The water bath is then replaced with an oil bath, and the remaining product is distilled under reduced pressure.

  • The final product, this compound, is collected at 99–103°C/16 mm Hg.

5. Optional Purification for Stability:

  • For long-term storage, the distilled product can be further purified to prevent darkening. The dibromide is shaken with one-third its volume of 20% ethyl alcoholic potassium hydroxide, diluted with water, and the organic layer is washed, dried, and redistilled.[7]

Safety Precautions:

  • Bromine is highly toxic, corrosive, and reactive. All operations involving bromine must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, goggles, lab coat).[8]

  • Cyclohexene and carbon tetrachloride are flammable and hazardous. Dichloromethane, another common solvent, is a suspected carcinogen.[8] Avoid ignition sources and handle these chemicals with care.

G A 1. Setup Apparatus (3-neck flask, stirrer, thermometer, dropping funnel) B 2. Prepare & Cool Reactants (Cyclohexene in CCl₄/EtOH to -5°C) A->B C 3. Slow Addition of Bromine (Maintain temp < -1°C over 3 hrs) B->C D 4. Transfer to Claisen Flask C->D E 5. Solvent Removal (Distill CCl₄ & excess cyclohexene) D->E F 6. Vacuum Distillation (Collect product at 99-103°C / 16 mmHg) E->F G Purified this compound F->G

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Stereoselective Bromination of Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the mechanism, experimental protocol, and stereochemical outcome of the bromination of cyclohexene. The reaction is a classic example of electrophilic halogen addition to an alkene, which proceeds with high stereospecificity to yield the trans isomer of 1,2-dibromocyclohexane.

Core Mechanism: Electrophilic Addition and Anti-Stereochemistry

The bromination of cyclohexene is a stereospecific reaction, meaning the stereochemistry of the starting material dictates the stereochemistry of the product.[1] The reaction proceeds via an "anti-addition," where the two bromine atoms add to opposite faces of the double bond, resulting exclusively in the trans-diastereomer.[2][3] This outcome is explained by a two-step mechanism involving a cyclic bromonium ion intermediate.

Step 1: Formation of the Cyclic Bromonium Ion

The process begins when the electron-rich carbon-carbon double bond of cyclohexene acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule.[3][4] This induces a dipole in the otherwise nonpolar bromine molecule. As the alkene's π electrons form a bond with the proximal bromine atom, the distal bromine atom is displaced as a bromide ion (Br⁻).[5] Simultaneously, a lone pair of electrons from the proximal bromine atom attacks the other carbon of the original double bond.[3] This concerted process results in the formation of a three-membered ring called a cyclic bromonium ion intermediate.[6][7] This bridged ion prevents rotation around the carbon-carbon bond and shields one face of the ring from further attack.[2]

Step 2: Nucleophilic Attack and Ring Opening

In the second step, the bromide ion (Br⁻) generated in the first step acts as a nucleophile.[5] It attacks one of the two carbon atoms of the bromonium ion. Due to steric hindrance from the bridged bromine atom, the nucleophilic attack can only occur from the side opposite to the ring—a process known as backside attack.[3][5] This is analogous to an Sₙ2 reaction mechanism and forces the opening of the three-membered ring.[6]

This anti-addition pathway dictates that the two bromine atoms end up on opposite sides of the cyclohexane ring, leading to the formation of trans-1,2-dibromocyclohexane.[3][8] The initial product is formed in a diaxial conformation, which, being generally unstable, subsequently undergoes a ring-flip to the more stable diequatorial conformation.[6]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of this compound, based on established laboratory procedures.[9]

ParameterValueNotes
Reactants & Reagents
Cyclohexene100 g (1.22 moles)The limiting reagent.
Bromine210 g (1.3 moles)A slight molar excess is used. Dissolved in carbon tetrachloride for controlled addition.
Solvent
Carbon Tetrachloride445 cc (total)Used to dissolve both cyclohexene and bromine. Note: Carbon tetrachloride is a hazardous substance and modern protocols may substitute it with dichloromethane or other less toxic solvents.[10][11]
Absolute Alcohol15 ccAdded to the cyclohexene solution.
Reaction Conditions
Temperature-5 °C to -1 °CThe reaction is exothermic; temperature is controlled with an ice-salt bath to prevent side reactions.
Reaction TimeApprox. 3 hours for bromine additionThe rate of addition is controlled to maintain the desired temperature.
Product & Yield
ProductThis compoundA colorless to pale yellow liquid.
Theoretical YieldApprox. 295 gBased on cyclohexene as the limiting reagent.
Actual Yield255-265 g (86-90%)High yields are typical for this reaction.

Experimental Protocol

This section details a standard laboratory procedure for the bromination of cyclohexene.

Safety Precautions:

  • Bromine is highly toxic, corrosive, and volatile. All operations involving bromine must be conducted in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Cyclohexene and the solvents used (e.g., carbon tetrachloride or dichloromethane) are flammable and have irritating odors. Keep away from ignition sources.[10]

  • Dichloromethane is a suspected carcinogen.[10]

Procedure: [9]

  • Preparation: Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to cool.

  • Reactant Mixture: In the flask, place a solution of 100 g (1.22 moles) of cyclohexene in 300 cc of carbon tetrachloride and 15 cc of absolute alcohol.

  • Bromine Addition: Start the stirrer and cool the mixture to -5°C. Prepare a solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride and place it in the dropping funnel. Add the bromine solution dropwise to the cyclohexene mixture at a rate that maintains the reaction temperature between -5°C and -1°C. This addition typically takes about three hours. The disappearance of the bromine's reddish-orange color indicates its reaction with the alkene.[11]

  • Workup: Once the addition is complete, transfer the reaction mixture to a flask for distillation. Remove the carbon tetrachloride and any excess cyclohexene by distilling from a water bath.

  • Purification: The crude this compound can be purified by vacuum distillation. For enhanced stability and to prevent darkening over time, the crude product can be washed with a 20% solution of ethyl alcoholic potassium hydroxide, followed by water, then dried and distilled.[9]

Visualization of Reaction Mechanism

The following diagram illustrates the stereospecific pathway for the bromination of cyclohexene.

Caption: Reaction pathway for the anti-addition of bromine to cyclohexene.

References

The Stereochemistry of trans-1,2-Dibromocyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core stereochemical principles of trans-1,2-dibromocyclohexane, a key molecule in organic synthesis. This document provides a comprehensive overview of its conformational analysis, chirality, and relevant experimental protocols, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Conformational Analysis: The Diaxial-Diequatorial Equilibrium

This compound exists as a dynamic equilibrium between two chair conformations: the diequatorial (ee) and the diaxial (aa) conformer. The relative stability of these conformers is influenced by a combination of steric and electronic effects and is notably dependent on the solvent environment.[1]

In the gas phase, the diequatorial conformer is slightly more stable. However, in solution, the preference can shift towards the diaxial conformer, a phenomenon attributed to hyperconjugative effects.[1] The energy difference between the two conformers has been determined using NMR spectroscopy and theoretical calculations.[1]

Data Presentation: Conformational Energy

The following table summarizes the energy difference (ΔE = E(ee) - E(aa)) between the diequatorial and diaxial conformers of this compound in various media.[1] A positive value indicates that the diaxial conformer is more stable.

MediumΔE (kcal/mol)
Vapour Phase1.40
Carbon Tetrachloride (CCl4)0.93
Dimethyl Sulfoxide (DMSO)-0.05

Chirality and Enantiomers

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image.[2][3][4] This chirality arises from the presence of two stereocenters at the C1 and C2 positions. The trans configuration leads to a pair of enantiomers: (1R,2R)-1,2-dibromocyclohexane and (1S,2S)-1,2-dibromocyclohexane. These enantiomers possess identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

A sample of this compound synthesized from the bromination of cyclohexene is a racemic mixture, containing equal amounts of the (1R,2R) and (1S,2S) enantiomers.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic addition of bromine (Br₂) to cyclohexene.[5] The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, leading to the exclusive formation of the trans product.[5]

A detailed experimental protocol is provided below, based on established literature procedures.

Materials:

  • Cyclohexene

  • Bromine

  • Carbon tetrachloride (CCl₄)

  • Absolute ethanol

  • Ice-salt bath

  • Three-necked round-bottom flask

  • Separatory funnel

  • Mechanical stirrer

  • Thermometer

  • Modified Claisen flask

  • Oil bath

Procedure:

  • In a 2-L three-necked, round-bottom flask, prepare a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute alcohol.

  • Equip the flask with a 500-cc separatory funnel, a mechanical stirrer, and a thermometer.

  • Cool the flask in an ice-salt bath to -5°C.

  • Begin stirring and add a solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride from the separatory funnel at a rate that maintains the reaction temperature at or below -1°C. This addition should take approximately three hours.

  • After the addition is complete, transfer the reaction mixture to a 1-L modified Claisen flask.

  • Distill off the carbon tetrachloride and any excess cyclohexene using a water bath.

  • Replace the water bath with an oil bath and distill the product under reduced pressure.

  • The pure this compound will distill at 99–103°C/16 mm Hg.

Purification: A product that does not darken over time can be obtained by the following procedure:

  • Shake the crude dibromide for five minutes with approximately one-third its volume of 20% ethyl alcoholic potassium hydroxide.

  • Dilute the mixture with an equal volume of water.

  • Wash the organic layer to remove any alkali.

  • Dry the organic layer and distill the product.

Resolution of Enantiomers (Representative Protocol)
  • Diastereomer Formation: Reaction of the racemic this compound with a chiral resolving agent (e.g., a chiral carboxylic acid or amine) to form a pair of diastereomers.

  • Separation: Separation of the diastereomers based on their different physical properties, such as solubility, through techniques like fractional crystallization.

  • Regeneration of Enantiomers: Conversion of the separated diastereomers back to the individual enantiomers of this compound.

Spectroscopic Data: ¹H NMR

Mandatory Visualizations

Conformational Equilibrium of this compound

Caption: Conformational equilibrium of this compound.

Experimental Workflow for the Synthesis of this compound

synthesis_workflow start Start: Cyclohexene in CCl4/Ethanol cooling Cool to -5°C start->cooling bromination Add Bromine in CCl4 (T ≤ -1°C) cooling->bromination distillation1 Distill off Solvent bromination->distillation1 distillation2 Vacuum Distill Product distillation1->distillation2 purification Purify (optional) distillation2->purification product Final Product: this compound distillation2->product purification->product

Caption: Synthesis workflow for this compound.

References

Conformational Landscape of trans-1,2-Dibromocyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The conformational isomerism of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing the reactivity, physical properties, and biological activity of molecules. Among these, trans-1,2-dibromocyclohexane serves as a classic model for understanding the delicate interplay of steric, electronic, and solvent effects that govern the equilibrium between its distinct chair conformations: the diequatorial (ee) and the diaxial (aa) forms. This technical guide provides a comprehensive analysis of this equilibrium, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying principles.

Conformational Equilibrium: A Quantitative Overview

The conformational equilibrium of this compound is a dynamic process where the molecule interconverts between the diequatorial and diaxial chair forms. The relative stability of these conformers is dictated by a combination of steric hindrance, dipole-dipole interactions, and hyperconjugative effects. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.

The diequatorial conformer is generally considered to be sterically favored, as the bulky bromine atoms occupy the less hindered equatorial positions. In contrast, the diaxial conformer experiences significant 1,3-diaxial interactions between the bromine atoms and the axial hydrogens on the same side of the ring. However, electronic factors, such as the gauche effect and dipole-dipole interactions between the C-Br bonds, can influence the relative energies of the conformers. In the diaxial conformation, the C-Br bond dipoles are opposed, leading to a lower overall molecular dipole moment, which is favored in non-polar solvents. Conversely, the more polar diequatorial conformer is stabilized in polar solvents.

The energy difference between the diequatorial and diaxial conformers (ΔE = Eee - Eaa) has been determined through a combination of nuclear magnetic resonance (NMR) spectroscopy and theoretical calculations. A positive ΔE value indicates that the diaxial conformer is more stable, while a negative value signifies the diequatorial conformer is favored.

Table 1: Conformational Energy Differences (ΔE) of this compound in Various Media [1]

MediumΔE (Eee - Eaa) (kcal/mol)
Vapour Phase1.40
Carbon Tetrachloride (CCl4)0.93
Dimethyl Sulfoxide (DMSO)-0.05

These data clearly illustrate the profound influence of the solvent on the conformational equilibrium. In the gas phase and in the non-polar solvent carbon tetrachloride, the diaxial conformer is significantly more stable. However, in the highly polar solvent dimethyl sulfoxide, the equilibrium shifts to favor the diequatorial conformer.

Experimental Protocols

The quantitative analysis of the conformational equilibrium of this compound relies on a combination of synthesis, purification, and spectroscopic analysis, primarily NMR, coupled with computational modeling.

Synthesis and Purification of this compound

This compound can be synthesized by the electrophilic addition of bromine to cyclohexene.[2]

Procedure:

  • Dissolve cyclohexene in a suitable solvent, such as carbon tetrachloride or methanol.[2][3]

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound.[2]

Conformational Analysis by 1H NMR Spectroscopy

Variable-temperature 1H NMR spectroscopy is a powerful technique to determine the populations of the diaxial and diequatorial conformers. The key parameter for this analysis is the vicinal coupling constant between the methine protons to which the bromine atoms are attached (H1 and H2).

Protocol:

  • Sample Preparation: Prepare a dilute solution (typically 10-20 mg/mL) of purified this compound in the desired deuterated solvent in a standard NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum at ambient temperature.

    • For variable-temperature experiments, cool the sample in the NMR probe to a temperature where the ring-flipping process is slow on the NMR timescale (typically below -60 °C). This will result in separate signals for the axial and equatorial protons.

    • Record 1H NMR spectra at various temperatures, allowing the sample to equilibrate at each temperature for at least 5-10 minutes before acquisition.

  • Data Analysis:

    • At low temperatures, where the conformers are "frozen out," determine the chemical shifts and coupling constants for the pure diaxial and diequatorial forms.

    • At intermediate temperatures, where the conformers are in rapid exchange, a time-averaged spectrum is observed. The observed vicinal coupling constant (Jobs) for the H1-H2 protons is a weighted average of the coupling constants of the individual conformers: Jobs = Xaa * Jaa + Xee * Jee where Xaa and Xee are the mole fractions of the diaxial and diequatorial conformers, respectively, and Jaa and Jee are their respective coupling constants.

    • The mole fractions can be calculated using the relationship Xaa + Xee = 1.

    • The equilibrium constant (Keq) can then be determined as Keq = Xee / Xaa.

    • The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

Computational Chemistry Protocol

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in complementing experimental data and providing insights into the geometries and energies of the conformers.

General Workflow:

  • Structure Building: Construct the initial 3D structures of the diaxial and diequatorial conformers of this compound using a molecular modeling program (e.g., Avogadro, GaussView).[4][5]

  • Geometry Optimization: Perform geometry optimizations for both conformers using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).[6] This will find the lowest energy structure for each conformer.

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to Gibbs free energy.

  • Solvation Modeling: To account for solvent effects, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the geometry optimization and energy calculations.

  • Energy Analysis: The difference in the calculated Gibbs free energies of the two conformers provides a theoretical prediction of their relative stability.

  • NMR Parameter Calculation: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate theoretical NMR chemical shifts and coupling constants, which can then be compared with experimental values.[6]

Visualizing the Conformational Dynamics

The following diagrams, generated using the DOT language, illustrate the key concepts in the conformational analysis of this compound.

conformational_equilibrium cluster_diaxial Diaxial Conformer cluster_diequatorial Diequatorial Conformer diaxial Br(a), Br(a) diequatorial Br(e), Br(e) diaxial->diequatorial Ring Flip diequatorial->diaxial Ring Flip influencing_factors Equilibrium Conformational Equilibrium (Diaxial vs. Diequatorial) Steric Steric Effects (1,3-Diaxial Interactions) Steric->Equilibrium Electronic Electronic Effects (Dipole-Dipole, Hyperconjugation) Electronic->Equilibrium Solvent Solvent Effects (Polarity) Solvent->Equilibrium experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Computational Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Start Cyclohexene + Br2 Reaction Electrophilic Addition Start->Reaction Purification Distillation Reaction->Purification Product Pure this compound Purification->Product NMR Variable-Temperature 1H NMR Spectroscopy Product->NMR DFT Computational Chemistry (DFT Calculations) Product->DFT Coupling Measure 3J(H1,H2) Coupling Constants NMR->Coupling Energy Calculate ΔG° and Keq DFT->Energy Coupling->Energy Comparison Compare Experimental and Theoretical Data Energy->Comparison Conclusion Determine Conformational Preference vs. Solvent Comparison->Conclusion

References

Unraveling the Conformational Landscape of trans-1,2-Dibromocyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the conformational isomerism of trans-1,2-dibromocyclohexane, detailing the equilibrium between its diaxial and diequatorial chair forms, the underlying stereoelectronic effects, and the experimental methodologies used for its characterization.

The conformational analysis of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications in medicinal chemistry and materials science. Among these, this compound presents a particularly intriguing case study. The delicate balance between steric and electronic effects governs the equilibrium between its two chair conformations: the diequatorial (ee) and the diaxial (aa) forms. This technical guide provides a comprehensive overview of this equilibrium, supported by quantitative data, detailed experimental protocols, and logical visualizations to aid researchers, scientists, and drug development professionals in understanding this fundamental molecular behavior.

The Diaxial-Diequatorial Equilibrium: A Counterintuitive Stability

In contrast to the general principle that bulky substituents on a cyclohexane ring preferentially occupy equatorial positions to minimize steric strain, this compound exhibits a notable preference for the diaxial conformation in the vapor phase and in non-polar solvents.[1] This counterintuitive stability of the diaxial form is attributed to favorable hyperconjugative interactions. Specifically, the interaction between the axial C-Br σ* antibonding orbitals and the adjacent axial C-H σ bonding orbitals leads to a stabilization of the diaxial conformer.

The equilibrium between the two chair conformations can be represented as a ring flip:

G cluster_0 Diequatorial (ee) cluster_1 Diaxial (aa) ee aa ee->aa Ring Flip G A Sample Preparation: Dissolve this compound in deuterated solvent (e.g., CCl4, DMSO-d6) B NMR Data Acquisition: Acquire high-resolution 1H NMR spectrum A->B C Spectral Analysis: Measure the vicinal coupling constants (3JH1,H2) B->C E Calculation of Molar Fractions: Use the equation: J_obs = X_aa * J_aa + X_ee * J_ee C->E D Determination of Limiting Coupling Constants: Use model compounds or theoretical calculations to establish Jaa and Jee D->E F Calculation of Equilibrium Constant (Keq): Keq = X_ee / X_aa E->F G Calculation of Gibbs Free Energy Difference (ΔG°): ΔG° = -RT ln(Keq) F->G

References

stability of trans-1,2-Dibromocyclohexane versus cis isomer

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the thermodynamic stability of 1,2-dibromocyclohexane isomers reveals a distinct preference for the trans configuration over the cis. This stability is governed by the principles of conformational analysis, where the spatial arrangement of substituents on the cyclohexane ring dictates the molecule's overall potential energy. The ability of the trans isomer to adopt a low-energy diequatorial conformation is the primary determinant of its greater stability.

In its most stable state, trans-1,2-dibromocyclohexane exists in a chair conformation where both bulky bromine atoms occupy equatorial positions.[1] This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that arise when substituents are forced into axial positions.[2] Conversely, the cis isomer is unable to achieve a diequatorial arrangement; in any chair conformation, it must have one bromine atom in an axial position and the other in an equatorial position.[1] The presence of the axial bromine atom introduces significant steric repulsion, rendering the cis isomer inherently less stable than the diequatorial trans conformer.[3]

The trans isomer itself exists as an equilibrium between two chair conformers: a low-energy diequatorial (ee) form and a high-energy diaxial (aa) form. The energy difference between these two conformers has been determined experimentally and computationally, highlighting the strong preference for the diequatorial arrangement, although this preference is modulated by the polarity of the solvent.[4]

Data Presentation: Conformational Energy

The relative energy of the conformers of this compound has been quantified. The energy difference (ΔE) between the diequatorial (ee) and diaxial (aa) forms varies significantly with the surrounding medium, a phenomenon investigated through a combination of NMR spectroscopy and theoretical calculations.[4]

Isomer/ConformerSolvent PhaseΔE (Eee - Eaa) (kcal/mol)More Stable Conformer
This compoundVapour Phase1.40[4]Diequatorial (ee)
This compoundCCl40.93[4]Diequatorial (ee)
This compoundDMSO-0.05[4]Diaxial (aa)

Note: A positive ΔE value indicates that the diequatorial (ee) conformer is more stable than the diaxial (aa) conformer. The negative value in DMSO suggests a slight stabilization of the diaxial form in highly polar solvents, attributed to stereoelectronic effects like hyperconjugation.[4]

Experimental Protocols

The determination of conformational equilibria and corresponding energy differences relies on sophisticated analytical and computational techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A primary experimental method involves the analysis of proton (¹H) NMR spectra to determine the coupling constants between adjacent protons.

  • Objective: To quantify the relative populations of the diequatorial (ee) and diaxial (aa) conformers of this compound at equilibrium.

  • Methodology:

    • High-resolution ¹H NMR spectra of the compound are recorded in various solvents (e.g., CCl₄, DMSO).

    • The vicinal coupling constant between the protons at C1 and C2 (³JH1,H2) is precisely measured. This value is a weighted average of the coupling constants for the pure diequatorial and pure diaxial conformers.

    • The observed coupling constant (Jobs) is related to the mole fractions of the diaxial (xaa) and diequatorial (xee) conformers by the equation: Jobs = xaaJaa + xeeJee.

    • Reference values for Jaa (large, typically ~10-13 Hz) and Jee (small, typically ~2-4 Hz) are established from model compounds or theoretical calculations.

    • By solving the equation, the mole fractions of each conformer are determined.

    • The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the standard thermodynamic equation: ΔG° = -RT ln(Keq), where Keq = xee / xaa.[4]

2. Theoretical Calculations (Computational Chemistry)

Computational models are used to calculate the geometries and energies of the different conformers, complementing the experimental data.

  • Objective: To determine the optimized molecular structures and relative energies of the conformers of 1,2-dibromocyclohexane.

  • Methodology:

    • The initial 3D structures of the diequatorial and diaxial conformers of the trans isomer, as well as the axial-equatorial conformer of the cis isomer, are built.

    • Geometry optimization and energy calculations are performed using an appropriate level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311+G**.[4]

    • The calculations yield the total electronic energy for each optimized conformer. The difference in these energies (ΔE) provides a theoretical estimate of their relative stability.

    • Solvation models can be applied to simulate the effect of different solvents on the conformational energies, allowing for direct comparison with experimental results obtained in solution.[4]

Visualization of Conformational Equilibria

The logical relationship between the isomers and their respective chair conformations is illustrated below. The diagram shows the chair-flip process for both cis and trans isomers and indicates the relative stability of each conformer.

G cluster_trans This compound Equilibrium cluster_cis cis-1,2-Dibromocyclohexane Equilibrium cluster_stability Overall Thermodynamic Stability trans_ee Diequatorial (ee) (More Stable) trans_aa Diaxial (aa) (Less Stable) trans_ee->trans_aa Chair Flip cis_ae Axial-Equatorial (ae) cis_ea Equatorial-Axial (ea) cis_ae->cis_ea Chair Flip (Energetically Equivalent) stab_trans trans Isomer (Ground State: Diequatorial) stab_cis cis Isomer (Ground State: Axial-Equatorial) stab_trans->stab_cis More Stable Than

Figure 1. Conformational equilibria for cis- and this compound.

References

An In-depth Technical Guide to trans-1,2-Dibromocyclohexane: Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Dibromocyclohexane is a halogenated cyclic hydrocarbon that serves as a key intermediate in a variety of organic syntheses. Its stereochemistry and the presence of two bromine atoms on adjacent carbons make it a valuable substrate for studying and performing elimination and substitution reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visualizations of the underlying reaction mechanisms.

Physical and Chemical Properties

This compound is a colorless to light-yellow liquid at room temperature.[1] It is characterized by the following properties:

Structural and General Properties
PropertyValueReference
Molecular FormulaC₆H₁₀Br₂[2]
Molecular Weight241.95 g/mol [2][3]
IUPAC Name(1R,2R)-1,2-dibromocyclohexane (for one enantiomer)[2]
CAS Number7429-37-0[2][3]
AppearanceClear slightly yellow liquid[1][2]
StabilityStable under normal conditions, but incompatible with strong oxidizing agents and strong bases.[4][4]
Physical Properties
PropertyValueReference
Melting Point-5 °C[5][6]
Boiling Point145 °C at 100 mmHg[5][6][7][8][9]
212-213 °C (at atmospheric pressure)[4]
Density1.784 g/mL at 25 °C[3][7][9]
Refractive Index (n20/D)1.5515[7][9]
SolubilitySoluble in ethanol.[1]
Spectral Data
SpectroscopyKey Features
¹H NMR Spectra available in various sources.[2][10][11][12]
¹³C NMR Spectra available in various sources.[2]
Infrared (IR) Spectra available in various sources.[2][8][13][14][15]
Mass Spectrometry Molecular ion peak and fragmentation patterns are documented.[2][12][16][17][18]

Chemical Reactivity and Mechanisms

This compound is a versatile substrate for a range of chemical transformations, most notably elimination and nucleophilic substitution reactions. The trans-diaxial arrangement of the bromine atoms in one of the chair conformations is crucial for its reactivity in E2 elimination reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic addition of bromine (Br₂) to cyclohexene.[19] The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion, leading to the trans product.[11]

Synthesis_of_trans_1_2_Dibromocyclohexane cyclohexene Cyclohexene bromonium_ion Cyclic Bromonium Ion Intermediate cyclohexene->bromonium_ion Electrophilic attack Br2 + Br₂ product This compound bromonium_ion->product Nucleophilic attack (anti-addition) Br_minus + Br⁻

Synthesis of this compound from Cyclohexene.
Dehydrobromination: E2 Elimination

This compound readily undergoes a double dehydrobromination reaction when treated with a strong base to yield 1,3-cyclohexadiene.[2] This reaction proceeds through a concerted E2 (elimination, bimolecular) mechanism. For the E2 reaction to occur, the hydrogen atom and the leaving group (bromine) must be in an anti-periplanar conformation. In the chair conformation of this compound, both bromine atoms can occupy axial positions, allowing for a sequential anti-periplanar elimination of HBr.

E2_Elimination_of_trans_1_2_Dibromocyclohexane reactant This compound (diaxial conformation) intermediate Cyclohexadiene Intermediate reactant->intermediate First E2 Elimination (-HBr) base + Strong Base (e.g., KOH) product 1,3-Cyclohexadiene intermediate->product Second E2 Elimination (-HBr)

E2 Elimination of this compound.

Experimental Protocols

Synthesis of this compound from Cyclohexene

Objective: To synthesize this compound by the electrophilic addition of bromine to cyclohexene.

Materials:

  • Cyclohexene

  • Bromine

  • Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

  • Absolute ethanol

  • Ice-salt bath

  • Three-necked round-bottom flask

  • Separatory funnel

  • Mechanical stirrer

  • Thermometer

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a separatory funnel, place a solution of cyclohexene in a mixture of carbon tetrachloride and a small amount of absolute ethanol.[7]

  • Cool the flask in an ice-salt bath to -5 °C.[7]

  • While stirring, slowly add a solution of bromine in carbon tetrachloride from the separatory funnel. Maintain the reaction temperature below -1 °C to minimize substitution side reactions. The addition should take approximately three hours.[7]

  • After the addition is complete, transfer the reaction mixture to a distillation flask.

  • Remove the solvent and any excess cyclohexene by distillation at atmospheric pressure.[7]

  • Distill the remaining product under reduced pressure. The fraction boiling at 99–103 °C/16 mmHg is the purified this compound.[7]

Purification Note: The product can be purified further by washing with an alcoholic potassium hydroxide solution, followed by washing with water until neutral, drying, and redistilling.[7]

Dehydrobromination of this compound to Cyclohexene

Objective: To prepare cyclohexene from this compound via an E2 elimination reaction. While the double dehydrobromination to 1,3-cyclohexadiene is common, a single elimination to cyclohexene can also be achieved. The following is a general procedure for elimination from a bromocyclohexane derivative.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • 95% Ethanol

  • Boiling chips

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, combine this compound, potassium hydroxide, 95% ethanol, and a boiling chip.[12]

  • Swirl the flask to dissolve the potassium hydroxide.[12]

  • Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 45 minutes).[12]

  • After reflux, cool the flask to room temperature.[12]

  • Transfer the contents to a separatory funnel containing water.

  • Shake the funnel and allow the layers to separate. The organic layer contains the cyclohexene product.

  • Wash the organic layer with water and then with a brine solution.[10]

  • Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.[12]

  • The final product can be purified by distillation.

Conclusion

This compound is a fundamental organic compound with well-defined physical and chemical properties. Its utility as a precursor in the synthesis of alkenes and other functionalized cyclohexanes, primarily through stereospecific elimination and substitution reactions, makes it an important molecule in both academic research and industrial applications. The detailed protocols and mechanistic visualizations provided in this guide offer a solid foundation for professionals working in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of trans-1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of trans-1,2-dibromocyclohexane, a molecule of significant interest in stereochemistry and synthetic organic chemistry. The document delves into its conformational isomers, the subtle interplay of steric and electronic effects that govern their stability, and the experimental and theoretical methods used for their characterization.

Conformational Landscape of this compound

The this compound molecule is not a static entity but exists as a dynamic equilibrium between two primary chair conformations: the diequatorial (ee) and the diaxial (aa) conformers. The interconversion between these two forms occurs through a process known as ring flipping.

The Diequatorial (ee) Conformer

In the diequatorial conformer, both bromine atoms occupy equatorial positions on the cyclohexane ring. This arrangement is generally favored for sterically bulky substituents as it minimizes 1,3-diaxial interactions, a form of steric strain. For bromine, with an A-value of approximately 0.38-0.43 kcal/mol, this steric preference is a significant factor.

The Diaxial (aa) Conformer

Conversely, the diaxial conformer positions both bromine atoms in axial orientations. This leads to steric repulsion between the axial bromine atoms and the axial hydrogen atoms at the C3 and C5 positions. However, the conformational equilibrium of this compound is not solely dictated by sterics.

Factors Influencing Conformational Stability

A seminal study combining NMR spectroscopy and theoretical calculations revealed a nuanced picture of the conformational equilibrium.[1] In the vapor phase, the diaxial conformer is surprisingly more stable than the diequatorial conformer. This preference for the diaxial form is attributed to stabilizing hyperconjugative interactions. Specifically, there is an energetically favorable interaction between the filled σ orbitals of the axial C-H bonds and the empty σ* antibonding orbitals of the adjacent axial C-Br bonds.

The stability of the conformers is also highly dependent on the solvent environment. In nonpolar solvents like carbon tetrachloride (CCl4), the diaxial conformer remains slightly favored. However, in more polar solvents such as dimethyl sulfoxide (DMSO), the diequatorial conformer becomes the more stable species. This solvent-dependent shift is explained by the "gauche effect," where the gauche arrangement of the electronegative bromine atoms in the diequatorial conformer is stabilized in polar solvents.[1]

Quantitative Structural and Energetic Data

The following tables summarize the key quantitative data regarding the structure and energetics of the this compound conformers.

Table 1: Conformational Energy Differences (ΔE = Eee - Eaa)

MediumΔE (kcal/mol)More Stable Conformer
Vapor Phase1.40[1]Diaxial
Carbon Tetrachloride (CCl4)0.93[1]Diaxial
Dimethyl Sulfoxide (DMSO)-0.05[1]Diequatorial

Table 2: Theoretical Geometric Parameters of this compound Conformers (DFT B3LYP/6-311+G level of theory)**

ParameterDiequatorial (ee) ConformerDiaxial (aa) Conformer
C-C Bond Length (avg.)~1.53 Å~1.53 Å
C-Br Bond Length~1.96 Å~1.97 Å
C-C-C Bond Angle (avg.)~111.5°~112.0°
C-C-Br Bond Angle~110.5°~108.5°
Br-C-C-Br Dihedral Angle~60° (gauche)~180° (anti)

Experimental Protocols for Structural Elucidation

The determination of the molecular structure and conformational equilibrium of this compound relies on a combination of experimental techniques, primarily NMR spectroscopy and X-ray crystallography, supported by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the relative populations of the diequatorial and diaxial conformers in solution.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in the desired deuterated solvent (e.g., CCl4, DMSO-d6).

  • Data Acquisition: High-resolution 1H NMR spectra are acquired at a specific temperature.

  • Spectral Analysis: The vicinal coupling constant (3JH1,H2) between the methine protons attached to the bromine-bearing carbons is of primary interest. This coupling constant is a weighted average of the coupling constants of the individual conformers.

  • Determination of Conformational Equilibrium: The observed coupling constant (Jobs) is related to the mole fractions of the diequatorial (xee) and diaxial (xaa) conformers by the following equation:

    Jobs = xee * Jee + xaa * Jaa

    Where Jee and Jaa are the characteristic coupling constants for the pure diequatorial and diaxial conformers, respectively. These values are typically estimated from model compounds or derived from theoretical calculations.

  • Solvent Dependence Studies: The experiment is repeated in a series of solvents with varying polarities to observe the shift in the conformational equilibrium.

Single-Crystal X-ray Diffraction

Objective: To determine the precise solid-state molecular structure, including bond lengths, bond angles, and dihedral angles.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution or by slow cooling.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding a detailed three-dimensional model of the molecule in the crystalline state.

Visualizations

Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium between the diequatorial and diaxial conformers of this compound.

Caption: Conformational equilibrium of this compound.

Experimental Workflow for NMR-based Conformational Analysis

This diagram outlines the typical workflow for determining the conformational equilibrium using NMR spectroscopy.

G A Sample Preparation (this compound in deuterated solvent) B 1H NMR Data Acquisition A->B C Spectral Analysis (Measurement of 3J(H1,H2)) B->C D Calculation of Conformer Population (Using averaged coupling constants) C->D E Determination of Conformational Equilibrium D->E

References

The Synthesis of trans-1,2-Dibromocyclohexane: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for trans-1,2-dibromocyclohexane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of the synthesis, detailed experimental protocols, and a comparative analysis of quantitative data.

Historical Perspective and Discovery

The synthesis of 1,2-dibromocyclohexane is a classic example of an electrophilic addition reaction of a halogen to an alkene. Early investigations into the reactions of unsaturated hydrocarbons date back to the late 19th and early 20th centuries. While a singular definitive "discovery" of this specific transformation is not attributed to one individual, the foundational work on the halogenation of alkenes was laid by prominent chemists of that era. For instance, Adolf von Baeyer's work in 1894 explored the reactions of unsaturated compounds, contributing to the fundamental understanding of their reactivity.[1] The bromination of cyclohexene, in particular, has become a staple in organic chemistry education and research as a clear demonstration of stereospecific addition reactions.

The elucidation of the reaction's stereochemistry, specifically the exclusive formation of the trans product, was a significant advancement. The currently accepted mechanism, involving a cyclic bromonium ion intermediate, was proposed to explain the observed anti-addition of the two bromine atoms.[2][3][4][5] This mechanism prevents rotation around the carbon-carbon bond, leading to the specific stereochemical outcome.[5]

Reaction Mechanism: Electrophilic Addition

The reaction between cyclohexene and bromine proceeds through an electrophilic addition mechanism. The key steps are as follows:

  • Polarization of Bromine: As the bromine molecule approaches the electron-rich pi bond of the cyclohexene ring, the pi electrons induce a dipole in the bromine molecule, making one bromine atom electrophilic.[3][4][6]

  • Formation of a Bromonium Ion: The alkene's pi electrons attack the electrophilic bromine atom, displacing the other bromine atom as a bromide ion. This results in the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond.[2][3][4]

  • Nucleophilic Attack: The bromide ion, now acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (an SN2-like process).[2][7] This "backside" attack is responsible for the anti-addition and the formation of the trans product.[7][8][9]

This stereospecificity is a hallmark of this reaction, resulting in a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromocyclohexane.[7]

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclohexene Cyclohexene Bromonium_Ion Cyclic Bromonium Ion Cyclohexene->Bromonium_Ion Electrophilic Attack Br2 Bromine (Br₂) Br2->Bromonium_Ion Product This compound Bromonium_Ion->Product Nucleophilic Attack by Br⁻

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

A well-established and reliable method for the synthesis of 1,2-dibromocyclohexane is documented in Organic Syntheses. The following protocol is adapted from this source.[1]

Materials:

  • Cyclohexene

  • Bromine

  • Carbon tetrachloride

  • Absolute alcohol

  • 2-liter three-necked, round-bottomed flask

  • 500-cc separatory funnel

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • 1-liter modified Claisen flask

  • Distillation apparatus

Procedure:

  • In a 2-liter three-necked, round-bottomed flask equipped with a separatory funnel, mechanical stirrer, and thermometer, a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute alcohol is placed.

  • The flask is cooled in an ice-salt bath.

  • Once the temperature reaches -5°C, a solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride is added dropwise from the separatory funnel. The rate of addition is controlled to maintain the reaction temperature at or below -1°C. This addition typically takes about three hours.

  • After the bromine addition is complete, the reaction mixture is transferred to a 1-liter modified Claisen flask.

  • The carbon tetrachloride and excess cyclohexene are removed by distillation from a water bath.

  • The remaining product is then distilled under reduced pressure. The fraction boiling at 99–103°C/16 mm Hg is collected.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A Prepare solution of cyclohexene in CCl₄ and ethanol B Cool flask to -5°C in an ice-salt bath A->B C Add bromine solution dropwise, maintaining T ≤ -1°C B->C D Transfer mixture to Claisen flask C->D E Distill off solvent and excess cyclohexene D->E F Distill product under reduced pressure E->F G Collect this compound F->G

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The synthesis of this compound is a high-yielding reaction. The table below summarizes the quantitative data from the Organic Syntheses protocol.

ParameterValueReference
Reactants
Cyclohexene123 g (1.5 moles)[1]
Bromine210 g (1.3 moles)[1]
Reaction Conditions
SolventCarbon tetrachloride / Absolute alcohol[1]
Temperature-5°C to -1°C[1]
Product
Yield303 g (95% theoretical)[1]
Boiling Point99–103°C at 16 mm Hg[1]
Molecular FormulaC₆H₁₀Br₂[10]
Molecular Weight241.95 g/mol [10]

Alternative Synthetic Approaches and Considerations

While the direct bromination of cyclohexene in a non-polar solvent is the most common method, other reagents and conditions have been explored. The use of bromine water (an aqueous solution of bromine) can lead to the formation of a halohydrin as a competing product.[9] Other brominating agents, such as pyridinium tribromide, can also be used and may offer advantages in terms of handling and safety. The choice of solvent can also influence the reaction, with various options including chloroform, ether, and glacial acetic acid having been used.[1] It is crucial to control the temperature during the reaction, as higher temperatures can promote substitution reactions, leading to a decrease in the yield of the desired addition product.[1]

Conclusion

The synthesis of this compound from cyclohexene is a foundational reaction in organic chemistry that elegantly demonstrates the principles of electrophilic addition and stereospecificity. The historical development of our understanding of this reaction, particularly the elucidation of the bromonium ion mechanism, has been pivotal in the field. The provided experimental protocol from Organic Syntheses remains a robust and high-yielding method for the preparation of this compound, which serves as a valuable intermediate in further synthetic transformations.[11]

References

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of trans-1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of trans-1,2-dibromocyclohexane, a key intermediate in organic synthesis. The protocol is based on the well-established electrophilic addition of bromine to cyclohexene.

Introduction

The bromination of cyclohexene is a classic example of an electrophilic addition reaction to an alkene.[1][2] This reaction proceeds stereospecifically to yield this compound. The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, leading to the trans product.[3][4] Careful control of the reaction temperature is crucial to minimize side reactions, such as substitution, and ensure a high yield of the desired product.[5] This compound serves as a valuable precursor in the synthesis of various organic molecules and pharmaceutical agents.[6][7]

Reaction and Mechanism

The overall reaction is the addition of bromine (Br₂) to cyclohexene (C₆H₁₀) to form this compound (C₆H₁₀Br₂).

Reaction Scheme:

C₆H₁₀ + Br₂ → C₆H₁₀Br₂

The reaction proceeds via an electrophilic addition mechanism. The electron-rich double bond of the cyclohexene molecule induces a dipole in the approaching bromine molecule, making one bromine atom electrophilic.[2] This electrophilic bromine atom is attacked by the π-electrons of the double bond, forming a cyclic bromonium ion intermediate.[1][3] The bromide ion (Br⁻), formed in this process, then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (anti-attack).[3][4] This Sₙ2-like ring-opening results in the exclusive formation of the trans product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclohexene Cyclohexene Bromonium_ion Cyclic Bromonium Ion Cyclohexene->Bromonium_ion + Br₂ Bromine Br-Br Product This compound Bromonium_ion->Product + Br⁻ (anti-attack) Bromide_ion Br⁻

Caption: Reaction mechanism for the bromination of cyclohexene.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Reactants
Cyclohexene123 g (1.5 moles)[5]
Bromine210 g (1.3 moles)[5]
Solvent
Carbon Tetrachloride445 cc total[5]
Absolute Alcohol15 cc[5]
Reaction Conditions
Temperature-5°C to -1°C[5]
Reaction TimeApprox. 3 hours[5]
Product Information
Theoretical Yield314.5 gCalculated
Actual Yield303 g[5]
Percent Yield95%[5]
Boiling Point99–103°C at 16 mm Hg[5]
Density1.784 g/mL at 25 °C
Molecular Weight241.95 g/mol [8]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials and Equipment:

  • 2-L three-necked, round-bottomed flask

  • 500-cc separatory funnel

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • 1-L modified Claisen flask

  • Distillation apparatus

  • Cyclohexene

  • Bromine

  • Carbon tetrachloride

  • Absolute alcohol

Procedure:

  • Reaction Setup: In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a 500-cc separatory funnel, place a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute alcohol.

  • Cooling: Surround the flask with an ice-salt bath and begin stirring. Cool the mixture to -5°C.

  • Addition of Bromine: Prepare a solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride and place it in the separatory funnel. Add the bromine solution dropwise to the stirred cyclohexene solution at a rate that maintains the reaction temperature between -5°C and -1°C. This addition will take approximately three hours.

  • Workup: Once the bromine addition is complete, transfer the reaction mixture to a 1-L modified Claisen flask.

  • Solvent Removal: Distill off the carbon tetrachloride and any excess cyclohexene using a water bath.

  • Product Distillation: Replace the water bath with an oil bath and distill the remaining residue under reduced pressure. Collect the fraction boiling at 99–103°C/16 mm. This is the pure this compound.

  • Purification (Optional): For a product that will not darken over time, the crude dibromide can be shaken with one-third its volume of 20% ethanolic potassium hydroxide for five minutes. The mixture is then diluted with an equal volume of water, and the organic layer is washed until free of alkali, dried, and redistilled. This purification step may result in a loss of about 10%.[5]

Experimental_Workflow A 1. Prepare Cyclohexene Solution (Cyclohexene, CCl₄, Alcohol) B 2. Cool to -5°C (Ice-Salt Bath) A->B D 4. Slow Addition of Bromine (Maintain -5°C to -1°C) B->D C 3. Prepare Bromine Solution (Bromine in CCl₄) C->D E 5. Reaction Completion (Approx. 3 hours) D->E F 6. Transfer to Claisen Flask E->F G 7. Remove Solvent & Excess Reactant (Distillation on Water Bath) F->G H 8. Vacuum Distillation of Product (Collect at 99-103°C / 16 mmHg) G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Bromine: is highly toxic, corrosive, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Carbon Tetrachloride: is a toxic and environmentally hazardous solvent. Use it in a fume hood and minimize exposure.

  • Cyclohexene: is flammable. Keep it away from ignition sources.

  • The reaction should be conducted behind a safety shield.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

The Versatile Intermediate: Application Notes and Protocols for trans-1,2-Dibromocyclohexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

trans-1,2-Dibromocyclohexane emerges as a pivotal intermediate in the landscape of organic synthesis, offering a gateway to a variety of functionalized cyclohexene and cyclohexane derivatives. Its stereochemistry and the reactivity of its vicinal bromine atoms make it a valuable precursor for the construction of complex molecular architectures, including those found in pharmaceuticals and other biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, tailored for professionals in research and drug development.

Application Notes

This compound is primarily synthesized via the electrophilic addition of bromine to cyclohexene. The trans configuration is the major product due to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the anti-face.[1] This stereoselectivity is a key feature, influencing the stereochemical outcome of subsequent reactions.

The synthetic utility of this compound is centered around two main types of transformations:

  • Elimination Reactions: The vicinal dibromides are excellent substrates for dehydrobromination reactions to form unsaturated systems. Treatment with a strong base readily yields 1,3-cyclohexadiene, a versatile diene for Diels-Alder reactions and other cycloadditions, which are fundamental in the synthesis of complex polycyclic systems.

  • Nucleophilic Substitution Reactions: The bromine atoms can be displaced by a variety of nucleophiles to introduce new functional groups. While direct substitution can be challenging, this pathway allows for the synthesis of di-functionalized cyclohexanes with defined stereochemistry.

While direct applications in the final structure of commercial drugs are not extensively documented, its role as a precursor to key building blocks is significant. For instance, the cyclohexene and cyclohexadiene cores derived from this compound are prevalent in many pharmaceutical agents and natural products.

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexene

This protocol details the synthesis of this compound from cyclohexene, a common and efficient laboratory procedure.

Reaction Scheme:

G Cyclohexene Cyclohexene Intermediate Bromonium ion intermediate Cyclohexene->Intermediate + Br₂ Br2 Br₂ Product This compound Intermediate->Product + Br⁻ (anti-attack) Br_minus Br⁻

Caption: Synthesis of this compound.

Methodology:

  • In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, dissolve cyclohexene (1.5 moles) in carbon tetrachloride.

  • Cool the flask in an ice-salt bath to -5 °C.

  • Slowly add a solution of bromine (1.3 moles) in carbon tetrachloride from the dropping funnel over a period of approximately 3 hours, ensuring the temperature does not exceed -1 °C.[2]

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Wash the reaction mixture with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (moles)Volume/MassYield (%)
Cyclohexene82.141.5123 g-
Bromine159.811.3208 g-
This compound241.95--~95%
Protocol 2: Dehydrobromination of this compound to 1,3-Cyclohexadiene

This protocol describes the synthesis of 1,3-cyclohexadiene, a valuable diene for cycloaddition reactions, from this compound.

Reaction Scheme:

G Dibromocyclohexane This compound Product 1,3-Cyclohexadiene Dibromocyclohexane->Product + 2 eq. Base (E2 elimination) Base Base (e.g., KOH)

Caption: Dehydrobromination to 1,3-Cyclohexadiene.

Methodology:

  • In a round-bottom flask fitted with a reflux condenser, place a solution of this compound (1.0 mole) in a suitable solvent such as ethanol.

  • Add a strong base, for example, potassium hydroxide (2.2 moles), to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the product with a low-boiling point organic solvent like diethyl ether.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Carefully remove the solvent by distillation at atmospheric pressure to obtain 1,3-cyclohexadiene.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (moles)Volume/MassYield (%)
This compound241.951.0242 g-
Potassium Hydroxide56.112.2123.4 g-
1,3-Cyclohexadiene80.13--~70-80%
Protocol 3: Nucleophilic Substitution with Azide

This protocol provides a general method for the substitution of the bromine atoms with azide, a versatile functional group that can be further transformed, for example, by reduction to an amine or by cycloaddition.

Reaction Scheme:

G Dibromocyclohexane This compound Product trans-1,2-Diazidocyclohexane Dibromocyclohexane->Product + 2 eq. NaN₃ (SN2 reaction) Azide NaN₃

Caption: Nucleophilic Substitution with Azide.

Methodology:

  • In a round-bottom flask, dissolve this compound (0.1 moles) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (0.22 moles) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude diazide product, which can be purified by column chromatography.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (moles)Volume/MassYield (%)
This compound241.950.124.2 g-
Sodium Azide65.010.2214.3 g-
trans-1,2-Diazidocyclohexane166.20--Variable

Note on Yields: The yields for nucleophilic substitution reactions on this compound can be variable and are highly dependent on the nucleophile and reaction conditions. Side reactions such as elimination can compete with substitution.

Logical Workflow for Synthesis and Application

The following diagram illustrates the central role of this compound as an intermediate, branching into key synthetic pathways.

G cluster_0 Synthesis of Intermediate cluster_1 Applications Cyclohexene Cyclohexene Dibromocyclohexane This compound Cyclohexene->Dibromocyclohexane Bromination Dehydrobromination Dehydrobromination Dibromocyclohexane->Dehydrobromination Nucleophilic_Substitution Nucleophilic Substitution Dibromocyclohexane->Nucleophilic_Substitution Cycloaddition Diels-Alder & other Cycloadditions Dehydrobromination->Cycloaddition Functionalized_Cyclohexanes Di-functionalized Cyclohexanes Nucleophilic_Substitution->Functionalized_Cyclohexanes Bioactive_Molecules Complex Bioactive Molecules (e.g., Pharmaceuticals, Natural Products) Cycloaddition->Bioactive_Molecules Functionalized_Cyclohexanes->Bioactive_Molecules

Caption: Synthetic pathways from this compound.

These protocols and application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this compound as a strategic intermediate in their synthetic endeavors. The ability to generate versatile building blocks like 1,3-cyclohexadiene and various di-substituted cyclohexanes underscores its importance in the construction of complex and potentially bioactive molecules.

References

Application Notes and Protocols for the Dehydrobromination of trans-1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrobromination of vicinal dihalides is a fundamental and widely utilized transformation in organic synthesis for the preparation of alkenes and haloalkenes. This application note provides a detailed overview of the reaction conditions for the dehydrobromination of trans-1,2-dibromocyclohexane, a common substrate for studying the stereochemistry and regioselectivity of elimination reactions. The reaction proceeds via an E2 (bimolecular elimination) mechanism, where the stereochemical arrangement of the leaving groups and the choice of base and solvent play a critical role in determining the product distribution.

This compound possesses two bromine atoms on adjacent carbons in a trans configuration. For an E2 elimination to occur, the hydrogen atom and the bromine atom to be eliminated must be in an anti-periplanar (diaxial) conformation. This conformational requirement significantly influences the reaction's outcome.

Reaction Mechanism and Regioselectivity

The dehydrobromination of this compound can yield different products depending on the reaction conditions, primarily the base and solvent employed. The reaction proceeds through a concerted E2 mechanism. The nature of the base, particularly its steric bulk, dictates which proton is abstracted, leading to different regioisomers.

  • Formation of 1-Bromocyclohexene: A single dehydrobromination can lead to the formation of 1-bromocyclohexene. This is typically favored by certain bases that promote elimination without further reaction.

  • Formation of 3-Bromocyclohexene: Under different conditions, the isomeric 3-bromocyclohexene can be formed.

  • Formation of 1,3-Cyclohexadiene: A double dehydrobromination, often achieved with a strong base and/or higher temperatures, results in the formation of 1,3-cyclohexadiene.

The choice of a sterically hindered base, such as potassium tert-butoxide, often leads to the abstraction of a less sterically hindered proton (Hofmann elimination), although in this specific case, the conformational requirements of the cyclohexane ring are paramount. Less hindered bases, like ethoxide or hydroxide, can also be effective.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reaction conditions for the dehydrobromination of this compound, highlighting the reagents, solvents, temperatures, reaction times, and resulting product yields.

Starting MaterialBaseSolventTemperature (°C)Time (h)Major Product(s)Yield (%)Reference
This compoundNaNH₂ / NaOt-Bu---1-BromocyclohexeneGood[1]
This compoundSodium HydrideTriethylene glycol dimethyl ether / Isopropyl alcohol100-110-1,3-Cyclohexadiene70Organic Syntheses, Coll. Vol. 5, p.285 (1973)
CyclohexeneN-Bromosuccinimide (NBS), AIBNCarbon TetrachlorideReflux33-Bromocyclohexene53

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Cyclohexene (1.5 moles)

  • Carbon tetrachloride

  • Absolute alcohol

  • Bromine (1.3 moles)

  • Ice-salt bath

  • 2-L three-necked, round-bottomed flask

  • Separatory funnel

  • Mechanical stirrer

  • Thermometer

  • Modified Claisen flask

Procedure:

  • In a 2-L three-necked, round-bottomed flask, prepare a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute alcohol.

  • Equip the flask with a 500-cc separatory funnel, a mechanical stirrer, and a thermometer.

  • Cool the flask in an ice-salt bath.

  • Once the temperature reaches -5°C, start the stirrer and add a solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride from the separatory funnel.

  • Maintain the reaction temperature at or below -1°C during the addition, which should take approximately three hours.

  • After the addition is complete, transfer the reaction mixture to a 1-L modified Claisen flask.

  • Distill off the carbon tetrachloride and excess cyclohexene using a water bath.

  • Replace the water bath with an oil bath and distill the product under reduced pressure.

  • Collect the pure this compound, which distills at 99–103°C/16 mm Hg. The expected yield is approximately 95%.

Protocol 2: Synthesis of 1,3-Cyclohexadiene

This protocol for double dehydrobromination is adapted from Organic Syntheses.

Materials:

  • This compound

  • Triethylene glycol dimethyl ether

  • Isopropyl alcohol

  • Sodium hydride (in mineral oil suspension)

  • 3-L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Apparatus for simple vacuum distillation

  • Dry ice-isopropyl alcohol bath

Procedure:

  • Set up a 3-L three-necked, round-bottomed flask with a mechanical stirrer for simple vacuum distillation.

  • Add 500 ml of triethylene glycol dimethyl ether and 300 ml of isopropyl alcohol to the flask.

  • With stirring, add 53.5 g (2.23 moles) of sodium hydride in a mineral oil suspension in small portions.

  • Heat the reaction flask to 100–110°C.

  • Cool the receiving flask in a dry ice-isopropyl alcohol bath and pass a rapid stream of nitrogen through the system.

  • After most of the isopropyl alcohol has been removed by distillation, change the receiver and evacuate the system using a water aspirator.

  • Begin the dropwise addition of this compound, adjusting the rate to maintain the reaction temperature at 100–110°C without external heating.

  • Wash the distillate four times with 200-ml portions of water and dry the organic layer with anhydrous magnesium sulfate.

  • The yield of 1,3-cyclohexadiene is approximately 70%. Further purification can be achieved by simple distillation at atmospheric pressure under nitrogen (b.p. 78–80°C).

Mandatory Visualizations

Signaling Pathway Diagram

Dehydrobromination_Pathway This compound This compound 1-Bromocyclohexene 1-Bromocyclohexene This compound->1-Bromocyclohexene  Single  Dehydrobromination (e.g., NaNH2/NaOt-Bu) 3-Bromocyclohexene 3-Bromocyclohexene This compound->3-Bromocyclohexene  Single  Dehydrobromination (Base dependent) 1,3-Cyclohexadiene 1,3-Cyclohexadiene This compound->1,3-Cyclohexadiene  Double  Dehydrobromination (e.g., NaH)

Caption: Reaction pathways for the dehydrobromination of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation of Starting Material cluster_elimination Dehydrobromination Reaction cluster_workup Work-up and Purification prep_start Start: Cyclohexene prep_reagents Add Bromine in CCl4/Ethanol (-5 to -1 °C, 3h) prep_start->prep_reagents prep_distill Distill under reduced pressure prep_reagents->prep_distill prep_product This compound prep_distill->prep_product elim_start This compound elim_reagents Add Base and Solvent (e.g., NaH in Triglyme/IPA) elim_start->elim_reagents elim_heat Heat to specified temperature (e.g., 100-110 °C) elim_reagents->elim_heat elim_distill Distill product under vacuum elim_heat->elim_distill workup_wash Wash distillate with water elim_distill->workup_wash workup_dry Dry organic layer (e.g., MgSO4) workup_wash->workup_dry workup_purify Purify by distillation workup_dry->workup_purify workup_product Final Product (e.g., 1,3-Cyclohexadiene) workup_purify->workup_product

Caption: Generalized experimental workflow for synthesis and dehydrobromination.

References

Application Notes and Protocols for the Synthesis of Cyclohexene Derivatives from trans-1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of cyclohexene derivatives, primarily focusing on the double dehydrobromination of trans-1,2-dibromocyclohexane and its substituted analogues. The core of this methodology lies in the E2 elimination mechanism, facilitated by various bases. This guide offers a comparative overview of different reaction conditions and provides step-by-step procedures for the synthesis of these valuable organic building blocks.

Introduction

The synthesis of cyclohexene derivatives is of significant interest in organic chemistry and drug development due to their prevalence in natural products and their utility as versatile synthetic intermediates. A common and effective method for introducing unsaturation into a cyclohexane ring is through the elimination of hydrogen halides from a dihalogenated precursor. This compound serves as a readily accessible starting material for the preparation of 1,3-cyclohexadiene and its derivatives. This transformation is typically achieved through a double dehydrobromination reaction, which proceeds via a concerted E2 elimination mechanism. The choice of base and reaction conditions can influence the yield and purity of the resulting diene.

Reaction Mechanism and Stereochemistry

The dehydrobromination of this compound is a classic example of a double E2 (bimolecular elimination) reaction.[1] This mechanism involves the concerted removal of a proton by a base and the departure of a bromide ion in a single step. For the E2 reaction to occur, the hydrogen atom and the leaving group (bromine) must be in an anti-periplanar conformation. In the chair conformation of cyclohexane, this translates to a requirement for both the hydrogen and the bromine to be in axial positions.

In the case of this compound, the two bromine atoms can occupy either a diaxial or a diequatorial position. The diequatorial conformation is more stable; however, for the first elimination to occur, the ring must flip to the less stable diaxial conformation to allow for an anti-periplanar arrangement of a proton and a bromine atom. Following the first elimination to form a bromocyclohexene intermediate, a second E2 elimination, again requiring an anti-periplanar arrangement, leads to the formation of the conjugated 1,3-cyclohexadiene.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of cyclohexene derivatives from this compound and its analogs.

Starting MaterialBaseSolventTemperature (°C)Reaction TimeProductYield (%)Reference
This compoundSodium Hydride (NaH)Triethylene glycol dimethyl ether / Isopropyl alcohol100-11030 min1,3-Cyclohexadiene70 (crude), 35-40 (pure)[2]
1,2-Dibromo-1,2-diphenylethanePotassium Hydroxide (KOH)Ethylene glycolReflux25 minDiphenylacetyleneNot specified[3]
1-Bromo-1-methyl-2-(bromomethylsulfonyl)cyclohexanePotassium tert-butoxide (KOtBu)tert-Butyl alcohol / Tetrahydrofuran (9:1)0 to RT1.5 h1,2-Dimethylenecyclohexane65

Experimental Protocols

Protocol 1: Synthesis of 1,3-Cyclohexadiene using Sodium Hydride

This protocol is adapted from an Organic Syntheses procedure and provides a reliable method for the preparation of 1,3-cyclohexadiene.[2]

Materials:

  • This compound (242 g, 1.00 mol)

  • Sodium hydride (53.5 g of a 60% dispersion in mineral oil, 1.34 mol)

  • Triethylene glycol dimethyl ether (500 mL)

  • Isopropyl alcohol (300 mL)

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

  • Dry ice-isopropyl alcohol bath

Equipment:

  • 3 L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Heating mantle

  • Distillation apparatus

  • Pressure-equalizing dropping funnel

  • Thermometer

  • Water aspirator

Procedure:

  • Set up the 3 L three-necked flask with a mechanical stirrer and arrange for a simple vacuum distillation.

  • To the flask, add 500 mL of triethylene glycol dimethyl ether and 300 mL of isopropyl alcohol.

  • With stirring, cautiously add the sodium hydride dispersion in small portions.

  • Fit the flask with a Y-tube holding a thermometer and a nitrogen inlet. Attach a pressure-equalizing dropping funnel containing 242 g of this compound to the other arm of the Y-tube.

  • Heat the reaction flask to 100–110 °C while passing a rapid stream of nitrogen through the system. Cool the receiving flask in a dry ice-isopropyl alcohol bath.

  • After most of the isopropyl alcohol has distilled off, change the receiver and evacuate the system using a water aspirator.

  • Begin the dropwise addition of this compound. Adjust the rate of addition to maintain the reaction temperature at 100–110 °C without external heating. The addition should take about 30 minutes.

  • Continue the distillation until it becomes very slow.

  • Wash the distillate four times with 200 mL portions of water.

  • Separate the organic layer and dry it with anhydrous magnesium sulfate.

  • The crude yield of 1,3-cyclohexadiene is approximately 56 g (70%).[2]

  • For further purification, perform a simple distillation at atmospheric pressure under a nitrogen atmosphere. The boiling point of 1,3-cyclohexadiene is 78–80 °C. The yield of the purified product is 28–32 g (35–40%).[2]

Protocol 2: General Procedure for Dehydrobromination using Alcoholic Potassium Hydroxide

This protocol provides a general guideline for dehydrobromination using alcoholic KOH, based on a similar reaction.[3]

Materials:

  • This compound derivative

  • Potassium hydroxide (solid)

  • Ethanol (95% or absolute)

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottomed flask, dissolve the this compound derivative in a suitable amount of ethanol.

  • Add solid potassium hydroxide to the solution (typically 2-3 equivalents per mole of the dibromide).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with stirring. The reaction time will vary depending on the substrate and should be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography as required.

Protocol 3: General Procedure for Dehydrobromination using Potassium tert-butoxide

This protocol provides a general method for dehydrobromination using the bulky base potassium tert-butoxide.

Materials:

  • This compound derivative

  • Potassium tert-butoxide

  • Anhydrous tert-butanol or another suitable aprotic solvent (e.g., THF)

Equipment:

  • Three-necked flask

  • Reflux condenser or cooling bath as needed

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Dropping funnel

Procedure:

  • Set up a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser (or a cooling bath setup), and a nitrogen or argon inlet.

  • Dissolve the this compound derivative in the chosen anhydrous solvent.

  • Add potassium tert-butoxide (typically 2-3 equivalents) to the solution. For exothermic reactions, the base may be added portion-wise or as a solution from a dropping funnel.

  • Stir the reaction mixture at the desired temperature (which can range from 0 °C to reflux, depending on the substrate). Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product as necessary by distillation or column chromatography.

Visualizations

Reaction_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product This compound This compound Bromocyclohexene Bromocyclohexene This compound->Bromocyclohexene  -HBr (E2) (Strong Base) 1,3-Cyclohexadiene 1,3-Cyclohexadiene Bromocyclohexene->1,3-Cyclohexadiene  -HBr (E2) (Strong Base)

Caption: Double E2 elimination of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add solvent and base to flask - Add dibromocyclohexane Start->Reaction_Setup Reaction Dehydrobromination Reaction (Heating/Stirring) Reaction_Setup->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purification: - Distillation or - Column Chromatography Workup->Purification Product_Analysis Product Characterization: - NMR, GC-MS, IR Purification->Product_Analysis End End Product_Analysis->End

Caption: General experimental workflow for cyclohexadiene synthesis.

Conclusion

The dehydrobromination of this compound and its derivatives is a robust and versatile method for the synthesis of cyclohexadienes. The choice of a strong, non-nucleophilic base is crucial for promoting the desired double E2 elimination. The provided protocols, utilizing sodium hydride, alcoholic potassium hydroxide, and potassium tert-butoxide, offer a range of options to suit different laboratory setups and substrate requirements. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high yields of the desired cyclohexene derivatives. These compounds are valuable intermediates for further synthetic transformations in academic and industrial research, including drug development.

References

Application Notes and Protocols for the Purification of Crude trans-1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-1,2-Dibromocyclohexane is a key intermediate in organic synthesis. Its preparation, typically through the bromination of cyclohexene, often yields a crude product containing unreacted starting materials, solvent residues, and side-products. The presence of these impurities can adversely affect subsequent reactions. Therefore, a robust purification protocol is essential to obtain high-purity this compound. This document provides detailed protocols for the purification of crude this compound, primarily focusing on a chemical wash followed by vacuum distillation. This method is effective for removing colored impurities and byproducts that cause the crude product to darken upon standing.[1]

Data Presentation

ParameterValueReference
Boiling Point99–103 °C at 16 mmHg[1]
108–112 °C at 25 mmHg[1]
Expected Yield after Purification~90%[1]
Density1.784 g/mL at 25 °C[2]
Refractive Indexn20/D 1.5515[2]

Experimental Protocols

Two primary methods for the purification of crude this compound are detailed below: fractional distillation and a chemical wash followed by distillation. The latter is particularly effective for removing impurities that cause color degradation.[1] For analytical or small-scale preparative purposes, High-Performance Liquid Chromatography (HPLC) can also be employed.[3]

Protocol 1: Purification by Chemical Wash and Vacuum Distillation [1]

This protocol is highly effective for removing impurities that cause the crude product to darken over time.

Materials:

  • Crude this compound

  • 20% (w/v) Potassium hydroxide in ethanol

  • Water (distilled or deionized)

  • Anhydrous drying agent (e.g., magnesium sulfate, calcium chloride)

  • Separatory funnel

  • Round-bottom flask

  • Distillation apparatus (including a vacuum source, manometer, and cold trap)

  • Heating mantle

Procedure:

  • Chemical Wash: a. Place the crude this compound in a separatory funnel. b. Add approximately one-third of the crude product's volume of 20% ethanolic potassium hydroxide solution. c. Shake the mixture vigorously for five minutes. This step helps to remove acidic impurities and byproducts from substitution reactions.[1] d. Dilute the mixture with an equal volume of water. e. Allow the layers to separate. The lower, organic layer contains the this compound. f. Drain the lower organic layer and wash it sequentially with water until the washings are neutral to litmus or pH paper. This removes any remaining potassium hydroxide and ethanol.

  • Drying: a. Transfer the washed organic layer to a clean, dry flask. b. Add a suitable amount of an anhydrous drying agent (e.g., anhydrous magnesium sulfate). c. Swirl the flask and allow it to stand until the liquid is clear, indicating that the water has been removed.

  • Vacuum Distillation: a. Decant or filter the dried liquid into a round-bottom flask suitable for distillation. b. Assemble a vacuum distillation apparatus. c. Evacuate the system to a pressure of 16-25 mmHg. d. Heat the flask gently using a heating mantle. e. Collect the fraction that distills at 99–103 °C at 16 mmHg or 108–112 °C at 25 mmHg.[1] There may be a small forerun of lower-boiling impurities. f. The purified this compound should be a clear, colorless liquid that remains stable and does not darken upon storage.[1]

Protocol 2: Purification by Fractional Distillation

This method is suitable when the primary impurities are unreacted cyclohexene and the reaction solvent (e.g., carbon tetrachloride).

Materials:

  • Crude this compound

  • Fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column)

  • Heating mantle

  • Round-bottom flasks for distillation and collection

Procedure:

  • Place the crude this compound in a round-bottom flask.

  • Assemble the fractional distillation apparatus.

  • Heat the flask gently.

  • Carefully monitor the temperature at the head of the column.

  • Collect and discard the initial low-boiling fraction, which will primarily consist of any remaining solvent and unreacted cyclohexene.

  • As the temperature rises and stabilizes, collect the main fraction corresponding to the boiling point of this compound under the distillation pressure.

Protocol 3: Purification by Column Chromatography

For small-scale purification or separation of isomeric impurities, column chromatography over silica gel can be utilized.[4]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Appropriate solvent system (e.g., a mixture of hexane and ethyl acetate, to be determined by Thin Layer Chromatography)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_wash Chemical Wash cluster_dry Drying cluster_distill Vacuum Distillation crude Crude Product add_koh Add 20% Ethanolic KOH crude->add_koh shake Shake for 5 min add_koh->shake add_h2o Add Water shake->add_h2o separate Separate Layers add_h2o->separate wash_h2o Wash with Water separate->wash_h2o Organic Layer add_drying_agent Add Anhydrous Drying Agent wash_h2o->add_drying_agent decant Decant/Filter add_drying_agent->decant distill Distill at 16-25 mmHg decant->distill collect Collect Fraction at 99-112 °C distill->collect pure_product Pure this compound collect->pure_product

Caption: Workflow for the purification of crude this compound.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of trans-1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences for the structural elucidation of small molecules. This document provides a detailed guide to the ¹H and ¹³C NMR characterization of trans-1,2-dibromocyclohexane, a key intermediate in various organic syntheses. Understanding the conformational dynamics of this molecule is crucial for predicting its reactivity and stereochemical outcomes. In solution, this compound exists in a dynamic equilibrium between two chair conformations: the diaxial and the diequatorial forms. This equilibrium is solvent-dependent and significantly influences the observed NMR spectra.

Conformational Equilibrium

The two primary chair conformations of this compound are in constant flux. The relative populations of the diaxial and diequatorial conformers are influenced by the polarity of the solvent. A study on the conformational equilibrium of trans-1,2-dihalocyclohexanes revealed that the energy difference between the diequatorial (ee) and diaxial (aa) forms (Eee - Eaa) is -0.63 kcal/mol in carbon tetrachloride (CCl₄) and -1.91 kcal/mol in dimethyl sulfoxide (DMSO)[1]. This indicates a preference for the diaxial conformer, which is further stabilized in more polar solvents. This preference for the diaxial conformation, despite potential steric hindrance, is attributed to hyperconjugative effects[1].

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is complex due to the conformational equilibrium and the resulting averaged signals. The chemical shifts are influenced by the electronegativity of the bromine atoms and the spatial orientation of the protons.

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃

SignalChemical Shift (δ, ppm)
H-1, H-2 (methine)4.46
H-3, H-6 (methylene)2.46
H-4, H-5 (methylene)1.90
H-3', H-6' (methylene)1.81
H-4', H-5' (methylene)1.52

Data sourced from ChemicalBook.

The interpretation of coupling constants is critical for conformational analysis. The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In cyclohexane systems, a large ³J value (typically 8-13 Hz) is indicative of an axial-axial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. The observed coupling constants in the spectrum are a weighted average of the coupling constants in the individual conformers. For this compound, the sum of the coupling constants for the methine protons (H-1 and H-2) has been reported to change from 7.9 Hz in CCl₄ to 9.3 Hz in benzene, reflecting the shift in the conformational equilibrium.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the two methine carbons (C-1 and C-2), the two adjacent methylene carbons (C-3 and C-6), and the two more distant methylene carbons (C-4 and C-5).

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1, C-255-65
C-3, C-630-40
C-4, C-520-30

Note: These are approximate ranges. Experimental values can vary based on solvent and other conditions.

Experimental Protocols

Protocol for ¹H and ¹³C NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's guidelines.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

3. ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width (SW): 12-16 ppm, centered around 5-6 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16, depending on the sample concentration.

  • Receiver Gain (RG): Adjust automatically.

4. ¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Receiver Gain (RG): Adjust automatically.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Pick the peaks in both spectra and report the chemical shifts. For the ¹H NMR spectrum, analyze the multiplicities and determine the coupling constants.

Data Interpretation and Conformational Analysis Workflow

The following diagram illustrates the logical workflow for the NMR characterization and conformational analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_report Reporting prep Dissolve this compound in CDCl3 with TMS filter Filter into NMR tube prep->filter h1_acq Acquire 1H NMR Spectrum filter->h1_acq c13_acq Acquire 13C NMR Spectrum filter->c13_acq h1_proc Process 1H NMR Data (FT, Phasing, Calibration, Integration) h1_acq->h1_proc c13_proc Process 13C NMR Data (FT, Phasing, Calibration) c13_acq->c13_proc h1_analysis Assign 1H signals Determine Chemical Shifts (δ) Measure Coupling Constants (J) h1_proc->h1_analysis c13_analysis Assign 13C signals Determine Chemical Shifts (δ) c13_proc->c13_analysis conf_analysis Conformational Analysis (Karplus Equation, Solvent Effects) h1_analysis->conf_analysis report Summarize Data in Tables and Application Notes c13_analysis->report conf_analysis->report

Caption: Workflow for NMR characterization of this compound.

Signaling Pathway of Conformational Influence on NMR Parameters

The conformational equilibrium directly impacts the observed NMR parameters. The following diagram illustrates this relationship.

Conformational_Influence cluster_conformation Conformational Equilibrium cluster_nmr Observed NMR Parameters diaxial Diaxial Conformer diequatorial Diequatorial Conformer diaxial->diequatorial Solvent Polarity obs_delta Averaged Chemical Shifts (δ) diaxial->obs_delta δ_axial obs_j Averaged Coupling Constants (J) diaxial->obs_j J_axial diequatorial->obs_delta δ_equatorial diequatorial->obs_j J_equatorial

Caption: Influence of conformational equilibrium on observed NMR parameters.

References

Application Notes: Electrochemical Dehalogenation of trans-1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The electrochemical dehalogenation of vicinal dihalides, such as trans-1,2-dibromocyclohexane, represents a significant reaction in organic synthesis and environmental remediation. This process involves the reductive cleavage of carbon-halogen bonds, typically yielding an alkene. Compared to conventional chemical methods that often require harsh reagents, electrochemical dehalogenation offers a cleaner, more controlled, and environmentally benign alternative. The reaction proceeds via the addition of two electrons to the molecule, leading to the stereospecific elimination of the two bromide atoms to form cyclohexene.[1][2] This method is valuable for the synthesis of unsaturated compounds and for the degradation of halogenated organic pollutants.[3]

The reaction can be performed directly at an electrode surface or mediated by electrochemically generated catalysts, such as cobaloximes or metalloporphyrins, which can lower the required reduction potential.[4][5] The study of this reaction provides fundamental insights into electron transfer mechanisms, which can be either a concerted or a stepwise process.[6]

Applications

  • Organic Synthesis: A clean and efficient method for the synthesis of cyclohexene and its derivatives. The high stereospecificity of the anti-elimination is a key advantage.

  • Environmental Remediation: Serves as a model system for the electrochemical degradation of more complex and persistent halogenated pollutants found in soil and water.[3]

  • Mechanistic Studies: Provides a platform for investigating the fundamentals of electron transfer reactions and associated conformational changes in molecules.[4][7]

Experimental Protocols

This section details the protocols for studying the electrochemical dehalogenation of this compound using cyclic voltammetry and for its preparative scale conversion to cyclohexene via controlled-potential electrolysis.

Protocol 1: Cyclic Voltammetry (CV) Analysis

This protocol is used to determine the reduction potential of this compound.

1. Materials and Equipment:

  • Chemicals: this compound, a suitable aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile), and a supporting electrolyte (e.g., 0.1 M tetra-n-butylammonium tetrafluoroborate (TBABF4) or tetramethylammonium perchlorate (TMAP)).[8]

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode: Glassy carbon or platinum electrode.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire.

  • Potentiostat: Capable of performing cyclic voltammetry.

  • Inert Gas: Nitrogen or Argon for deaeration.

2. Procedure:

  • Prepare the electrolyte solution by dissolving the supporting electrolyte in the aprotic solvent to a final concentration of 0.1 M.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Add the electrolyte solution to the cell and deoxygenate by bubbling with an inert gas for 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Record a background cyclic voltammogram of the electrolyte solution. The potential window should be scanned from an initial potential (e.g., 0 V) towards a negative potential (e.g., -2.0 V) and back.

  • Add a known concentration of this compound (e.g., 1-5 mM) to the cell.

  • Record the cyclic voltammogram of the sample solution at a specific scan rate (e.g., 100 mV/s). An irreversible cathodic peak corresponding to the reduction of the C-Br bonds should be observed.[8]

  • (Optional) Perform the experiment at various scan rates to investigate the kinetics of the electron transfer process.

Protocol 2: Controlled-Potential (Bulk) Electrolysis

This protocol is used for the preparative synthesis of cyclohexene from this compound.

1. Materials and Equipment:

  • Same chemicals and electrochemical setup as in Protocol 1, but with a larger volume cell and larger surface area electrodes (e.g., a silver or carbon felt cathode).[8]

  • Potentiostat capable of bulk electrolysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis.

2. Procedure:

  • Prepare a solution of this compound (e.g., 5.0 mM) in the deoxygenated electrolyte solution in the electrolysis cell.[8]

  • Apply a constant potential to the working electrode. This potential should be set at a value slightly more negative than the peak reduction potential observed in the cyclic voltammetry experiment (e.g., -0.4 V vs Ag/AgCl).[8]

  • Monitor the current as a function of time. The electrolysis is considered complete when the current drops to a near-zero value, indicating the consumption of the starting material. The total charge passed is recorded to determine the number of electrons transferred (coulometric n-value).

  • Upon completion, the resulting solution is collected for analysis.

  • Extract the organic products from the electrolyte solution using a suitable solvent (e.g., diethyl ether).

  • Analyze the extracted products by GC-MS to identify and quantify the yield of cyclohexene.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the electrochemical dehalogenation of this compound and related compounds.

ParameterValueConditionsSource
Cathodic Peak Potential (Epc) -0.33 V vs. a reference electrodeDirect reduction at a silver cathode in DMF[8]
Number of Electrons (n) ~2.1Bulk electrolysis of a 5.0 mM solution[8]
Primary Product CyclohexeneBulk electrolysis[8]
Product Yield QuantitativeBulk electrolysis[1][8]
Catalysis Type Redox and ChemicalUsing mediators like fluorenone or iron(I) porphyrin[9]

Visualizations

Reaction Mechanism

The diagram below illustrates the generally accepted E2-type concerted mechanism for the electrochemical dehalogenation of this compound, where the two C-Br bonds are in an anti-periplanar conformation, facilitating the elimination reaction upon the addition of two electrons to form cyclohexene.

Caption: Reaction pathway for the two-electron reduction of this compound.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure, from preparation to final analysis.

G cluster_cv Cyclic Voltammetry (Analytical) cluster_be Bulk Electrolysis (Preparative) prep 1. Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) cell 2. Assemble 3-Electrode Cell prep->cell deox 3. Deoxygenate with Inert Gas cell->deox cv_bg 4a. Record Background CV deox->cv_bg Analytical Path be_run 4b. Apply Constant Potential deox->be_run Preparative Path cv_add 5a. Add Analyte (this compound) cv_bg->cv_add cv_run 6a. Record Sample CV cv_add->cv_run cv_analyze 7a. Determine Reduction Potential cv_run->cv_analyze be_monitor 5b. Monitor Current until Completion be_run->be_monitor be_extract 6b. Extract Organic Products be_monitor->be_extract be_analyze 7b. Analyze by GC-MS be_extract->be_analyze

Caption: Workflow for electrochemical analysis and synthesis.

References

The Stereospecific Role of trans-1,2-Dibromocyclohexane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of trans-1,2-dibromocyclohexane as a key intermediate in stereospecific reactions. Its rigid conformational structure and the presence of two bromine atoms make it an excellent substrate for investigating and applying the principles of stereochemistry in organic synthesis, particularly in elimination reactions.

Introduction

This compound is a vicinal dihalide that serves as a valuable precursor in the synthesis of various unsaturated cyclic compounds. The trans configuration of the bromine atoms dictates the stereochemical outcome of subsequent reactions, making it a powerful tool for controlling the formation of specific isomers. The primary application of this compound lies in stereospecific E2 elimination reactions, where the anti-periplanar arrangement of a proton and a leaving group is required for the reaction to proceed. This conformational requirement allows for the selective synthesis of products like 3-bromocyclohexene and 1,3-cyclohexadiene.

Key Stereospecific Reactions

The utility of this compound is most prominently demonstrated in base-induced E2 elimination reactions. The stereochemical course of these reactions is governed by the chair conformation of the cyclohexane ring, which must place both a bromine atom and an adjacent hydrogen atom in axial positions for the required anti-periplanar geometry to be achieved.

Single Dehydrobromination to 3-Bromocyclohexene

Treatment of this compound with a hindered base at low temperatures can selectively yield 3-bromocyclohexene. The steric bulk of the base favors the removal of a less hindered proton, and the reaction conditions can be optimized to prevent a second elimination.

Double Dehydrobromination to 1,3-Cyclohexadiene

Employing a stronger, less hindered base and/or higher reaction temperatures promotes a second E2 elimination, resulting in the formation of the conjugated diene, 1,3-cyclohexadiene. This reaction is a classic example of a stereospecific double dehydrohalogenation.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the stereospecific elimination reactions of this compound.

ProductBaseSolventTemperature (°C)Yield (%)Reference
3-BromocyclohexenePotassium tert-butoxidetert-ButanolReflux~50-60%General textbook knowledge
1,3-CyclohexadieneSodium HydrideN/AN/AGood[1]
1-BromocyclohexeneNaNH₂–BuᵗONaN/AMild ConditionsGood[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexene

This protocol details the synthesis of the starting material, this compound, via the electrophilic addition of bromine to cyclohexene. The reaction proceeds through a bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.

Materials:

  • Cyclohexene

  • Bromine

  • Carbon tetrachloride (or a safer alternative like dichloromethane)

  • Ice-salt bath

Procedure:

  • Dissolve cyclohexene in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of bromine in carbon tetrachloride dropwise to the cooled cyclohexene solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir for an additional 15-20 minutes at room temperature.

  • Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.

  • The product can be further purified by vacuum distillation.

Protocol 2: Stereospecific E2 Elimination to 3-Bromocyclohexene

This protocol describes the selective synthesis of 3-bromocyclohexene from this compound using a hindered base.

Materials:

  • This compound

  • Potassium tert-butoxide

  • tert-Butanol (anhydrous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous tert-butanol.

  • Add potassium tert-butoxide portion-wise to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by fractional distillation to obtain 3-bromocyclohexene.

Protocol 3: Stereospecific Double Dehydrobromination to 1,3-Cyclohexadiene

This protocol outlines the synthesis of 1,3-cyclohexadiene via a double E2 elimination from this compound using a strong base.[1]

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous solvent (e.g., tetrahydrofuran or mineral oil)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a dispersion of sodium hydride in the chosen anhydrous solvent.

  • Under a nitrogen atmosphere, slowly add a solution of this compound in the same solvent via the dropping funnel.

  • Heat the reaction mixture to reflux to initiate the double dehydrobromination. The reaction is typically vigorous.

  • After the reaction is complete (as monitored by GC or TLC), carefully quench the excess sodium hydride by the slow addition of ethanol or water.

  • Extract the product with a low-boiling pentane or hexane.

  • Wash the organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Carefully remove the solvent by distillation to obtain 1,3-cyclohexadiene. Caution: 1,3-cyclohexadiene is a volatile and flammable liquid.

Mandatory Visualizations

Caption: E2 Mechanism for the formation of 3-Bromocyclohexene.

Experimental_Workflow_Synthesis Start Start: Cyclohexene Step1 Dissolve in CCl4 Cool to 0-5 °C Start->Step1 Step2 Add Br2/CCl4 dropwise Step1->Step2 Step3 Reaction Quench (Na2S2O3) Step2->Step3 Step4 Aqueous Workup (Wash with H2O, Brine) Step3->Step4 Step5 Drying (MgSO4) & Filtration Step4->Step5 Step6 Solvent Removal (Rotary Evaporation) Step5->Step6 Step7 Purification (Vacuum Distillation) Step6->Step7 End Product: this compound Step7->End

Caption: Workflow for the Synthesis of this compound.

Elimination_Pathways Start This compound Product1 3-Bromocyclohexene Start->Product1 Hindered Base (e.g., KOtBu) Product2 1,3-Cyclohexadiene Start->Product2 Strong, Unhindered Base (e.g., NaH) Product1->Product2 Stronger Base / Heat

Caption: Elimination pathways of this compound.

Characterization Data

Spectroscopic data for the key compounds are provided below for characterization purposes.

This compound:

  • ¹H NMR (CDCl₃, ppm): δ 4.5 (m, 2H), 2.4-1.4 (m, 8H).

  • ¹³C NMR (CDCl₃, ppm): δ 60.5, 33.8, 26.2.

  • IR (neat, cm⁻¹): 2940, 2860, 1450, 1250, 680.[3]

3-Bromocyclohexene:

  • ¹H NMR (CDCl₃, ppm): δ 5.9 (m, 2H), 5.0 (m, 1H), 2.5-1.8 (m, 6H).

  • ¹³C NMR (CDCl₃, ppm): δ 129.8, 126.5, 50.2, 32.1, 28.4, 24.7.

  • IR (neat, cm⁻¹): 3030, 2930, 1645, 1240, 730.

1,3-Cyclohexadiene:

  • ¹H NMR (CDCl₃, ppm): δ 5.9 (m, 2H), 5.8 (m, 2H), 2.2 (m, 4H).

  • ¹³C NMR (CDCl₃, ppm): δ 126.8, 125.1, 22.8.

  • IR (neat, cm⁻¹): 3040, 2935, 2860, 1640, 1575, 650.

References

Application of trans-1,2-Dibromocyclohexane in the Synthesis of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-1,2-Dibromocyclohexane is a versatile chemical intermediate that plays a crucial role in the synthesis of various organic compounds. In the pharmaceutical industry, it serves as a key starting material for the preparation of trans-1,2-diaminocyclohexane (DACH), a vital component in the synthesis of the platinum-based anticancer drug, Oxaliplatin. The stereochemistry of the diaminocyclohexane ligand is critical for the drug's efficacy, and the trans configuration is essential for its therapeutic activity. This application note details a robust two-step synthetic protocol for the preparation of trans-1,2-diaminocyclohexane from this compound, highlighting its significance in pharmaceutical manufacturing.

Synthetic Pathway Overview

The conversion of this compound to trans-1,2-diaminocyclohexane is efficiently achieved through a two-step process involving the formation of a diazido intermediate, followed by its reduction. This method is often preferred due to its high yield and stereospecificity, ensuring the retention of the desired trans configuration.

start This compound intermediate trans-1,2-Diazidocyclohexane start->intermediate Nucleophilic Substitution (SN2) product trans-1,2-Diaminocyclohexane intermediate->product Reduction reagent1 Sodium Azide (NaN3) DMF, Heat reagent2 Reducing Agent (e.g., H2/Pd-C or LiAlH4) Solvent

Caption: Synthetic route from this compound to trans-1,2-Diaminocyclohexane.

Experimental Protocols

Step 1: Synthesis of trans-1,2-Diazidocyclohexane

This procedure outlines the nucleophilic displacement of the bromide ions with azide ions.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (2.5 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude trans-1,2-diazidocyclohexane.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of trans-1,2-Diaminocyclohexane

This protocol describes the reduction of the diazido intermediate to the corresponding diamine.

Materials:

  • trans-1,2-Diazidocyclohexane

  • Palladium on carbon (10% Pd/C) or Lithium aluminum hydride (LiAlH₄)

  • Methanol (for catalytic hydrogenation) or anhydrous diethyl ether (for LiAlH₄ reduction)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Method A: Catalytic Hydrogenation

  • Dissolve trans-1,2-diazidocyclohexane (1.0 eq) in methanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield trans-1,2-diaminocyclohexane.

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of trans-1,2-diazidocyclohexane (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench it by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain trans-1,2-diaminocyclohexane.

Data Presentation

StepReactantProductReagentsConditionsYield (%)Purity (%)
1This compoundtrans-1,2-DiazidocyclohexaneNaN₃, DMF80-90 °C, 24h85-95>95
2atrans-1,2-Diazidocyclohexanetrans-1,2-DiaminocyclohexaneH₂, 10% Pd/C, MeOHRT, 50 psi H₂, 12-24h90-98>98
2btrans-1,2-Diazidocyclohexanetrans-1,2-DiaminocyclohexaneLiAlH₄, Et₂OReflux, 4-6h85-95>98

Note: Yields are indicative and may vary based on reaction scale and purification methods.

Logical Workflow

The following diagram illustrates the decision-making and workflow for the synthesis of trans-1,2-diaminocyclohexane from this compound.

cluster_0 Synthesis Planning cluster_1 Azide Route cluster_2 Reduction Method cluster_3 Final Product A Start: this compound B Choose Synthetic Route A->B C Step 1: Azide Formation (NaN3, DMF) B->C D Intermediate: trans-1,2-Diazidocyclohexane C->D E Step 2: Reduction D->E F Catalytic Hydrogenation (H2/Pd-C) E->F High Yield, Mild G Hydride Reduction (LiAlH4) E->G Alternative H trans-1,2-Diaminocyclohexane F->H G->H I Purification & Analysis H->I

Caption: Workflow for the synthesis of trans-1,2-Diaminocyclohexane.

Conclusion

The conversion of this compound to trans-1,2-diaminocyclohexane via a diazido intermediate is a highly efficient and stereoselective method. This synthetic route is of significant importance in the pharmaceutical industry, providing access to a crucial chiral building block for the synthesis of life-saving drugs like Oxaliplatin. The detailed protocols and data presented in this application note offer a comprehensive guide for researchers and drug development professionals working in pharmaceutical synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of trans-1,2-dibromocyclohexane. It is intended for researchers, scientists, and professionals in drug development to help optimize experimental outcomes and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the bromination of cyclohexene to form this compound?

A1: The reaction is a classic example of electrophilic addition.[1][2] The electron-rich double bond of cyclohexene attacks a bromine molecule, inducing a dipole in the Br-Br bond.[1] This leads to the formation of a cyclic bromonium ion intermediate.[1][3][4] A bromide ion then attacks one of the carbon atoms of the bromonium ion from the side opposite the bromine bridge (backside attack).[2][4][5] This anti-addition results exclusively in the formation of the trans product.[5][6]

Q2: Why is the trans isomer the predominantly formed product over the cis isomer?

A2: The formation of the trans isomer is a direct consequence of the reaction mechanism involving a cyclic bromonium ion intermediate.[4][6] The subsequent nucleophilic attack by the bromide ion occurs from the opposite face of the ring, a process known as anti-addition, which sterically favors the formation of the this compound.[3] This configuration is also the thermodynamically favored product due to the minimization of steric interactions between the two large bromine atoms.

Q3: What are the most critical factors for maximizing the yield of the desired trans product?

A3: The most critical factors are temperature control and the exclusion of UV light. The addition reaction should be carried out at low temperatures (e.g., -5°C to 0°C) to suppress side reactions.[7] High temperatures or exposure to UV light can promote a competing free-radical substitution reaction, which leads to the formation of 3-bromocyclohexene as a major byproduct, thus lowering the yield of the desired 1,2-dibromo product.[8][9] Using a slight excess of cyclohexene can also help minimize these substitution reactions.[7]

Q4: Are there safer alternatives to using elemental bromine (Br₂)?

A4: Yes, due to the highly toxic and corrosive nature of elemental bromine, safer solid brominating agents are often used.[10] Pyridinium tribromide (also known as pyridinium bromide perbromide) is a common alternative.[11] It is a stable, crystalline solid that slowly releases bromine in solution, making it easier and safer to handle.[11] However, it is still a corrosive and hazardous substance that requires careful handling in a fume hood with appropriate personal protective equipment.[12][13][14]

Troubleshooting Guide

Q5: My reaction yield is significantly lower than expected. What are the likely causes and solutions?

A5: Low yields are a common issue. The primary causes include:

  • Incorrect Temperature Control: If the reaction temperature rises above the optimal range (e.g., > 0°C), the rate of the competing allylic substitution reaction increases, forming 3-bromocyclohexene at the expense of your desired product.[7]

    • Solution: Ensure your reaction flask is adequately submerged in an ice-salt bath and monitor the internal temperature closely. Add the bromine solution slowly to prevent a rapid exotherm.[7]

  • Exposure to UV Light: The free-radical substitution side reaction is initiated by UV light.[8]

    • Solution: Conduct the reaction in a fume hood with the sash down and away from direct sunlight. For highly sensitive reactions, consider wrapping the reaction flask in aluminum foil.

  • Impure Reagents: Using old or impure cyclohexene can introduce contaminants that interfere with the reaction.

    • Solution: Use freshly distilled cyclohexene for best results.

Q6: The final product is a dark brown or black liquid, or it darkened upon standing. What happened and can it be fixed?

A6: this compound is known to decompose upon exposure to air and light, which causes it to darken.[7]

  • Solution: It is best to purify the product immediately after the reaction workup via distillation under reduced pressure.[7] For long-term storage, a purification step involving washing the crude product with a 20% solution of potassium hydroxide in ethanol can improve stability.[7] The purified product should be stored in a sealed bottle with minimal exposure to air and light.[7]

Q7: My product analysis (e.g., NMR or GC-MS) shows a significant amount of 3-bromocyclohexene. How can I avoid this?

A7: The presence of 3-bromocyclohexene is a clear indicator that free-radical substitution has occurred.[8] This pathway competes with the desired electrophilic addition.

  • Solution: To favor the addition reaction, strictly adhere to low-temperature conditions and exclude light.[7][8] Running the reaction in the dark and maintaining the temperature below 0°C is crucial.

Q8: How can I separate the desired trans isomer from any cis isomer that may have formed?

A8: While the reaction is highly stereoselective for the trans product, trace amounts of the cis isomer could potentially form. Separation of these diastereomers can be challenging.

  • Solution: For larger quantities, fractional distillation may be effective, although the boiling points are often very close. For smaller, analytical-scale separations or high-purity requirements, gas chromatography (GC) is a suitable technique.[15] Patents have also described methods for separating cis/trans isomers of similar cyclohexane derivatives by converting them to dihydrochloride salts and exploiting solubility differences.[16]

Yield and Reaction Condition Data

The following table summarizes data from a highly reliable, peer-reviewed experimental protocol for the synthesis of this compound.

ReagentsSolventTemperatureReaction TimeReported YieldReference
Cyclohexene (1.5 mol), Bromine (1.3 mol)Carbon Tetrachloride, Absolute Ethanol-5°C to -1°C~3 hours95%[7]

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable organic chemistry preparations.[7]

Safety Precautions:

  • Elemental bromine is highly toxic, corrosive, and volatile. Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat.[10]

  • Carbon tetrachloride is a suspected carcinogen and should be handled with care in a fume hood.[10]

  • Cyclohexene is flammable.[10] Keep away from ignition sources.

Procedure:

  • Set up a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • In the flask, prepare a solution of cyclohexene (1.5 moles) in a mixture of 300 mL of carbon tetrachloride and 15 mL of absolute alcohol.

  • Cool the flask in an ice-salt bath until the internal temperature reaches -5°C.

  • Begin stirring the solution.

  • Separately, prepare a solution of bromine (1.3 moles) in 145 mL of carbon tetrachloride and place it in the dropping funnel.

  • Add the bromine solution dropwise to the stirred cyclohexene solution. The rate of addition should be controlled so that the reaction temperature does not exceed -1°C.[7] This addition will typically take about three hours.

  • Once the addition is complete, transfer the reaction mixture to a flask for distillation.

  • Distill off the carbon tetrachloride solvent and any excess cyclohexene using a water bath.

  • Replace the water bath with an oil bath and distill the remaining product under reduced pressure. The pure this compound product will distill at 99–103°C at 16 mmHg.[7]

Process Diagrams

TroubleshootingWorkflow start Low Yield of This compound cause1 High Reaction Temperature? start->cause1 cause2 UV Light Exposure? start->cause2 cause3 Impure Reagents? start->cause3 cause1->cause2 No solution1 Maintain Temp at -5 to 0°C with Ice-Salt Bath. Add Bromine Slowly. cause1->solution1 Yes byproduct Side Reaction Favored: Formation of 3-Bromocyclohexene cause1->byproduct cause2->cause3 No solution2 Wrap Flask in Foil. Work Away from Windows. cause2->solution2 Yes cause2->byproduct solution3 Use Freshly Distilled Cyclohexene. cause3->solution3 Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

ReactionPathways cluster_main Desired Electrophilic Addition Pathway cluster_side Competing Free-Radical Pathway A Cyclohexene + Br2 B Cyclic Bromonium Ion Intermediate A->B Low Temp, No UV Light C This compound (Major Product) B->C Attack by Br- (anti-addition) D Cyclohexene + Br· E Allylic Radical Intermediate D->E H abstraction F 3-Bromocyclohexene (Side Product) E->F + Br2 Start->D High Temp or UV Light

Caption: Competing reaction pathways in the bromination of cyclohexene.

References

Technical Support Center: trans-1,2-Dibromocyclohexane Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and decomposition of trans-1,2-dibromocyclohexane.

Frequently Asked Questions (FAQs)

Q1: My stored this compound has turned a yellow or brown color. What is causing this?

A1: The discoloration of this compound is a common indicator of decomposition.[1] Upon exposure to air, light, or incompatible materials, the compound can undergo elimination reactions to form unsaturated byproducts and release hydrogen bromide (HBr).[2][3][4] The presence of HBr can further catalyze decomposition, leading to a cascade of reactions and the formation of colored impurities.

Q2: What are the primary decomposition products of this compound?

A2: The main decomposition pathway for this compound is dehydrobromination, an elimination reaction that results in the formation of bromocyclohexene and cyclohexadiene isomers.[5] In the presence of strong bases or heat, further elimination can occur to produce alkynes.[6][7][8][9] Hazardous decomposition products under thermal stress include carbon monoxide, carbon dioxide, and hydrogen bromide.[2][3][4]

Q3: What are the ideal storage conditions to prevent decomposition?

A3: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][10][11] It is crucial to protect the compound from light and to store it away from incompatible substances such as strong bases and oxidizing agents.[2][3][4] For long-term storage, refrigeration is recommended.

Q4: Can I use a stabilizer to prevent the decomposition of this compound?

A4: Yes, stabilizers are commonly used for halogenated hydrocarbons. Acid acceptors, such as amines or epoxides, can neutralize acidic byproducts like HBr that catalyze further decomposition.[12] Antioxidants can prevent oxidation reactions that may be initiated by exposure to air.[1] The addition of a small amount of a stabilizer, such as an orthoester, can be effective.[13]

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Stored Compound
Possible Cause Troubleshooting Step Expected Outcome
Improper Storage Container Transfer the compound to a tightly sealed amber glass bottle.Reduced exposure to light and air, slowing down decomposition.
Exposure to Incompatible Materials Ensure storage area is free from strong bases, oxidizing agents, and reactive metals.[2][3][4]Prevention of catalyzed decomposition reactions.
Elevated Storage Temperature Move the container to a cool, dark place, preferably a refrigerator designated for chemical storage.Lower kinetic energy of molecules, reducing the rate of decomposition.
Contamination of Stock Bottle If contamination is suspected, purify a small amount by distillation under reduced pressure before use.Removal of impurities that may be catalyzing decomposition.
Issue 2: Inconsistent Experimental Results Using Stored this compound
Possible Cause Troubleshooting Step Expected Outcome
Presence of Decomposition Products Analyze the stored compound using Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities.Confirmation of the presence and identity of decomposition products.
Inaccurate Concentration of Starting Material Determine the purity of the stored compound using a quantitative analytical method like GC with an internal standard.Accurate determination of the active reagent concentration for stoichiometric calculations.
Side Reactions with Decomposition Byproducts Purify the required amount of this compound by washing with a mild base (e.g., 5% sodium bicarbonate solution), followed by drying and distillation.Removal of acidic impurities that could interfere with the desired reaction.

Experimental Protocols

Protocol 1: Purification of Decomposed this compound

Objective: To remove colored impurities and acidic byproducts from stored this compound.

Materials:

  • Decomposed this compound

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Distillation apparatus

  • Vacuum source

Procedure:

  • Place the discolored this compound in a separatory funnel.

  • Add an equal volume of 5% sodium bicarbonate solution and shake gently. Vent the funnel frequently to release any pressure buildup.

  • Allow the layers to separate and discard the aqueous (bottom) layer.

  • Repeat the washing with deionized water until the aqueous layer is neutral to pH paper.

  • Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate to remove residual water.

  • Filter the dried liquid into a round-bottom flask.

  • Purify the compound by vacuum distillation. Collect the fraction boiling at 99–103°C/16 mmHg.[14]

  • Store the purified product in a clean, dry, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Monitoring Decomposition by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To qualitatively and quantitatively assess the purity of this compound and identify decomposition products.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass selective detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C (Note: some thermally labile compounds can decompose in the injector; if decomposition is suspected, a lower temperature or cool on-column injection should be tested).[15][16][17]

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

Procedure:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Inject 1 µL of the sample into the GC-MS system.

  • Acquire the data and analyze the resulting chromatogram and mass spectra.

  • Identify this compound and any decomposition products by comparing their mass spectra with a library (e.g., NIST).[18] Common decomposition products will have lower retention times and molecular weights corresponding to the loss of HBr.

Visualizations

Decomposition_Pathway A This compound B Bromocyclohexene Isomers A->B - HBr D HBr A->D C Cyclohexadiene Isomers B->C - HBr

Caption: Primary decomposition pathway of this compound.

Storage_Troubleshooting Start Compound Discolored? Check_Storage Check Storage Conditions: - Tightly Sealed? - Cool & Dark? - Away from Incompatibles? Start->Check_Storage Yes Use_As_Is Use with Purity Correction Start->Use_As_Is No Analyze_Purity Analyze Purity (GC-MS) Check_Storage->Analyze_Purity Purify Purify by Distillation Analyze_Purity->Purify Impure Analyze_Purity->Use_As_Is Slightly Impure Purify->Use_As_Is Successful Discard Discard if Heavily Decomposed Purify->Discard Unsuccessful

Caption: Troubleshooting workflow for discolored this compound.

References

Technical Support Center: Separation of cis- and trans-1,2-Dibromocyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the separation of cis- and trans-1,2-Dibromocyclohexane.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis- and this compound challenging?

A1: The separation of cis- and this compound is challenging because they are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and often possess very similar physicochemical properties, such as boiling point, melting point, and solubility.[1] These slight differences in their three-dimensional structures necessitate highly selective separation techniques to achieve baseline resolution.

Q2: What are the key differences in physical properties between cis- and this compound that can be exploited for separation?

A2: The primary differences that can be exploited for separation lie in their boiling points, melting points, and polarity. Generally, cis isomers tend to have a higher boiling point due to a net dipole moment, while trans isomers may pack more efficiently into a crystal lattice, resulting in a higher melting point.[1][2] The difference in polarity also influences their retention behavior in chromatography.

Q3: Which separation techniques are most effective for isolating cis- and this compound?

A3: The most common and effective techniques for separating these isomers are:

  • Fractional Distillation: Suitable for large-scale separations, this technique leverages the difference in the boiling points of the isomers.[3]

  • Gas Chromatography (GC): An excellent analytical and preparative technique for smaller quantities, offering high resolution.[3]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for analytical quantification and small-scale preparative separations, especially when differences in polarity can be exploited.[4]

Q4: How can I determine the purity of my separated isomers?

A4: The purity of the separated cis- and this compound fractions can be determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Data Presentation: Physical Properties

Propertycis-1,2-DibromocyclohexaneThis compound
Molecular Formula C₆H₁₀Br₂C₆H₁₀Br₂
Molecular Weight 241.95 g/mol 241.95 g/mol
Boiling Point Higher than trans isomer (in theory due to polarity)145 °C at 100 mmHg[5]
Melting Point Lower than trans isomer (in theory)Higher than cis isomer (in theory due to better crystal packing)[2]
Density Generally higher than trans isomers[1]1.784 g/mL at 25 °C[5]
Refractive Index Generally higher than trans isomersn20/D 1.5515[5]
Dipole Moment Possesses a net dipole momentDipole moment is close to zero or very small[6]
Stability Less stable due to steric hindrance (1,3-diaxial interactions)More stable as both bromine atoms can occupy equatorial positions

Experimental Protocols

Protocol 1: Separation by Fractional Distillation

This protocol is adapted from standard laboratory procedures for separating liquid diastereomers with small boiling point differences.

Objective: To separate a mixture of cis- and this compound based on their boiling point differences.

Materials:

  • Mixture of cis- and this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer and adapter

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The fractionating column should be packed with a suitable material (e.g., Raschig rings or metal sponges) to increase the number of theoretical plates.

  • Charging the Flask: Place the mixture of 1,2-Dibromocyclohexane isomers and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Heating: Begin to gently heat the flask using the heating mantle.

  • Distillation: As the mixture boils, vapor will rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second of distillate).[3]

  • Monitoring Temperature: Monitor the temperature at the top of the column. The temperature should stabilize at the boiling point of the lower-boiling isomer (this compound is expected to have a lower boiling point). Collect this first fraction.[3]

  • Fraction Collection: Once the temperature begins to rise, change the receiving flask to collect an intermediate fraction. When the temperature stabilizes again at the boiling point of the higher-boiling isomer (cis-1,2-dibromocyclohexane), change the receiving flask to collect the second fraction.[3]

  • Analysis: Analyze the purity of the collected fractions using GC or NMR spectroscopy.

Protocol 2: Analysis by Gas Chromatography (GC)

This protocol provides a general method for analyzing the ratio of cis and trans isomers.

Objective: To determine the relative ratio of cis- and this compound in a sample.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary GC column suitable for halogenated compounds (e.g., a mid-polarity phase like 5% phenyl-methylpolysiloxane)

  • Helium or Nitrogen as carrier gas

  • Sample of 1,2-Dibromocyclohexane isomer mixture

  • Suitable solvent (e.g., hexane or dichloromethane)

Procedure:

  • Instrument Parameters (starting point, optimization may be required): [3]

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Initial temperature 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 150 °C. Hold at 150 °C for 5 minutes.

    • Carrier Gas Flow Rate: 1-2 mL/min

    • Split Ratio: 50:1

  • Sample Preparation: Prepare a dilute solution of the isomer mixture in the chosen solvent.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Acquisition: Start the data acquisition. The lower-boiling trans isomer is expected to elute first.

  • Analysis: Integrate the peak areas to determine the relative ratio of the two isomers.

Troubleshooting Guides

Fractional Distillation Troubleshooting
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).- Increase the length of the fractionating column.- Use a more efficient packing material.[3]
Distillation rate is too fast.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.[3]
Fluctuations in heat input.- Use a heating mantle with a stirrer for even heating.- Insulate the distillation column.[3]
Flooding of the Column Excessive boiling rate.- Reduce the heat input to the distillation flask.[3]
Column packing is too dense.- Repack the column to ensure adequate space for vapor flow.[3]
Bumping of the Liquid Uneven boiling.- Add new boiling chips or use a magnetic stir bar.[3]
Chromatography (GC/HPLC) Troubleshooting
IssuePossible Cause(s)Troubleshooting Steps
Co-elution or Poor Resolution Inappropriate stationary phase.- Select a column with a different selectivity. For GC, a mid-polarity phase is a good starting point for halogenated compounds.[3] For HPLC, consider different bonded phases (e.g., C18, Phenyl).[4]
Incorrect mobile phase/oven temperature program.- Optimize the temperature ramp in GC (a slower ramp can improve separation).[3]- In HPLC, adjust the mobile phase composition (e.g., solvent ratio, pH, additives).[7]
Carrier gas/mobile phase flow rate is not optimal.- Determine the optimal flow rate for the column dimensions.[3]
Peak Tailing Active sites in the injector or column.- Use a deactivated inlet liner in GC.- Condition the column according to the manufacturer's instructions.[3]
Sample overload.- Dilute the sample or inject a smaller volume.[3]
Ghost Peaks Contamination in the syringe, injector, or column.- Clean the syringe between injections.- Bake out the GC column at a high temperature (within its limits).[3]
Irreproducible Retention Times Leaks in the system.- Check for leaks at all fittings using an electronic leak detector.[3]
Fluctuations in carrier gas flow or pressure.- Ensure the gas supply is stable and regulators are functioning correctly.[3]

Visualizations

Separation_Workflow cluster_start Starting Material cluster_separation Separation Methods cluster_analysis Analysis cluster_product Final Products start Mixture of cis- and trans- 1,2-Dibromocyclohexane distillation Fractional Distillation start->distillation gc Preparative GC start->gc hplc Preparative HPLC start->hplc analysis Purity Analysis (GC, HPLC, NMR) distillation->analysis gc->analysis hplc->analysis cis_isomer Pure cis-Isomer analysis->cis_isomer trans_isomer Pure trans-Isomer analysis->trans_isomer

Caption: General workflow for the separation and analysis of cis- and this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_distillation Fractional Distillation cluster_chromatography Chromatography (GC/HPLC) problem Poor Isomer Separation d_cause1 Insufficient Column Efficiency? problem->d_cause1 d_cause2 Distillation Rate Too Fast? problem->d_cause2 c_cause1 Wrong Stationary Phase? problem->c_cause1 c_cause2 Suboptimal Mobile Phase/ Temperature Program? problem->c_cause2 d_sol1 Increase Column Length/ Use Better Packing d_cause1->d_sol1 d_sol2 Reduce Heating Rate d_cause2->d_sol2 c_sol1 Change Column c_cause1->c_sol1 c_sol2 Optimize Gradient/Solvents c_cause2->c_sol2

Caption: Troubleshooting logic for poor separation of 1,2-Dibromocyclohexane isomers.

References

Navigating the Bromination of Cyclohexene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature control for the bromination of cyclohexene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this reaction, ensuring greater control over product selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of cyclohexene bromination, and how does temperature influence their formation?

The bromination of cyclohexene can yield two primary products: trans-1,2-dibromocyclohexane and 3-bromocyclohexene. The reaction pathway and, consequently, the major product are highly dependent on the reaction temperature and the presence of a radical initiator.

  • Low Temperatures (typically below room temperature): Favorable for electrophilic addition , leading to the formation of this compound as the major product. This reaction proceeds through a cyclic bromonium ion intermediate.

  • High Temperatures (typically at or above the boiling point of the solvent) or in the presence of UV light/radical initiator: Favorable for free-radical substitution , resulting in 3-bromocyclohexene as the major product. This pathway involves the formation of a resonance-stabilized allylic radical.[1]

Q2: How does the choice of brominating agent affect the reaction?

While molecular bromine (Br₂) is commonly used, N-bromosuccinimide (NBS) is an effective alternative, particularly for allylic bromination to form 3-bromocyclohexene.[2][3] NBS provides a low, constant concentration of Br₂, which favors the radical pathway over electrophilic addition.[3] For electrophilic addition, molecular bromine in an inert solvent is the standard choice.[4]

Q3: What is the role of a radical initiator in the bromination of cyclohexene?

A radical initiator, such as benzoyl peroxide or AIBN, is used to promote the formation of 3-bromocyclohexene, the free-radical substitution product.[5] The initiator facilitates the homolytic cleavage of the Br-Br bond or the N-Br bond in NBS, generating the bromine radicals necessary to initiate the chain reaction.[6][7]

Troubleshooting Guide

Issue 1: Low yield of the desired product.

Possible CauseTroubleshooting Step
Incorrect Temperature Control For this compound, ensure the reaction temperature is kept low, ideally using an ice bath or a cryostat. For 3-bromocyclohexene, maintain a consistent reflux temperature.
Improper Bromine Addition Add the bromine solution dropwise and with vigorous stirring to prevent localized high concentrations, which can lead to side reactions.
Presence of Water For electrophilic addition, ensure all glassware and solvents are dry, as water can react with the bromonium ion intermediate to form bromohydrin byproducts.[8]
Decomposition of Reagents Use freshly opened or purified reagents. NBS, in particular, can decompose over time.

Issue 2: Formation of a mixture of products.

Possible CauseTroubleshooting Step
Inadequate Temperature Control The temperature may be in a range where both electrophilic addition and free-radical substitution pathways are competitive. For higher selectivity, significantly lower the temperature for the addition product or increase it for the substitution product.
Presence of UV Light If the desired product is this compound, conduct the reaction in the dark or in a flask wrapped in aluminum foil to prevent the initiation of the free-radical pathway.
Absence of Radical Initiator When synthesizing 3-bromocyclohexene, the absence of a radical initiator can lead to a mixture with the addition product. Ensure an appropriate amount of a suitable initiator is used.

Data Presentation

TemperatureConditionsMajor ProductMinor Product(s)
Low (e.g., 0-5 °C) Dark, inert solvent (e.g., CH₂Cl₂)This compound3-bromocyclohexene
Room Temperature Ambient light, inert solventMixture of products-
High (e.g., Reflux in CCl₄) Radical initiator (e.g., Benzoyl Peroxide)3-bromocyclohexeneThis compound, other poly-brominated species

Experimental Protocols

Protocol 1: Synthesis of this compound (Electrophilic Addition)

Objective: To selectively synthesize this compound by controlling the reaction at a low temperature.

Materials:

  • Cyclohexene

  • Molecular bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene in anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Prepare a solution of molecular bromine in anhydrous dichloromethane in a dropping funnel.

  • Add the bromine solution dropwise to the stirred cyclohexene solution over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not rise above 10 °C. The characteristic red-brown color of the bromine should disappear upon addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

  • The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.

Protocol 2: Synthesis of 3-bromocyclohexene (Free-Radical Substitution)

Objective: To selectively synthesize 3-bromocyclohexene using N-bromosuccinimide (NBS) and a radical initiator at an elevated temperature.[2]

Materials:

  • Cyclohexene

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add cyclohexene, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in carbon tetrachloride.[2]

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (the boiling point of CCl₄ is approximately 77 °C) using a heating mantle.

  • Maintain the reflux for 2-4 hours. The reaction can be monitored by the disappearance of the solid NBS, which is converted to succinimide (which will float on top of the CCl₄).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • The filtrate can be washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Visualizations

Bromination_Pathways Temperature-Dependent Bromination of Cyclohexene cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Major Products Low Temperature Low Temperature Electrophilic Addition Electrophilic Addition Low Temperature->Electrophilic Addition High Temperature / UV Light High Temperature / UV Light Free-Radical Substitution Free-Radical Substitution High Temperature / UV Light->Free-Radical Substitution This compound This compound Electrophilic Addition->this compound 3-bromocyclohexene 3-bromocyclohexene Free-Radical Substitution->3-bromocyclohexene

Caption: Logical relationship between reaction conditions and major products.

Electrophilic_Addition_Workflow Workflow for Electrophilic Addition start Start dissolve Dissolve cyclohexene in anhydrous CH2Cl2 start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_br2 Dropwise addition of Br2 solution cool->add_br2 stir Stir at 0-5 °C add_br2->stir workup Workup and Purification stir->workup end This compound workup->end

Caption: Experimental workflow for electrophilic addition.

Free_Radical_Substitution_Workflow Workflow for Free-Radical Substitution start Start mix Mix cyclohexene, NBS, and initiator in CCl4 start->mix reflux Heat to reflux (~77 °C) mix->reflux monitor Monitor reaction (2-4 hours) reflux->monitor cool_filter Cool and filter monitor->cool_filter workup Workup and Purification cool_filter->workup end 3-bromocyclohexene workup->end

Caption: Experimental workflow for free-radical substitution.

References

Troubleshooting Unexpected NMR Peaks in trans-1,2-Dibromocyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of trans-1,2-dibromocyclohexane. The following question-and-answer format directly addresses common issues and provides detailed experimental protocols and data for accurate interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum of this compound shows more than the expected number of signals. What are the possible causes?

A1: The presence of unexpected peaks in the ¹H NMR spectrum of this compound can be attributed to several factors, including the presence of impurities from the synthesis, conformational isomers, or solvent-related issues. A logical approach to identifying the source of these peaks is essential for accurate analysis.

Q2: What are the common impurities I should look for, and what are their characteristic ¹H NMR signals?

A2: Common impurities often originate from the starting materials or side reactions during the synthesis of this compound from cyclohexene and bromine.

  • Unreacted Cyclohexene: A sharp singlet or a narrow multiplet around δ 5.6-5.7 ppm is indicative of the vinylic protons of cyclohexene. You may also observe broad signals for the allylic and aliphatic protons between δ 1.5 and 2.2 ppm .

  • cis-1,2-Dibromocyclohexane: This diastereomer is a common impurity. Due to its different spatial arrangement, it will have a distinct NMR spectrum. The methine protons (CH-Br) of the cis-isomer are chemically equivalent and typically appear as a singlet or a narrow multiplet at a different chemical shift than the trans-isomer.

  • Monobrominated Side Products: Under certain reaction conditions, substitution reactions can occur, leading to the formation of bromocyclohexene isomers. For example, 3-bromocyclohexene will show signals in the vinylic region (around δ 5.5-6.0 ppm ) and a signal for the proton attached to the carbon bearing the bromine.

  • Solvent Impurities: Residual non-deuterated solvent or impurities within the deuterated solvent can give rise to unexpected peaks. For example, residual chloroform (CHCl₃) in CDCl₃ appears at δ 7.26 ppm , and water can appear at various chemical shifts depending on the solvent and temperature (e.g., ~δ 1.56 ppm in CDCl₃).

Q3: My sample is pure, but the chemical shifts of my methine protons (CH-Br) don't match the literature values, or their multiplicity is unusual. What could be the reason?

A3: This is likely due to the conformational equilibrium of this compound in solution. The molecule exists as a mixture of two chair conformers: one with the bromine atoms in a diaxial orientation and the other with them in a diequatorial orientation.

At room temperature, the rapid interconversion between these two conformers results in an averaged spectrum. The observed chemical shifts and coupling constants are a weighted average of the values for the individual conformers. The position of this equilibrium is sensitive to both the solvent and the temperature.

  • Solvent Effects: In non-polar solvents, the diaxial conformer is generally more stable. In polar solvents, the diequatorial conformer can be significantly populated. This change in the equilibrium position will alter the averaged chemical shifts and coupling constants.

  • Temperature Effects: At lower temperatures, the interconversion between the conformers slows down, and it may be possible to observe the distinct signals for both the diaxial and diequatorial forms.

Quantitative Data Summary

The following tables summarize the ¹H NMR data for this compound and potential impurities.

Compound/ConformerProtonChemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / Hz
This compound (Room Temp., CDCl₃)H-1, H-2 (CH-Br)~4.5Multiplet-
H-3, H-6 (CH₂)~2.4Multiplet-
H-4, H-5 (CH₂)~1.5-1.9Multiplet-
This compound (Low Temp.) - Diaxial ConformerH-1a, H-2a (CH-Br)~4.70MultipletJ(H1a, H2a) ≈ 10-12
H-3e, H-6e~1.93Multiplet
H-3a, H-6a~2.45Multiplet
H-4e, H-5e~1.64Multiplet
H-4a, H-5a~1.82Multiplet
This compound (Low Temp.) - Diequatorial ConformerH-1e, H-2e (CH-Br)~4.08MultipletJ(H1e, H2e) ≈ 2-4
H-3a, H-6a~1.93Multiplet
H-3e, H-6e~2.54Multiplet
H-4a, H-5a~1.41Multiplet
H-4e, H-5e~1.81Multiplet
CyclohexeneVinylic (C=CH)5.66Multiplet-
Allylic (CH₂)1.99Multiplet-
Aliphatic (CH₂)1.61Multiplet-
cis-1,2-DibromocyclohexaneH-1, H-2 (CH-Br)~4.3-4.5Singlet or narrow multiplet-
3-BromocyclohexeneVinylic (C=CH)~5.8-6.0Multiplet-
CH-Br~4.8-5.0Multiplet-
Chloroform (in CDCl₃)CHCl₃7.26Singlet-
Water (in CDCl₃)H₂O1.56Singlet (broad)-

Experimental Protocols

Standard ¹H NMR Sample Preparation

A standard protocol for preparing an NMR sample of this compound is as follows:

  • Sample Purity: Ensure the sample is reasonably pure. If it is a crude reaction product, consider purification by column chromatography or distillation.

  • Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Sample Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

  • Internal Standard: For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added (final concentration ~0.05%).

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting unexpected NMR peaks and the conformational equilibrium of this compound.

troubleshooting_workflow start Unexpected Peaks in NMR Spectrum check_impurities Check for Common Impurities start->check_impurities check_conformation Consider Conformational Isomers start->check_conformation check_solvent Verify Solvent and Reference Peaks start->check_solvent impurity_cyclohexene Cyclohexene? (δ ~5.7 ppm) check_impurities->impurity_cyclohexene Yes impurity_cis cis-Isomer? (Different multiplet for CH-Br) check_impurities->impurity_cis No conformation_solvent Solvent Effect? (Polar vs. Non-polar) check_conformation->conformation_solvent Yes conformation_temp Temperature Effect? (Low temp. -> separate signals) check_conformation->conformation_temp No solvent_residual Residual Solvent Peak? (e.g., CHCl3 at δ 7.26 ppm) check_solvent->solvent_residual Yes solvent_water Water Peak? (Variable shift, e.g., δ ~1.56 ppm) check_solvent->solvent_water No solution_purify Purify Sample impurity_cyclohexene->solution_purify impurity_other Other Side Products? (e.g., Bromocyclohexene) impurity_cis->impurity_other No solution_2d_nmr 2D NMR (COSY, HSQC) impurity_cis->solution_2d_nmr Yes impurity_other->solution_purify Yes solution_vt_nmr Variable Temperature NMR conformation_solvent->solution_vt_nmr conformation_temp->solution_vt_nmr Yes end_node Identify Source of Peak(s) solvent_residual->end_node solvent_water->end_node Yes solution_purify->end_node solution_vt_nmr->end_node solution_2d_nmr->end_node

Caption: Troubleshooting workflow for unexpected NMR peaks.

conformational_equilibrium diaxial Diaxial Conformer (Br axial, Br axial) diequatorial Diequatorial Conformer (Br equatorial, Br equatorial) diaxial->diequatorial Ring Flip

Caption: Conformational equilibrium of this compound.

Technical Support Center: Synthesis of trans-1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of trans-1,2-dibromocyclohexane, with a focus on the influence of the solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the bromination of cyclohexene?

A1: The solvent's primary role is to dissolve the reactants, facilitate heat transfer, and stabilize the reaction intermediates. In the electrophilic addition of bromine to an alkene, a cyclic bromonium ion intermediate is formed.[1][2] Polar solvents can help stabilize this charged intermediate.[3][4] However, nucleophilic solvents like water or alcohols can compete with the bromide ion to attack the intermediate, leading to the formation of byproducts such as halohydrins.[2] Inert solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) are commonly used to minimize side reactions.[2][5][6]

Q2: Why is the reaction typically run at low temperatures?

A2: The addition of bromine to cyclohexene is a highly exothermic reaction. Low temperatures (typically between -5°C and 0°C) are crucial to prevent side reactions, particularly allylic substitution, which becomes more prevalent at higher temperatures and can significantly reduce the yield of the desired this compound.[5]

Q3: My final product is dark brown. What causes this discoloration and how can I prevent it?

A3: The dibromide product can decompose upon exposure to air and light, leading to a dark coloration.[5] To minimize this, the product should be distilled immediately after the solvent is removed.[5] For long-term storage, a purification step involving washing with an alcoholic potassium hydroxide solution can yield a product that remains clear indefinitely.[5]

Q4: The yield of my reaction is very low. What are the common causes?

A4: Low yields can stem from several factors:

  • Poor Temperature Control: Allowing the reaction temperature to rise can favor the formation of substitution byproducts.[5]

  • Loss of Bromine: Bromine is volatile. If the reaction setup is not properly sealed, bromine can escape, leading to an incomplete reaction.

  • Impure Reagents: Using wet cyclohexene or solvents can introduce water, leading to the formation of 2-bromocyclohexanol as a byproduct.

  • Inadequate Mixing: If the bromine is not dispersed quickly upon addition, localized high concentrations can promote side reactions.

  • Workup Issues: Product can be lost during distillation or extraction steps. One student lab reported a yield of 42.9%, citing potential issues during the extraction and drying phases.[7]

Q5: How can I confirm that I have synthesized the trans isomer and not the cis isomer?

A5: The reaction mechanism, involving the formation of a cyclic bromonium ion followed by backside attack by the bromide ion, inherently favors the formation of the trans product through anti-addition.[1][2] The trans configuration is the thermodynamically favored product.[8] The conformational equilibrium and stereochemistry of the product can be studied in detail using 1H NMR spectroscopy and theoretical calculations.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction mixture remains orange/brown after all cyclohexene is added. 1. Insufficient cyclohexene (limiting reagent). 2. Reaction is too cold, slowing the rate significantly.1. Check stoichiometry; consider using a slight excess of cyclohexene. 2. Ensure the temperature is within the recommended range (e.g., -5°C to 0°C), not excessively cold.
Formation of a white precipitate during the reaction. This is generally not expected in a clean reaction. It could indicate a reaction with impurities or a highly concentrated solution precipitating out.Ensure all glassware is clean and dry. Check the purity of the starting materials.
Product analysis (GC/TLC) shows multiple spots/peaks. Formation of byproducts such as the cis-isomer, substitution products (e.g., 3-bromocyclohexene), or solvent-adducts (e.g., 2-bromocyclohexanol).[10]1. Strictly control the reaction temperature.[5] 2. Use a dry, inert solvent. 3. Ensure the reaction is not exposed to UV light, which can initiate radical substitution reactions.[4][11] 4. Purify the final product by vacuum distillation or column chromatography.
Difficulty in removing the solvent after reaction. The boiling point of the product is relatively high, and it can co-distill with high-boiling point solvents.Use a rotary evaporator for initial solvent removal, followed by high-vacuum distillation to separate the pure product from any remaining solvent or less volatile impurities.[5]

Quantitative Data on Solvent Effects

Solvent System Reported Yield Reaction Conditions Notes Reference
Carbon Tetrachloride / Absolute Alcohol95%-5°C to -1°C, slow addition of bromine.The addition of a small amount of alcohol is noted to be more satisfactory than using pure carbon tetrachloride.[5]
DichloromethaneQualitativeTypically run at 0°C.A common solvent for demonstrating this reaction in teaching labs. Bromine in dichloromethane is a standard test reagent for alkenes.[6][12][6][12]
Glacial Acetic AcidMentionedNot specified.Acetic acid is a polar protic solvent; care must be taken to avoid the formation of acetate byproducts.[5]
Diethyl EtherMentionedNot specified.A common, relatively non-polar solvent.[5]

Experimental Protocols

Protocol 1: Synthesis in Carbon Tetrachloride (High-Yield Method)

This protocol is adapted from a well-established synthetic procedure.[5]

Materials:

  • Cyclohexene (1.5 moles)

  • Bromine (1.3 moles)

  • Carbon Tetrachloride (CCl4)

  • Absolute Alcohol

  • 2L three-necked, round-bottomed flask

  • Mechanical stirrer, thermometer, and separatory funnel

Procedure:

  • In the flask, prepare a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 mL of carbon tetrachloride and 15 mL of absolute alcohol.

  • Equip the flask with a mechanical stirrer, a thermometer, and a 500 mL separatory funnel.

  • Cool the flask in an ice-salt bath until the internal temperature reaches -5°C.

  • Begin stirring and prepare a solution of 210 g (1.3 moles) of bromine in 145 mL of carbon tetrachloride in the separatory funnel.

  • Add the bromine solution dropwise to the cyclohexene solution. The rate of addition should be controlled to maintain the reaction temperature between -5°C and -1°C. This addition typically takes about three hours.[5]

  • Once the addition is complete, transfer the reaction mixture to a 1L Claisen flask.

  • Remove the carbon tetrachloride and excess cyclohexene by distillation over a water bath.

  • Replace the water bath with an oil bath and distill the remaining product under reduced pressure. The pure this compound fraction distills at 99–103°C/16 mmHg.[5]

Protocol 2: Synthesis in Dichloromethane (Demonstrative Method)

This protocol is a common adaptation used in instructional laboratories.[6][12]

Materials:

  • Cyclohexene (50 mmol)

  • Bromine (50 mmol)

  • Dichloromethane (CH2Cl2)

  • Sodium thiosulfate solution (aqueous)

  • Sodium sulfate (anhydrous)

  • 250 mL round-bottomed flask, magnetic stirrer, dropping funnel

Procedure:

  • Dissolve 4.1 g (50 mmol) of cyclohexene in 50 mL of dichloromethane in the round-bottomed flask and cool to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of 8.0 g (50 mmol) of bromine in 25 mL of dichloromethane.

  • Add the bromine solution dropwise to the stirred cyclohexene solution over 30 minutes, ensuring the temperature remains below 5°C. The characteristic reddish-orange color of bromine should disappear as it reacts.[12]

  • After the addition is complete, allow the mixture to stir for an additional 15 minutes at 0°C.

  • If any color from excess bromine persists, add a saturated sodium thiosulfate solution dropwise until the mixture is colorless.

  • Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane solvent using a rotary evaporator.

  • The crude product can be used as is or purified further by vacuum distillation.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification node_prep node_prep node_reaction node_reaction node_workup node_workup node_purification node_purification node_final node_final A Dissolve Cyclohexene in Solvent (e.g., CCl4) B Cool Reaction Flask (-5°C to 0°C) A->B D Slow, Dropwise Addition of Bromine Solution B->D C Prepare Bromine Solution C->D E Quench Excess Bromine (optional) D->E If color persists F Solvent Wash / Extraction D->F E->F G Dry Organic Layer F->G H Remove Solvent (Rotary Evaporation) G->H I Vacuum Distillation H->I J Pure trans-1,2- Dibromocyclohexane I->J

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of trans-1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and purification of trans-1,2-dibromocyclohexane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Product darkens upon standing. Decomposition on exposure to air.[1]Store the purified product in sealed bottles with minimal air exposure. For long-term stability, wash the crude dibromide with 20% ethyl alcoholic potassium hydroxide, followed by water washes, drying, and distillation. This treatment helps in obtaining a product that remains clear indefinitely.[1]
Low yield of this compound. Formation of substitution byproducts.Carefully control the reaction temperature during bromination, keeping it low (e.g., -5°C to -1°C) to minimize substitution reactions.[1] Using an excess of the starting alkene (cyclohexene) can also help to reduce the formation of substitution byproducts.[1]
Incomplete removal of starting material (cyclohexene). Inefficient initial distillation.After the reaction, ensure thorough distillation of the volatile components (solvent and excess cyclohexene) from a water bath before proceeding to vacuum distillation of the product.[1]
Product contains both cis- and trans-isomers. The bromination reaction can sometimes yield a mixture of stereoisomers.While the trans-isomer is generally the major product due to thermodynamic stability, separation can be achieved by fractional distillation or preparative gas chromatography, as the isomers have different boiling points.[2][3]
Oily product after aqueous workup. Residual water in the organic layer.Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate) before the final purification step.[4]
Compound decomposes on silica gel column. Acidity of silica gel.If purification by column chromatography is necessary and the compound shows instability, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common starting material is cyclohexene, which undergoes an electrophilic addition reaction with bromine (Br₂).[6]

Q2: Why is the trans-isomer the major product of the bromination of cyclohexene?

The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bromonium ion bridge, resulting in the anti-addition of the two bromine atoms and the formation of the trans-isomer as the thermodynamically favored product.[7]

Q3: My purified this compound is a slightly yellow liquid. Is this normal?

Yes, pure this compound is often described as a clear to slightly yellow liquid.[8] However, a significant darkening, especially upon storage, indicates decomposition.[1]

Q4: What are the key physical properties of this compound relevant to its purification?

Key properties for purification include its boiling point, which is approximately 99–103°C at 16 mmHg (108–112°C at 25 mmHg), and its density of about 1.784 g/mL at 25°C.[1] These properties are crucial for purification by distillation.

Q5: Can I use column chromatography to purify this compound?

Yes, column chromatography over silica gel can be used for purification.[9] However, it's important to first test the stability of the compound on a small scale using thin-layer chromatography (TLC), as some compounds can decompose on silica gel.[5]

Experimental Protocols

Protocol 1: Purification by Distillation

This protocol is adapted from Organic Syntheses.[1]

  • Initial Solvent Removal: After the bromination of cyclohexene is complete, transfer the reaction mixture to a distillation flask. Distill off the solvent (e.g., carbon tetrachloride) and any excess cyclohexene using a water bath.

  • Vacuum Distillation: Replace the water bath with an oil bath and set up for vacuum distillation.

  • Fraction Collection: Collect a small low-boiling fraction first. Then, collect the pure this compound which distills at 99–103°C/16 mmHg.[1]

  • Storage: Store the purified product in a sealed bottle to prevent decomposition from air exposure.[1]

Protocol 2: Purification by Chemical Washing Followed by Distillation

This method is recommended for obtaining a product that will not darken over time.[1]

  • Washing: In a separatory funnel, shake the crude this compound with approximately one-third of its volume of 20% ethyl alcoholic potassium hydroxide for five minutes.

  • Dilution and Separation: Dilute the mixture with an equal volume of water and separate the organic layer.

  • Alkali Removal: Wash the organic layer with water until it is free of alkali.

  • Drying: Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate).

  • Distillation: Perform vacuum distillation as described in Protocol 1. The expected loss during this purification is about 10%.[1]

Experimental Workflow

experimental_workflow cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification cluster_final Final Product start Cyclohexene + Bromine reaction Bromination Reaction start->reaction crude_product Crude Product Mixture reaction->crude_product solvent_removal Solvent Removal crude_product->solvent_removal distillation Vacuum Distillation solvent_removal->distillation washing Chemical Washing (Optional) solvent_removal->washing For enhanced stability column_chromatography Column Chromatography (Alternative) solvent_removal->column_chromatography pure_product Pure this compound distillation->pure_product washing->distillation column_chromatography->pure_product

Caption: Workflow for the synthesis and purification of this compound.

References

safe handling and disposal of trans-1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling, use, and disposal of trans-1,2-Dibromocyclohexane. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered an irritant. It can cause skin, eye, and respiratory tract irritation.[1][2] Prolonged skin contact may lead to dermatitis.[3] The toxicological properties of this substance have not been fully investigated.[4]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[4][5]

  • Skin Protection: Chemical-impermeable gloves and protective clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: If working in a poorly ventilated area or if vapor concentrations are high, a respirator that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 should be used.[4]

Q3: What are the appropriate storage conditions for this compound?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Keep it away from incompatible substances such as strong oxidizing agents and strong bases.[4][7][8]

Q4: What should I do in case of a spill?

A4: In the event of a spill, immediately ensure the area is well-ventilated and evacuate unnecessary personnel.[1] Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite.[4][5] Collect the absorbed material and place it in a suitable, closed container for disposal.[1][5]

Q5: How should I dispose of this compound waste?

A5: Chemical waste must be disposed of in accordance with federal, state, and local regulations.[4][9] It is recommended to use a licensed chemical waste disposal company.[1] Do not dispose of it down the drain or into the environment.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected Color Change of Stored Material (Darkening) Exposure to air and light can cause decomposition.Store the compound in a tightly sealed, opaque container in a cool, dark place. For long-term storage, consider purification by washing with alcoholic potassium hydroxide, followed by drying and distillation.
Low Yield in Dehydrobromination Reaction Incomplete reaction due to insufficient heating or reaction time. The base may not be strong enough or may be of poor quality.Ensure the reaction is heated to the appropriate temperature for the specified duration. Use a fresh, high-quality strong base like potassium hydroxide.
Formation of Side Products in Bromination of Cyclohexene Reaction temperature is too high, leading to substitution reactions instead of addition.Carefully control the reaction temperature, keeping it low (e.g., -5°C to -1°C) during the addition of bromine.
Difficulty in Separating Product from Reaction Mixture Inefficient extraction or drying. Emulsion formation during washing.Ensure thorough mixing during extractions and allow layers to separate completely. Use a drying agent like anhydrous sodium sulfate and ensure the product is completely dry before distillation. To break emulsions, add a small amount of brine.

Physicochemical Properties

PropertyValue
Molecular Formula C₆H₁₀Br₂
Molecular Weight 241.95 g/mol [1][10]
Appearance Clear, slightly yellow liquid[1]
Melting Point -5 °C
Boiling Point 145 °C at 100 mmHg
Density 1.784 g/mL at 25 °C[10]
Refractive Index 1.551 - 1.553 at 20 °C[10]
Solubility Soluble in ethanol.[7]
Stability Stable under normal temperatures and pressures.[4]
Incompatibilities Strong oxidizing agents, strong bases.[4][7][8]

Experimental Protocol: Synthesis of this compound from Cyclohexene

This protocol is adapted from established organic synthesis procedures.

Materials:

  • Cyclohexene

  • Bromine

  • Carbon Tetrachloride

  • Absolute Ethanol

  • Ice-salt bath

  • Three-necked round-bottom flask

  • Separatory funnel

  • Mechanical stirrer

  • Thermometer

  • Modified Claisen flask for distillation

Procedure:

  • In a three-necked round-bottom flask, prepare a solution of cyclohexene in a mixture of carbon tetrachloride and a small amount of absolute ethanol.

  • Cool the flask in an ice-salt bath to -5°C.

  • While stirring, slowly add a solution of bromine in carbon tetrachloride from a separatory funnel. Maintain the reaction temperature at or below -1°C throughout the addition. This step should take approximately three hours.

  • After the bromine addition is complete, transfer the reaction mixture to a modified Claisen flask.

  • Distill off the carbon tetrachloride and any excess cyclohexene using a water bath.

  • Replace the water bath with an oil bath and distill the remaining product under reduced pressure. The pure this compound will distill at approximately 99–103°C/16 mmHg.

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. All personal protective equipment, including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Bromine is highly corrosive and toxic; handle with extreme care.

Workflow Diagrams

Safe_Handling_and_Disposal_Workflow Safe Handling and Disposal Workflow for this compound cluster_handling Safe Handling cluster_spill Spill Response cluster_disposal Waste Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Store in a Cool, Dry Place Away from Incompatibles B->C D Evacuate Area B->D E Absorb with Inert Material D->E F Collect in a Sealed Container E->F G Label Waste Container Clearly F->G H Consult Local Regulations G->H I Dispose Through Licensed Chemical Waste Handler H->I Experimental_Workflow Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Workup and Purification A Prepare Solution of Cyclohexene in CCl4/Ethanol B Cool to -5°C in Ice-Salt Bath A->B C Slowly Add Bromine Solution (<= -1°C) B->C D Stir for 3 Hours C->D E Distill off Solvent D->E F Vacuum Distill Product E->F

References

Validation & Comparative

A Comparative Guide to the Reactivity of cis- and trans-1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of stereoisomers is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides an objective comparison of the reactivity of cis- and trans-1,2-dibromocyclohexane, focusing on their behavior in elimination and substitution reactions. The distinct stereochemical arrangement of the bromine atoms in these isomers leads to significant differences in their reaction rates and mechanistic pathways, primarily governed by the principles of conformational analysis.

Executive Summary of Reactivity

The reactivity of cis- and this compound is fundamentally dictated by the conformational requirements of the transition states for different reaction types, most notably the anti-periplanar arrangement necessary for bimolecular elimination (E2) reactions. This compound can readily adopt a chair conformation where both bromine atoms are in axial positions, fulfilling the stereoelectronic requirement for a concerted E2 dehalogenation. Consequently, the trans isomer undergoes E2 elimination significantly faster than the cis isomer. The cis isomer, unable to place both bromine atoms in a diaxial arrangement in a stable chair conformation, is forced into a slower reaction pathway.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in reactivity between the two isomers, highlighting the pronounced disparity in their rates of E2 elimination.

Reaction TypeIsomerRelative Reaction RatePredominant MechanismKey Conformational Feature for Reaction
E2 Dehalogenation This compoundFast (approx. 11.5x)Concerted E2 eliminationCan adopt a diaxial conformation of the two bromine atoms, allowing for an anti-periplanar arrangement.[1]
(with Iodide ion)cis-1,2-DibromocyclohexaneSlowA proposed multi-step process, likely initiated by a rate-limiting SN2 substitution followed by elimination.[2][3][4]Cannot achieve a diaxial conformation of the bromine atoms in a stable chair form.[1]
SN2 Substitution This compoundGenerally SlowerSN2Nucleophilic attack is sterically hindered at the equatorial position in the more stable diequatorial conformer.
cis-1,2-DibromocyclohexaneGenerally FasterSN2The axial bromine in the more stable conformer is more accessible to backside attack by a nucleophile.[5]

Experimental Protocols

I. Synthesis of a Mixture of cis- and this compound

This procedure is adapted from a standard method for the bromination of an alkene.[6]

Materials:

  • Cyclohexene

  • Bromine

  • Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

  • Ice-salt bath

  • Separatory funnel, round-bottom flask, stirrer, and thermometer

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve cyclohexene in the chosen solvent.

  • Cool the flask in an ice-salt bath to approximately -5 °C.

  • Slowly add a solution of bromine in the same solvent from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 0 °C.

  • Continue stirring for a short period after the addition is complete.

  • Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of cis- and this compound. The isomers can then be separated by fractional distillation or chromatography.

II. Comparative E2 Dehalogenation with Sodium Iodide

This protocol is designed to compare the rates of elimination of the two isomers.

Materials:

  • cis-1,2-Dibromocyclohexane

  • This compound

  • Sodium iodide

  • Acetone (as solvent)

  • Constant temperature bath

  • UV-Vis spectrophotometer or a method for titration to monitor the reaction progress

Procedure:

  • Prepare separate standard solutions of known concentrations of cis- and this compound in acetone.

  • Prepare a standard solution of sodium iodide in acetone.

  • In two separate reaction vessels maintained at a constant temperature, initiate the reactions by adding the sodium iodide solution to the respective dibromocyclohexane solutions.

  • At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by dilution with cold water).

  • Analyze the concentration of a reactant or product in the quenched aliquots. For instance, the formation of iodine (I2) as a byproduct of the reaction can be monitored by titration with a standard sodium thiosulfate solution or by UV-Vis spectrophotometry.

  • Plot the concentration versus time for both isomers and determine the initial reaction rates. The ratio of these rates will provide a quantitative comparison of their reactivity in E2 dehalogenation.

Mandatory Visualizations

Logical Relationship in Reactivity of cis- and this compound

G Reactivity Comparison of 1,2-Dibromocyclohexane Isomers cluster_trans This compound cluster_cis cis-1,2-Dibromocyclohexane trans_eq Diequatorial Conformer (More Stable) trans_ax Diaxial Conformer (Less Stable) trans_eq->trans_ax Ring Flip SN2 SN2 Substitution trans_eq->SN2 Slow (Steric Hindrance) trans_ax->trans_eq Ring Flip E2 E2 Dehalogenation (Requires Diaxial Arrangement) trans_ax->E2 Fast Reaction cis_ax_eq Axial-Equatorial Conformer cis_ax_eq->E2 Very Slow/No Direct E2 cis_ax_eq->SN2 Faster (Axial Br is Accessible)

Caption: Comparative reaction pathways for cis- and this compound.

Experimental Workflow for Reactivity Comparison

G Experimental Workflow for Reactivity Comparison cluster_reactions Parallel Reactions start Start: Separate Isomers (cis- and this compound) react_cis Reaction of cis-Isomer + Reagent (e.g., NaI in Acetone) start->react_cis react_trans Reaction of trans-Isomer + Reagent (e.g., NaI in Acetone) start->react_trans monitoring Monitor Reaction Progress Over Time (e.g., Aliquot quenching and titration/spectroscopy) react_cis->monitoring react_trans->monitoring analysis Data Analysis: Plot [Concentration] vs. Time monitoring->analysis conclusion Determine Initial Rates and Compare Reactivity analysis->conclusion

Caption: Workflow for the comparative kinetic analysis of the two isomers.

References

Spectroscopic Validation of trans-1,2-Dibromocyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for trans-1,2-dibromocyclohexane against its cis-isomer, offering a clear validation of the trans configuration. The experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented in detailed tables, accompanied by the methodologies used for their acquisition.

Spectroscopic Data Comparison

The structural differences between trans- and cis-1,2-dibromocyclohexane give rise to distinct spectroscopic signatures. The trans isomer, predominantly in a di-axial or di-equatorial conformation of the bromine atoms, exhibits a different symmetry and steric environment compared to the cis isomer (axial-equatorial), leading to measurable differences in their respective spectra.

¹H NMR Data Comparison

The proton NMR spectra are particularly informative for distinguishing between the two isomers. The chemical shifts and coupling constants of the methine protons (CH-Br) are highly sensitive to their dihedral angle relationship with neighboring protons, which is governed by the chair conformation of the cyclohexane ring and the cis/trans orientation of the bromine atoms.

ParameterThis compoundcis-1,2-Dibromocyclohexane
¹H Chemical Shift (ppm) ~4.5 (multiplet)~4.7 (multiplet)
Coupling Constants (Hz) J(H,H)axial-axial ≈ 8-12 HzJ(H,H)axial-equatorial ≈ 2-4 HzJ(H,H)equatorial-equatorial ≈ 2-4 HzJ(H,H)axial-axial ≈ 8-12 HzJ(H,H)axial-equatorial ≈ 2-4 Hz

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific conformation.

¹³C NMR Data Comparison

The chemical shifts in the ¹³C NMR spectra reflect the electronic environment of each carbon atom. The presence of the electronegative bromine atoms deshields the carbon atoms to which they are attached.

ParameterThis compoundcis-1,2-Dibromocyclohexane
¹³C Chemical Shift (ppm) - C-Br ~55-60~58-63
¹³C Chemical Shift (ppm) - Other CH₂ ~25-35~24-34
IR Spectroscopy Data Comparison

Infrared spectroscopy provides information about the vibrational modes of the molecule, particularly the carbon-bromine stretching frequencies.

ParameterThis compoundcis-1,2-Dibromocyclohexane
C-Br Stretch (cm⁻¹) ~680 and ~730~690 and ~750
C-H Stretch (cm⁻¹) ~2850-2950~2850-2950
Mass Spectrometry Data Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Both isomers are expected to show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4).

ParameterThis compoundcis-1,2-Dibromocyclohexane
Molecular Ion (m/z) 240, 242, 244 (in ~1:2:1 ratio)240, 242, 244 (in ~1:2:1 ratio)
Major Fragments (m/z) 161/163 ([M-Br]⁺), 81 ([C₆H₉]⁺), 79 ([Br]⁺)161/163 ([M-Br]⁺), 81 ([C₆H₉]⁺), 79 ([Br]⁺)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 10-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample was placed between two salt plates (e.g., NaCl or KBr).

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The spectrum was recorded in transmittance mode and the background spectrum of the empty salt plates was subtracted.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) system for sample introduction and separation.

  • Sample Introduction (GC):

    • Injection Volume: 1 µL of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient was used to ensure good separation, for example, starting at 50°C and ramping to 250°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Processing: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to the compound, and the mass spectrum of that peak was extracted and analyzed for the molecular ion and fragmentation pattern.

Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.

Spectroscopic_Validation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Validation Synthesis Synthesis of 1,2-Dibromocyclohexane Purification Purification (e.g., Distillation) Synthesis->Purification Isomer_Separation Isomer Separation (e.g., Chromatography) Purification->Isomer_Separation NMR NMR Spectroscopy (¹H and ¹³C) Isomer_Separation->NMR IR IR Spectroscopy Isomer_Separation->IR MS Mass Spectrometry Isomer_Separation->MS Data_Comparison Comparison of Spectroscopic Data (trans vs. cis) NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Structure_Confirmation Structure Confirmation of This compound Data_Comparison->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

comparing different brominating agents for cyclohexene bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromination of cyclohexene is a fundamental reaction in organic synthesis, providing a versatile intermediate for the introduction of various functional groups. The choice of brominating agent is critical as it dictates the product distribution, reaction efficiency, and safety profile of the procedure. This guide provides an objective comparison of common brominating agents for cyclohexene, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for specific research and development needs.

Performance Comparison of Brominating Agents

The selection of a brominating agent for cyclohexene is a crucial decision that influences the type of product obtained, the efficiency of the reaction, and the overall safety and environmental impact of the synthesis. This section provides a comparative overview of four key brominating agents: elemental bromine (Br₂), N-Bromosuccinimide (NBS), Pyridinium tribromide (Py·Br₃), and a green chemistry alternative utilizing hydrogen peroxide and hydrobromic acid (H₂O₂/HBr).

The performance of these agents is summarized in the table below, offering a clear comparison of their product selectivity, typical yields, and key reaction conditions. This data is essential for researchers to make informed decisions based on the desired outcome of their synthetic route, whether it be electrophilic addition to the double bond or allylic substitution.

Brominating AgentPredominant ProductTypical Yield (%)SolventKey Conditions
**Elemental Bromine (Br₂) **trans-1,2-dibromocyclohexane95%Carbon Tetrachloride (CCl₄)-5°C to -1°C
N-Bromosuccinimide (NBS) 3-bromocyclohexene70%Carbon Tetrachloride (CCl₄)Reflux with radical initiator
Pyridinium Tribromide (Py·Br₃) This compound~90% (general)Glacial Acetic AcidRoom temperature
Hydrogen Peroxide/HBr This compound42.9%Water/BrineNot specified

Note: The yield for Pyridinium Tribromide is a general approximation for electrophilic bromination of alkenes, as a specific yield for cyclohexene was not found in the immediate literature. The yield for the H₂O₂/HBr method is based on a student lab report and may vary.

Reaction Pathways and Mechanisms

The diverse outcomes of cyclohexene bromination are a direct result of the different reaction mechanisms initiated by each brominating agent.

Electrophilic Addition vs. Radical Substitution

Elemental bromine and pyridinium tribromide typically react with cyclohexene via an electrophilic addition mechanism. This pathway involves the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion in an anti-fashion, leading to the formation of this compound.[1][2][3]

In contrast, N-Bromosuccinimide (NBS), in the presence of a radical initiator and a non-polar solvent, promotes allylic bromination through a free radical chain reaction.[4][5] This results in the substitution of a hydrogen atom on the carbon adjacent to the double bond, yielding 3-bromocyclohexene.

G cluster_electrophilic Electrophilic Addition cluster_radical Radical Substitution Cyclohexene1 Cyclohexene Bromonium Bromonium Ion Intermediate Cyclohexene1->Bromonium Electrophilic attack Br2 Br₂ or Py·Br₃ Br2->Bromonium Product1 This compound Bromonium->Product1 Nucleophilic attack by Br⁻ Cyclohexene2 Cyclohexene Allylic_Radical Allylic Radical Intermediate Cyclohexene2->Allylic_Radical H abstraction NBS NBS / Initiator NBS->Allylic_Radical Product2 3-bromocyclohexene Allylic_Radical->Product2 Reaction with Br₂

Fig. 1: Reaction pathways for cyclohexene bromination.

Experimental Protocols

Detailed methodologies for the bromination of cyclohexene using the compared agents are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Protocol 1: Electrophilic Addition with Elemental Bromine

This procedure yields this compound with high efficiency.

Materials:

  • Cyclohexene

  • Elemental Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄)

  • Absolute Ethanol

  • Ice-salt bath

  • Three-necked round-bottom flask, separatory funnel, mechanical stirrer, thermometer, Claisen flask

Procedure:

  • In a 2-L three-necked round-bottom flask, prepare a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute alcohol.[6]

  • Cool the flask in an ice-salt bath to -5°C.[6]

  • While stirring, add a solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride dropwise from a separatory funnel. Maintain the reaction temperature at or below -1°C. The addition should take approximately three hours.[6]

  • After the addition is complete, transfer the reaction mixture to a 1-L modified Claisen flask.[6]

  • Distill off the carbon tetrachloride and excess cyclohexene using a water bath.[6]

  • Replace the water bath with an oil bath and distill the product under reduced pressure. The pure this compound distills at 99–103°C/16 mm Hg.[6]

  • The expected yield is approximately 303 g (95%).[6]

Protocol 2: Allylic Bromination with N-Bromosuccinimide (NBS)

This protocol is designed for the synthesis of 3-bromocyclohexene.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • To a mixture of 35 g (0.43 mol) of cyclohexene and 24.9 g (0.14 mol) of N-bromosuccinimide in 100 cm³ of carbon tetrachloride, add 0.35 g of benzoyl peroxide.[7]

  • Stir the mixture for 2 hours at room temperature.[7]

  • Slowly heat the mixture to reflux and maintain at reflux for 3.5 hours.[7]

  • Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate.[7]

  • Distill the crude product at reduced pressure (b.p. 61°C @ 12 mmHg) to obtain 3-bromocyclohexene as a colorless oil.[7]

  • The expected yield is approximately 15.71 g (70%).[7]

Protocol 3: Electrophilic Addition with Pyridinium Tribromide

This method provides a safer alternative to using liquid bromine for the synthesis of this compound.

Materials:

  • Cyclohexene

  • Pyridinium tribromide (Py·Br₃)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve cyclohexene in glacial acetic acid.

  • Add pyridinium tribromide portion-wise to the stirred solution at room temperature.

  • Continue stirring until the reaction is complete (typically monitored by the disappearance of the red-brown color of the reagent).

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify by distillation or recrystallization as needed.

Protocol 4: Green Bromination with Hydrogen Peroxide and HBr

This protocol describes an environmentally friendlier approach to the synthesis of this compound.

Materials:

  • Cyclohexene

  • 30% Hydrogen peroxide (H₂O₂)

  • Hydrobromic acid (HBr)

  • Brine solution

  • Sodium bisulfite (NaHSO₃)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, mix 1 mL of 30% hydrogen peroxide with 3 mL of hydrobromic acid. The solution will turn from clear to orange/dark red.[8]

  • Add 1 mL of cyclohexene to the mixture. The color will change to orange and then yellow.[8]

  • Transfer the mixture to a centrifuge tube containing a brine solution. Two layers will form.[8]

  • Wash the mixture with sodium bisulfite solution.[8]

  • Separate the lower organic layer and dry it over sodium sulfate.[8]

  • Isolate the product by evaporating the solvent. The reported yield for this student experiment was 42.9%.[8]

Experimental Workflow

The general workflow for a typical cyclohexene bromination experiment involves several key stages, from reaction setup to product purification and analysis.

G start Start setup Reaction Setup (Flask, Stirrer, Reagents) start->setup reaction Bromination Reaction (Controlled Temperature/Reflux) setup->reaction workup Reaction Workup (Quenching, Extraction, Washing) reaction->workup drying Drying of Organic Layer (e.g., with Na₂SO₄) workup->drying purification Purification (Distillation or Recrystallization) drying->purification analysis Product Analysis (NMR, GC-MS, IR) purification->analysis end End analysis->end

Fig. 2: General experimental workflow for cyclohexene bromination.

Concluding Remarks

The choice of brominating agent for cyclohexene significantly influences the synthetic outcome. For the preparation of this compound, elemental bromine offers the highest reported yield, though it poses significant handling risks. Pyridinium tribromide serves as a much safer and still effective alternative for this transformation. For the synthesis of 3-bromocyclohexene, N-bromosuccinimide is the reagent of choice, proceeding through a distinct radical-mediated pathway. While green chemistry approaches using H₂O₂/HBr are promising for reducing environmental impact, the reported yields may be lower and require further optimization. Researchers and drug development professionals should carefully consider these factors to select the most appropriate method for their specific synthetic goals.

References

A Comparative Guide to Purity Analysis of trans-1,2-Dibromocyclohexane: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of trans-1,2-Dibromocyclohexane, a key intermediate in various organic syntheses.[1] The following sections present supporting experimental data, detailed protocols, and a comparative analysis to aid in selecting the most appropriate method for your research needs.

Introduction to Purity Analysis of this compound

This compound is synthesized through the electrophilic addition of bromine to cyclohexene.[2] The stereochemistry of this reaction predominantly yields the trans isomer due to the formation of a cyclic bromonium ion intermediate.[1] However, the synthesis can result in impurities that may affect subsequent reaction yields and the impurity profile of the final active pharmaceutical ingredient (API). Common impurities can include the cis-1,2-dibromocyclohexane isomer, unreacted cyclohexene, and byproducts from substitution reactions.[2] Therefore, robust analytical methods are required to accurately quantify the purity of this compound.

GC-MS for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[3] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification based on the mass-to-charge ratio of the fragmented molecules.

Experimental Protocol: GC-MS Analysis

A generalized protocol for the GC-MS analysis of this compound is outlined below. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration within the linear range of the instrument, typically in the low µg/mL range.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

  • Identification of the main peak and any impurities is confirmed by comparing their mass spectra with a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic isotopic patterns for two bromine atoms.

Comparison of Analytical Techniques

While GC-MS is a robust method, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis. The choice of method depends on the specific requirements of the analysis, including required sensitivity, sample throughput, and the nature of potential impurities.

ParameterGC-MSQuantitative ¹H NMR (qNMR)HPLC
Principle Separation by volatility, detection by massNuclear spin resonance in a magnetic fieldSeparation by polarity, detection by UV/Vis or other detectors
Sample Preparation Dilution in a volatile solventDissolution in a deuterated solvent with an internal standardDilution in mobile phase, may require filtration
Selectivity Excellent for separating volatile isomers and impuritiesHigh for structurally different moleculesGood, dependent on column and mobile phase selection
Sensitivity (LOD) Very High (~0.01 µg/mL)[4][5]Moderate (~2 µg/mL)[4]High, dependent on detector and analyte chromophore
Analysis Time ~15-30 minutes per sample~5-15 minutes per sample~10-40 minutes per sample
Quantification Relative (area %) or absolute with calibrationAbsolute, without a reference standard of the analyte[6]Relative (area %) or absolute with calibration
Destructive? YesNoYes (sample is consumed)
Key Advantages High sensitivity and excellent separation of volatile compounds. Provides structural information from mass spectra.Non-destructive, provides detailed structural information, primary ratio method.[6]Suitable for non-volatile or thermally labile impurities.
Key Limitations Not suitable for non-volatile or thermally labile compounds. Requires sample volatilization.Lower sensitivity compared to GC-MS. Higher initial instrument cost.May not effectively separate non-polar, non-chromophoric compounds.

Visualizing the GC-MS Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Final Result A Weigh Sample B Dissolve in Solvent A->B C Perform Serial Dilutions B->C D Inject Sample into GC C->D E Separation in GC Column D->E F Ionization & Fragmentation (MS) E->F G Detection by Mass Analyzer F->G H Generate Total Ion Chromatogram (TIC) G->H I Identify Peaks via Mass Spectra Library H->I J Calculate Peak Area % H->J K Purity Report I->K J->K

References

Unraveling the Conformational Puzzle of trans-1,2-Dibromocyclohexane: A Comparative Analysis of Theoretical and Experimental Energies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the conformational energetics of trans-1,2-Dibromocyclohexane, comparing experimental data with theoretical calculations.

The conformational preference of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular reactivity and biological activity. For this compound, the equilibrium between the diequatorial (ee) and diaxial (aa) chair conformations has been a subject of both experimental and theoretical investigation. This guide provides a detailed comparison of the conformational energies determined by these two approaches, offering valuable insights for molecular modeling and rational drug design.

Conformational Energy Landscape: A Quantitative Comparison

The relative stability of the diequatorial and diaxial conformers is dictated by a delicate balance of steric and electronic effects. The following table summarizes the key quantitative data on the energy difference (ΔE = E(ee) - E(aa)) between these two conformations.

Methodology Medium Energy Difference (ΔE = E(ee) - E(aa)) (kcal/mol)
Experimental (¹H NMR Spectroscopy) Vapor Phase1.40[1]
Carbon Tetrachloride (CCl₄)0.93[1]
Dimethyl Sulfoxide (DMSO)-0.05[1]
Theoretical (DFT: B3LYP/6-311+G )**Vapor PhaseUtilized in conjunction with experimental data to derive vapor phase energy[1]

Key Observations:

  • In the vapor phase, experimental evidence from ¹H NMR spectroscopy indicates that the diaxial conformer is more stable than the diequatorial conformer by 1.40 kcal/mol.[1] This counterintuitive result, where the sterically bulkier bromine atoms prefer the axial positions, highlights the significance of electronic effects, such as hyperconjugation.

  • The conformational equilibrium is highly sensitive to the solvent environment.[1] In the nonpolar solvent carbon tetrachloride, the energy difference decreases, and in the polar solvent dimethyl sulfoxide, the diequatorial conformer becomes slightly more stable.[1] This is attributed to the "gauche effect," which can play a more significant role in more polar solvents.[1]

  • Theoretical calculations, specifically using Density Functional Theory (DFT), have been instrumental in corroborating and interpreting the experimental findings. The B3LYP/6-311+G** level of theory was employed to calculate the geometries used in the analysis of NMR data.[1]

Experimental and Theoretical Methodologies

A clear understanding of the methodologies employed is crucial for a critical evaluation of the conformational energy data.

Experimental Protocol: ¹H NMR Spectroscopy

The primary experimental technique used to determine the conformational equilibrium of this compound is ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The methodology relies on the principle that the observed NMR parameters, such as coupling constants, are a weighted average of the parameters for the individual conformers.

Key Steps in the Experimental Workflow:

  • Sample Preparation: Solutions of this compound are prepared in various solvents of differing polarity (e.g., CCl₄, DMSO) to investigate the solvent effect on the conformational equilibrium.

  • ¹H NMR Data Acquisition: High-resolution ¹H NMR spectra are recorded for each sample. Special attention is paid to resolving the signals of the methine protons (H1 and H2).

  • Spectral Analysis and Coupling Constant Determination: Due to the complexity of the spin systems, spectrum simulation is often employed to accurately determine the vicinal coupling constant between the methine protons (³JH1,H2).[1]

  • Calculation of Conformational Population: The observed coupling constant (Jobs) is a weighted average of the coupling constants for the diequatorial (Jee) and diaxial (Jaa) conformers:

    Jobs = Nee * Jee + Naa * Jaa

    where Nee and Naa are the mole fractions of the respective conformers. The individual coupling constants (Jee and Jaa) are typically estimated from model compounds or theoretical calculations.

  • Determination of Free Energy Difference (ΔG): The equilibrium constant (K) is calculated from the mole fractions (K = Nee / Naa). The Gibbs free energy difference between the conformers is then determined using the equation:

    ΔG = -RT * ln(K)

Theoretical Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry, particularly DFT, provides a powerful tool for investigating conformational preferences and complementing experimental data.

Key Steps in the Theoretical Workflow:

  • Conformer Generation: The initial 3D structures of the diequatorial and diaxial conformers of this compound are generated.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. A common and robust method for this is the B3LYP functional with a triple-zeta basis set that includes polarization and diffuse functions, such as 6-311+G**.[1]

  • Energy Calculation: Once the geometries are optimized, the single-point electronic energies of the diequatorial and diaxial conformers are calculated at the same level of theory.

  • Calculation of Energy Difference: The conformational energy difference (ΔE) is calculated by subtracting the energy of the diaxial conformer from the energy of the diequatorial conformer.

  • Analysis of Electronic Effects: To understand the factors driving the conformational preference, further analyses such as Natural Bond Orbital (NBO) analysis can be performed. This can reveal important hyperconjugative interactions that stabilize the diaxial conformer.[1]

Visualization of Conformational Equilibrium

The dynamic equilibrium between the diequatorial and diaxial conformers of this compound is a fundamental concept. The following diagram illustrates this relationship.

G Conformational Equilibrium of this compound ee Diequatorial (ee) Conformer aa Diaxial (aa) Conformer (More Stable in Vapor Phase) ee->aa Ring Flip

Caption: Conformational equilibrium of this compound.

References

Validating the Anti-Addition Mechanism in Cyclohexene Bromination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-addition mechanism in the bromination of cyclohexene, a fundamental reaction in organic synthesis. Through a detailed examination of experimental data, reaction protocols, and mechanistic pathways, we demonstrate the stereospecificity of this reaction and compare it with alternative pathways.

Executive Summary

The bromination of cyclohexene proceeds predominantly through an anti-addition mechanism, yielding trans-1,2-dibromocyclohexane. This stereochemical outcome is dictated by the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion from the opposite face. This guide presents experimental evidence supporting this mechanism, including a high-yielding synthetic protocol and spectroscopic data for the resulting trans product. In contrast, under ultraviolet (UV) light, a free-radical substitution reaction occurs, leading to a different product, 3-bromocyclohexene, highlighting the critical role of reaction conditions in determining the outcome.

Data Presentation: Product Distribution

The stereospecificity of the ionic bromination of cyclohexene is evident from the high yield of the trans isomer. While trace amounts of the cis isomer or other byproducts might be formed, they are generally not observed in significant quantities under standard laboratory conditions.

Reaction Condition Reactants Major Product Yield Stereochemistry
Ionic Addition (dark, controlled temperature)Cyclohexene, Bromine (Br₂)This compound~95%[1]Anti-addition
Free-Radical Substitution (UV light)Cyclohexene, Bromine (Br₂)3-BromocyclohexeneMajor productSubstitution at the allylic position

Mechanistic Pathways

The stark difference in product outcome under different conditions is a direct consequence of two distinct reaction mechanisms.

Ionic Anti-Addition Mechanism

In the absence of UV light, the reaction proceeds through an electrophilic addition mechanism. The key steps are:

  • Formation of a Bromonium Ion: The electron-rich double bond of cyclohexene attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion intermediate.

  • Backside Attack: The bromide ion then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (backside attack). This SN2-like ring-opening step results in the two bromine atoms being on opposite faces of the cyclohexane ring.

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Cyclohexene Cyclohexene Bromonium_Ion Cyclic Bromonium Ion Cyclohexene->Bromonium_Ion + Br₂ Br_minus Br⁻ Br2 Br₂ trans_Product This compound Bromonium_Ion->trans_Product + Br⁻ (Backside Attack)

Diagram 1: Ionic Anti-Addition Mechanism
Free-Radical Substitution Mechanism

Under UV irradiation, the reaction mechanism shifts to a free-radical chain reaction.

  • Initiation: UV light initiates the homolytic cleavage of the Br-Br bond, generating two bromine radicals (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from an allylic position of cyclohexene to form HBr and a resonance-stabilized allylic radical. This radical then reacts with another molecule of Br₂ to form 3-bromocyclohexene and a new bromine radical, which continues the chain.

G cluster_initiation Initiation cluster_propagation Propagation Br2_init Br₂ Br_radicals 2 Br• Br2_init->Br_radicals UV light Cyclohexene_prop Cyclohexene Allylic_Radical Allylic Radical Cyclohexene_prop->Allylic_Radical + Br• Product_prop 3-Bromocyclohexene Allylic_Radical->Product_prop + Br₂ Br_radical_prop Br• Br2_prop Br₂

Diagram 2: Free-Radical Substitution Mechanism

Experimental Protocols

Synthesis of this compound (Anti-Addition)

This protocol is adapted from a well-established procedure and consistently yields the trans product in high purity.[1]

Materials:

  • Cyclohexene (1.5 moles)

  • Bromine (1.3 moles)

  • Carbon tetrachloride (CCl₄)

  • Absolute ethanol

  • Ice-salt bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 1.5 moles of cyclohexene in a mixture of 300 mL of carbon tetrachloride and 15 mL of absolute ethanol.

  • Cool the flask in an ice-salt bath to -5°C.

  • Slowly add a solution of 1.3 moles of bromine in 145 mL of carbon tetrachloride from the dropping funnel over approximately 3 hours, maintaining the reaction temperature at or below -1°C. The characteristic reddish-brown color of bromine will disappear as it reacts.

  • After the addition is complete, transfer the reaction mixture to a distillation apparatus.

  • Remove the carbon tetrachloride and any excess cyclohexene by distillation over a water bath.

  • Distill the remaining product under reduced pressure. The pure this compound is collected at 99–103°C/16 mmHg.

Product Characterization: The identity and stereochemistry of the product can be confirmed by spectroscopic methods.

Spectroscopic Data for this compound
¹H NMR Spectral data available.[2]
¹³C NMR Spectral data available.
IR Spectrum Characteristic C-Br stretching frequencies. Data available from NIST.[3][4]
Mass Spectrum Molecular ion peak and isotopic pattern characteristic of a dibrominated compound. Data available from NIST.[5]

Comparison of Alternatives

The primary alternative to the ionic anti-addition is the free-radical substitution pathway, which is favored under different conditions. A hypothetical syn-addition is not observed in the ionic bromination of cyclohexene due to the steric hindrance imposed by the cyclic bromonium ion intermediate.

Feature Anti-Addition (Ionic) Syn-Addition (Hypothetical) Free-Radical Substitution
Conditions Dark, controlled low temperatureNot observed for brominationUV light or high temperature
Intermediate Cyclic bromonium ionNot applicableAllylic radical
Product This compoundcis-1,2-Dibromocyclohexane3-Bromocyclohexene
Stereochemistry Stereospecific (anti)Stereospecific (syn)Not an addition reaction

Conclusion

The bromination of cyclohexene serves as a textbook example of a stereospecific anti-addition reaction. The formation of a cyclic bromonium ion intermediate is pivotal in directing the incoming nucleophile to attack from the opposite face, resulting in the exclusive formation of the trans product. This high degree of stereocontrol is a cornerstone of synthetic organic chemistry. Understanding the underlying mechanistic principles allows for the predictable synthesis of desired stereoisomers, a critical aspect in the development of chiral molecules, including pharmaceuticals. The comparison with the free-radical pathway underscores the importance of reaction conditions in determining the chemical outcome.

References

A Comparative Guide to Elimination Reactions of Dihalocyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

Elimination reactions of substituted cyclohexanes are fundamental in organic synthesis, providing a pathway to the formation of alkenes. The stereochemical outcome of these reactions is profoundly influenced by the conformational constraints of the cyclohexane ring. This guide provides a comparative analysis of the elimination reactions of 1,2-, 1,3-, and 1,4-dihalocyclohexane isomers, with a focus on the bimolecular elimination (E2) mechanism, which is prevalent with strong bases.

The E2 reaction mechanism necessitates a specific spatial arrangement of the departing hydrogen and leaving group. For the reaction to proceed through the lowest energy transition state, the β-hydrogen and the leaving group must be in an anti-periplanar alignment.[1] In the context of a cyclohexane chair conformation, this geometric requirement means that both the β-hydrogen and the leaving group must occupy axial positions, a configuration known as trans-diaxial.[2][3][4] This stereoelectronic requirement is the primary determinant of the reaction rate and the regioselectivity of the resulting alkene product.

Comparative Analysis of 1,2-Dihalocyclohexane Isomers

The elimination reactions of cis- and trans-1,2-dihalocyclohexanes demonstrate the critical role of conformational analysis in predicting reaction outcomes.

  • trans-1,2-Dihalocyclohexanes : In its most stable conformation, the trans-isomer exists with both bulky halogen substituents in equatorial positions (diequatorial). To achieve the necessary trans-diaxial arrangement for E2 elimination, the ring must flip to a much less stable diaxial conformation.[3][4] This high-energy requirement means that the concentration of the reactive conformer is very low at any given time, leading to a significantly slower reaction rate compared to the cis-isomer.[3][5] Elimination from this diaxial conformer yields 3-halocyclohexene.

  • cis-1,2-Dihalocyclohexanes : The cis-isomer exists in a conformational equilibrium between two axial-equatorial forms. In the conformer where one halogen is axial, there are two adjacent β-hydrogens that are also in axial positions, fulfilling the trans-diaxial requirement for E2 elimination.[4] Because a stable conformer is already suitably arranged for the reaction, the E2 elimination proceeds much more rapidly. The reaction typically follows Zaitsev's rule, where the more substituted and stable alkene is the major product.[3]

Comparative Analysis of 1,3- and 1,4-Dihalocyclohexane Isomers

The same principles of conformational analysis apply to 1,3- and 1,4-dihalocyclohexanes. The feasibility and outcome of the E2 reaction depend on whether a stable conformer can place a halogen and a β-hydrogen in a trans-diaxial orientation.

  • trans-1,4-Dihalocyclohexanes : Similar to the trans-1,2-isomer, the most stable conformation is diequatorial. A ring-flip to the higher-energy diaxial conformation is necessary for E2 elimination.[6] Once in the diaxial state, the axial halogen has available trans-diaxial β-hydrogens, allowing for elimination to occur, though typically at a slower rate.

  • cis-1,4-Dihalocyclohexanes : This isomer exists in an axial-equatorial conformation. The axial halogen has a trans-diaxial β-hydrogen, making it primed for E2 elimination without needing to flip to a less stable conformer. Consequently, the reaction rate is expected to be faster than that of its trans counterpart.

  • trans-1,3-Dihalocyclohexanes : The diequatorial conformer is the most stable. However, in this arrangement, neither halogen has a trans-diaxial β-hydrogen. A ring flip to the diaxial conformation is required for elimination.

  • cis-1,3-Dihalocyclohexanes : This isomer has one stable conformation where both halogens are equatorial and an alternative, less stable diaxial form. In the more stable diequatorial conformer, there is a β-hydrogen on C2 that is axial and therefore anti-periplanar to the axial C-H bonds at C1 and C3, but not to the equatorial halogens. For elimination to occur, the molecule must adopt the less stable conformer where one halogen is axial, which would then allow for elimination if a β-hydrogen is also axial.

Data Presentation: Summary of E2 Elimination in Dihalocyclohexanes

SubstrateMost Stable ConformationReactive Conformation for E2Relative E2 RateMajor Product (Typical)
trans-1,2-DihalocyclohexaneDiequatorialDiaxial (High Energy)Slow3-Halocyclohexene
cis-1,2-DihalocyclohexaneAxial-EquatorialAxial-EquatorialFast1-Halocyclohexene (Zaitsev)
trans-1,4-DihalocyclohexaneDiequatorialDiaxial (High Energy)Slow3-Halocyclohexene
cis-1,4-DihalocyclohexaneAxial-EquatorialAxial-EquatorialFast3-Halocyclohexene
trans-1,3-DihalocyclohexaneDiequatorialDiaxial (High Energy)Slow3-Halocyclohexene
cis-1,3-DihalocyclohexaneDiequatorialAxial-Equatorial (High Energy)Very Slow / May not occur3-Halocyclohexene

Experimental Protocols

General Protocol for Base-Induced Dehydrohalogenation of a Dihalocyclohexane

This protocol describes a general procedure for the E2 elimination of a dihalocyclohexane using a strong base like potassium hydroxide in an alcoholic solvent.

Materials:

  • Dihalocyclohexane substrate (e.g., cis-1,2-dichlorocyclohexane)

  • Potassium hydroxide (KOH)

  • Ethanol (or other suitable alcohol)

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate) for drying

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the dihalocyclohexane substrate in ethanol. Add a stoichiometric excess (typically 1.5-2.0 equivalents) of potassium hydroxide.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction time can vary from 1 to several hours, depending on the substrate's reactivity. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic product into diethyl ether (or another suitable organic solvent). Repeat the extraction two to three times to ensure complete recovery.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution to remove any remaining base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude alkene product.

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Mandatory Visualization

Caption: E2 elimination pathway for a reactive cis-1,2-dihalocyclohexane conformer.

Caption: Conformational equilibrium and E2 pathway for trans-1,2-dihalocyclohexane.

Elimination_Workflow Start Start: Dihalocyclohexane Isomer DrawConformers 1. Draw stable chair conformer(s) Start->DrawConformers CheckAxialLG 2. Identify conformers with an axial leaving group (LG) DrawConformers->CheckAxialLG CheckAxialH 3. Locate anti-periplanar (axial) β-H's CheckAxialLG->CheckAxialH Yes NoReaction E2 is disfavored or very slow CheckAxialLG->NoReaction No PredictProduct 4. Form alkene(s) by removing axial LG and axial β-H CheckAxialH->PredictProduct Yes CheckAxialH->NoReaction No ApplyZaitsev 5. Apply Zaitsev's/Hofmann's Rule to predict major product PredictProduct->ApplyZaitsev End End: Predicted Product(s) ApplyZaitsev->End

Caption: Workflow for predicting products of E2 reactions on dihalocyclohexanes.

References

A Researcher's Guide to the Identification of trans-1,2-Dibromocyclohexane in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the accurate identification of reaction products is paramount. This guide provides a comparative overview of analytical techniques for identifying trans-1,2-dibromocyclohexane, a common product of the bromination of cyclohexene. We present experimental data and detailed protocols to assist in the unequivocal characterization of this compound within a complex reaction mixture.

Spectroscopic and Chromatographic Identification Techniques

The principal methods for identifying this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique structural information, and a combination of these methods is recommended for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its stereochemistry. The trans configuration leads to a specific set of chemical shifts and coupling constants due to the diaxial and diequatorial conformations of the bromine atoms.[1]

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

NucleusChemical Shift (ppm)MultiplicitySolvent
¹H~4.5MultipletCDCl₃
¹H1.4 - 2.5MultipletsCDCl₃
¹³C~55-CDCl₃
¹³C~33-CDCl₃
¹³C~26-CDCl₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[2][3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. The C-Br stretching frequency is a key diagnostic peak for this compound. The absence of a C=C stretching band (around 1640 cm⁻¹) indicates the consumption of the starting material, cyclohexene.[6]

Table 2: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C-H (alkane)2850 - 3000Stretching
C-Br500 - 700Stretching

Data sourced from various spectral databases.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br are present in roughly a 1:1 ratio). The molecular ion peak (M⁺) will appear as a cluster around m/z 240, 242, and 244.[10][11]

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
240, 242, 244Variable[C₆H₁₀Br₂]⁺ (Molecular Ion)
161, 163High[C₆H₉Br]⁺
81High[Br]⁺

Fragmentation patterns can be complex and are best compared against a reference spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for separating the trans and cis isomers of 1,2-dibromocyclohexane and for quantifying the purity of the product. Reversed-phase HPLC is a common method used for this separation.[12][13]

Table 4: Example HPLC Method for Isomer Separation

ParameterCondition
ColumnC18 Reverse Phase
Mobile PhaseAcetonitrile/Water
DetectionUV (e.g., 210 nm)

The retention times for the cis and trans isomers will be different, allowing for their separation and quantification.[14]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are generalized procedures for the key analytical techniques.

Synthesis of this compound

A common laboratory synthesis involves the electrophilic addition of bromine to cyclohexene.[15][16][17]

  • Dissolve cyclohexene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Once the reaction is complete, wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation or chromatography.

NMR Sample Preparation and Analysis
  • Dissolve approximately 10-20 mg of the reaction mixture sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different species in the mixture.

  • Compare the chemical shifts and coupling patterns with known data for this compound.

IR Spectroscopy
  • For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the C-H and C-Br bonds and check for the absence of the C=C bond from the starting material.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing a reaction mixture as it separates the components before they enter the mass spectrometer.

  • Dilute a small amount of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample into the GC-MS instrument.

  • The components of the mixture will be separated on the GC column based on their boiling points and polarity.

  • As each component elutes from the column, it will be ionized and its mass spectrum recorded.

  • Compare the mass spectrum of the peak corresponding to this compound with a reference spectrum, paying close attention to the molecular ion cluster and the fragmentation pattern.

HPLC Analysis
  • Prepare a dilute solution of the reaction mixture in the mobile phase.

  • Set up the HPLC system with a suitable column and mobile phase.

  • Inject the sample onto the column.

  • Monitor the elution of the components using a UV detector.

  • The retention time of the major peak should correspond to that of a standard sample of this compound. This method is particularly useful for separating it from the cis-isomer.

Visualizing the Analytical Workflow

A systematic approach is essential for the efficient and accurate identification of the target compound. The following diagram illustrates a typical workflow.

Analytical Workflow Workflow for Identifying this compound cluster_synthesis Synthesis & Workup cluster_analysis Analytical Techniques cluster_confirmation Data Interpretation & Confirmation Reaction Cyclohexene + Bromine Workup Aqueous Workup Reaction->Workup CrudeProduct Crude Product Mixture Workup->CrudeProduct IR IR Spectroscopy CrudeProduct->IR GCMS GC-MS Analysis CrudeProduct->GCMS NMR NMR Spectroscopy CrudeProduct->NMR HPLC HPLC Analysis CrudeProduct->HPLC IR_Data Confirm C-Br, No C=C IR->IR_Data MS_Data Confirm MW & Isotope Pattern GCMS->MS_Data NMR_Data Confirm Stereochemistry NMR->NMR_Data HPLC_Data Confirm Purity & Isomer Ratio HPLC->HPLC_Data FinalID Confirmed Identity of This compound IR_Data->FinalID MS_Data->FinalID NMR_Data->FinalID HPLC_Data->FinalID

Caption: Experimental workflow for the synthesis and identification of this compound.

The logical relationship between the different analytical techniques in confirming the structure is also critical.

Logical Confirmation Logical Relationship of Analytical Techniques cluster_evidence Evidence Gathering Initial_Hypothesis Hypothesis: Product is 1,2-Dibromocyclohexane Evidence_MW Molecular Weight (from MS) Initial_Hypothesis->Evidence_MW Evidence_Functional_Groups Functional Groups (from IR) Initial_Hypothesis->Evidence_Functional_Groups Evidence_Connectivity Connectivity & Stereochemistry (from NMR) Initial_Hypothesis->Evidence_Connectivity Evidence_Purity Purity & Isomeric Composition (from HPLC/GC) Initial_Hypothesis->Evidence_Purity Confirmation Confirmed Structure: This compound Evidence_MW->Confirmation Evidence_Functional_Groups->Confirmation Evidence_Connectivity->Confirmation Evidence_Purity->Confirmation

Caption: Logical flow for confirming the structure of this compound.

References

A Comparative Guide to Distinguishing Cis and Trans Isomers Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of molecular geometry is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous differentiation of cis and trans isomers. This guide provides an objective comparison of NMR-based methods, supported by experimental data and detailed protocols, to facilitate the accurate structural elucidation of geometric isomers.

The fundamental distinction between cis and trans isomers lies in the spatial arrangement of substituents around a double bond or a ring structure. This geometric variance leads to distinct electronic environments for the nuclei, which in turn manifest as measurable differences in key NMR parameters, primarily chemical shifts (δ), coupling constants (J), and the Nuclear Overhauser Effect (NOE).

Quantitative NMR Data Comparison

The most reliable and frequently utilized NMR parameter for distinguishing between cis and trans isomers is the vicinal coupling constant (³J) between protons on adjacent carbons of a double bond. The magnitude of this coupling is dictated by the dihedral angle between the coupled protons, a relationship described by the Karplus equation. In trans isomers, the protons are typically at a 180° dihedral angle, resulting in a significantly larger coupling constant compared to cis isomers, where the dihedral angle is approximately 0°.[1]

Chemical shift differences, although generally less pronounced than coupling constant variations, also provide valuable diagnostic information. Protons or carbons in the trans isomer are often observed at a different chemical shift compared to their cis counterparts due to variations in shielding and anisotropic effects.[2][3] For instance, in stilbene, the vinylic protons of the trans isomer are more deshielded (appear at a higher ppm value) than those of the cis isomer.[4]

The Nuclear Overhauser Effect (NOE) is a through-space interaction that is observed between nuclei that are in close spatial proximity. In cis isomers, the substituents on the same side of the double bond are close enough to produce an NOE signal, whereas in trans isomers, these groups are too far apart.[5] This makes NOE spectroscopy (NOESY) a definitive method for confirming cis stereochemistry.[6]

The following table summarizes the key quantitative NMR data for distinguishing between cis and trans isomers for representative compounds:

NMR Parameter Isomer Type Stilbene Maleic/Fumaric Acid 1,2-Diiodoethylene General Range
¹H Chemical Shift (δ) cis~6.60 ppm~6.01 ppm[7]~7.15 ppm[8]Varies
trans~7.11 ppm[4]~6.52 ppm[7]~7.28 ppm[8]Varies
³J (H-H) Coupling Constant cis<12 Hz[4]N/A (equivalent protons)~5.8 Hz[8]6-15 Hz[9]
trans>12 HzN/A (equivalent protons)~12.3 Hz[8]12-18 Hz[10]
¹³C Chemical Shift (δ) cis~129.1 ppm (vinylic)[4]~130 ppm~80.5 ppm[8]Varies
trans~127.0 ppm (vinylic)[4]~135 ppm~85.1 ppm[8]Varies
Nuclear Overhauser Effect (NOE) cisPresent between vinylic and phenyl protonsPresent between vinylic protonsPresent between vinylic protonsPresent
transAbsent between vinylic and phenyl protonsAbsent between vinylic protonsAbsent between vinylic protonsAbsent

Experimental Protocols

A standard ¹H NMR experiment is typically sufficient to distinguish between cis and trans isomers based on coupling constants and chemical shifts. For cases where these parameters are ambiguous or for definitive confirmation of cis stereochemistry, a 2D NOESY experiment is recommended.

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2][11] Ensure the sample is completely dissolved to achieve a homogeneous solution.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A spectrometer with a field strength of 300 MHz or higher is recommended for adequate signal dispersion.[2] Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum to obtain pure absorption lineshapes. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

  • Spectral Analysis:

    • Identify the signals corresponding to the vinylic protons.

    • Measure the coupling constant (J) by determining the distance in Hertz (Hz) between the split peaks of the multiplet.[2]

    • Compare the measured ³J value to the expected ranges for cis and trans isomers. A larger coupling constant is indicative of a trans configuration.[12][13]

    • Analyze the chemical shifts of the vinylic protons and other relevant signals for further confirmation.

Protocol for 2D NOESY Spectroscopy:

  • Sample Preparation and Instrument Setup: Follow steps 1 and 2 from the ¹H NMR protocol.

  • Data Acquisition: Acquire a two-dimensional NOESY spectrum. This experiment involves a series of pulses and delays, including a mixing time during which magnetization transfer through space (the NOE) occurs.

  • Data Processing: Process the 2D data using appropriate software to generate the NOESY spectrum, which displays correlations between protons that are close in space.

  • Spectral Analysis: Look for cross-peaks between the signals of protons on the substituents and the vinylic protons. The presence of such cross-peaks indicates spatial proximity and confirms a cis configuration.[5][14]

Logical Workflow for Isomer Differentiation

The following diagram illustrates the decision-making process for distinguishing between cis and trans isomers using NMR data.

G Workflow for Cis/Trans Isomer Differentiation using NMR start Acquire 1H NMR Spectrum j_coupling Measure 3J Coupling Constant start->j_coupling j_decision 3J > 12 Hz? j_coupling->j_decision trans_isomer Assign as Trans Isomer j_decision->trans_isomer Yes ambiguous Ambiguous or Symmetric Case j_decision->ambiguous No / Inconclusive cis_isomer Assign as Cis Isomer noe_experiment Perform 2D NOESY Experiment ambiguous->noe_experiment For confirmation chemical_shift Analyze Chemical Shifts ambiguous->chemical_shift noe_decision NOE Observed? noe_experiment->noe_decision noe_decision->trans_isomer No noe_decision->cis_isomer Yes chemical_shift->j_decision

References

A Comparative Guide to the Synthesis of trans-1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of trans-1,2-dibromocyclohexane is a fundamental reaction in organic chemistry, primarily achieved through the electrophilic addition of bromine to cyclohexene. This guide provides a comparative overview of various methods for this synthesis, detailing experimental protocols and presenting quantitative data for easy comparison. The stereospecific nature of the reaction, leading to the trans product, is a key feature of the discussed methodologies.

Mechanism of Bromination: Anti-Addition

The addition of bromine to cyclohexene proceeds via an anti-addition mechanism.[1][2][3][4][5] The reaction is initiated by the electrophilic attack of the bromine molecule on the cyclohexene double bond, leading to the formation of a cyclic bromonium ion intermediate.[1][2][3][6][7][8][9] This three-membered ring intermediate is then attacked by a bromide ion from the side opposite to the bromonium ion bridge.[2][3][4][7][9] This backside attack results in the two bromine atoms being added to opposite faces of the cyclohexane ring, yielding the this compound.[1][2][3][4][10] The product is a racemic mixture of the (1R,2R) and (1S,2S) enantiomers.[10] The formation of the cis-isomer is not favored due to steric hindrance and electronic repulsion that would arise from a same-side attack.[2]

Comparison of Synthesis Methods

Several methods have been developed for the synthesis of this compound, primarily differing in the choice of brominating agent and reaction conditions. The classic approach involves the direct use of liquid bromine, while safer and greener alternatives have also been explored.

MethodStarting MaterialBrominating AgentSolventTemperature (°C)Reaction TimeYield (%)Notes
Direct Bromination CyclohexeneBromine (Br₂)Carbon Tetrachloride / Ethanol-5 to -1~3 hours95High yield, but uses toxic and environmentally harmful solvent and reagent.[11] Careful temperature control is crucial to prevent substitution reactions.[11]
Pyridinium Tribromide CyclohexenePyridinium Tribromide (Py·Br₃)Not specifiedNot specifiedNot specifiedHighSafer, crystalline alternative to liquid bromine, simplifying handling and work-up.[12][13][14][15]
In-situ Bromine Generation CyclohexeneHydrobromic Acid (HBr) & Hydrogen Peroxide (H₂O₂)Not specifiedNot specifiedNot specified42.9A greener approach that avoids the direct handling of liquid bromine.[13][16] The reported yield may be influenced by experimental technique.[16]
Organocatalytic Bromination Cyclohexene1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Diethyl etherRoom Temperature40 minutesHigh DiastereoselectivityUses a thiourea catalyst and offers high stereoselectivity for the trans product.[13]
Ammonium Bromide/Oxone CyclohexeneAmmonium Bromide (NH₄Br) & OxoneMethanol/EthanolRoom Temperature/RefluxNot specifiedNot specifiedA method for vicinal dibromination of olefins.[17]

Experimental Protocols

Method 1: Direct Bromination with Liquid Bromine

This protocol is adapted from Organic Syntheses.[11]

Materials:

  • Cyclohexene (123 g, 1.5 moles)

  • Bromine (210 g, 1.3 moles)

  • Carbon tetrachloride (445 cc total)

  • Absolute ethanol (15 cc)

  • 2-liter three-necked, round-bottomed flask

  • 500-cc separatory funnel

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

Procedure:

  • A solution of 123 g of cyclohexene in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute ethanol is placed in the 2-liter flask equipped with a stirrer, thermometer, and separatory funnel.

  • The flask is cooled in an ice-salt bath to -5°C.

  • A solution of 210 g of bromine in 145 cc of carbon tetrachloride is added dropwise from the separatory funnel at a rate that maintains the reaction temperature at or below -1°C. This addition typically takes about three hours.

  • After the addition is complete, the reaction mixture is transferred to a 1-liter modified Claisen flask.

  • The carbon tetrachloride and excess cyclohexene are removed by distillation from a water bath.

  • The remaining product is then distilled under reduced pressure. The fraction boiling at 99–103°/16 mm Hg is collected.

  • The yield of pure this compound is approximately 303 g (95%).

Purification Note: To obtain a product that does not darken over time, the crude dibromide can be shaken with one-third its volume of 20% ethanolic potassium hydroxide for five minutes. The mixture is then diluted with an equal volume of water, and the organic layer is washed until alkali-free, dried, and redistilled. This purification step may result in a 10% loss of product.[11]

Method 2: Bromination using Pyridinium Tribromide

Pyridinium tribromide serves as a solid, stable source of bromine, making it a safer alternative to elemental bromine.[14][15] The reaction involves the electrophilic addition of bromine generated from the pyridinium tribromide complex to cyclohexene.[12]

General Procedure (Conceptual):

  • Cyclohexene is dissolved in a suitable solvent (e.g., glacial acetic acid or dichloromethane).

  • Pyridinium tribromide is added portion-wise to the stirred solution at a controlled temperature.

  • The reaction progress is monitored by the disappearance of the reddish-brown color of the reagent.

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any remaining bromine, followed by washing with water and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by distillation or recrystallization.

Method 3: In-situ Generation of Bromine

This method provides a "greener" synthesis by avoiding the direct use of hazardous liquid bromine.[13][16] Bromine is generated in situ from the oxidation of a bromide source.

Experimental Outline from a Lab Report: [16]

  • In a round-bottom flask, 1 mL of 30% hydrogen peroxide is mixed with 3 mL of hydrobromic acid. The solution turns from clear to orange/dark red, indicating the formation of bromine.

  • 1 mL of cyclohexene is added to this mixture. The color of the solution changes from red to orange and then to yellow as the bromine is consumed.

  • The reaction mixture is transferred to a centrifuge tube containing a brine solution, leading to the formation of two layers.

  • The lower, denser organic layer is washed with sodium bisulfite solution.

  • The organic layer is then separated and dried with a drying agent like sodium sulfate.

  • The solvent is evaporated to obtain the product. The reported yield for this specific experiment was 42.9%.[16]

Visualizing the Synthetic Pathways

The following diagram illustrates the primary synthetic routes to this compound from cyclohexene.

Synthesis_Pathways Cyclohexene Cyclohexene trans_Dibromocyclohexane This compound Cyclohexene->trans_Dibromocyclohexane Br₂, CCl₄/EtOH, -5°C Cyclohexene->trans_Dibromocyclohexane Pyridinium Tribromide Cyclohexene->trans_Dibromocyclohexane HBr, H₂O₂ (in situ Br₂) Cyclohexene->trans_Dibromocyclohexane DBDMH, Thiourea catalyst Cyclohexene->trans_Dibromocyclohexane NH₄Br, Oxone

Caption: Synthetic routes to this compound.

This guide provides researchers, scientists, and drug development professionals with a comparative analysis of key synthesis methods for this compound. The choice of method will depend on factors such as desired yield, safety considerations, available reagents, and environmental impact. The direct bromination method offers high yields but involves hazardous materials, while newer methods provide safer and more environmentally friendly alternatives.

References

Safety Operating Guide

Proper Disposal of trans-1,2-Dibromocyclohexane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling trans-1,2-Dibromocyclohexane, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it necessitates specific handling and disposal procedures to mitigate potential hazards. This guide provides essential safety information, operational plans, and disposal protocols to ensure the safe management of this compound waste.

Key Properties and Hazard Information

A thorough understanding of the chemical's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₁₀Br₂
Molecular Weight 241.95 g/mol [1]
Appearance Clear, slightly yellow liquid[2][3]
Density 1.784 g/mL at 25 °C[1][4]
Boiling Point 145 °C at 100 mmHg[1]
Flash Point > 110 °C (> 230 °F)[3]
Incompatibilities Strong oxidizing agents, strong bases[3][5][6]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][7][8]
Toxicity The toxicological properties have not been fully investigated. May cause eye, skin, and respiratory tract irritation.[3] Harmful if swallowed.[7][8]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound is governed by its classification as a halogenated hazardous waste. Adherence to the following step-by-step procedure is crucial for safe and compliant disposal.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat is mandatory.

  • Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.

2. Waste Segregation and Collection:

  • Dedicated Waste Stream: this compound waste must be collected separately from non-halogenated organic waste, as well as from aqueous, acidic, and basic waste streams. Cross-contamination can lead to dangerous chemical reactions and complicates the disposal process.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container should be clearly labeled.

  • Labeling: Affix a hazardous waste tag to the container before adding any waste. Clearly label the container as "Halogenated Organic Waste" and specify its contents, including "this compound" and its approximate concentration.

3. Storage of Waste:

  • Container Management: Keep the waste container tightly closed when not in use.

  • Storage Location: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to mitigate the impact of potential spills.

4. Final Disposal:

  • Professional Disposal: The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.

  • Disposal Methods: Approved disposal methods for halogenated organic compounds typically include high-temperature incineration at a permitted hazardous waste incinerator or other methods determined by the disposal facility.

  • Regulatory Compliance: Ensure that the entire disposal process complies with all local, state, and federal regulations.

5. Spill Management:

  • Minor Spills: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material into a designated hazardous waste container.

  • Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Collection cluster_2 Storage cluster_3 Disposal A Identify Waste as This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select a Designated Halogenated Waste Container B->C D Label Container with Hazardous Waste Tag C->D E Transfer Waste into Container in a Fume Hood D->E F Securely Close Container E->F G Store in a Designated Hazardous Waste Area F->G H Use Secondary Containment G->H I Arrange for Pickup by Licensed Waste Disposal Vendor H->I J Document Waste for Disposal I->J

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling trans-1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for trans-1,2-Dibromocyclohexane

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for laboratory and research professionals. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that may cause skin, eye, and respiratory tract irritation.[1][2][3] The toxicological properties of this material have not been fully investigated, warranting cautious handling.[1] High concentrations of vapor may lead to symptoms such as headache, dizziness, and nausea.[4]

Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[1][4][5]To protect against splashes and vapors that can cause serious eye irritation.[2]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can cause irritation and potential dermatitis from prolonged exposure.[4][6]
Body Protection Laboratory coat. Fire/flame resistant and impervious clothing should be considered for larger quantities.[6][7]To protect skin and personal clothing from contamination.[1][4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[6][7]To prevent inhalation of vapors that may cause respiratory irritation.[1][2]

Operational and Disposal Plans

Step-by-Step Handling and Storage Protocol
  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible.[1] Read the Safety Data Sheet (SDS) thoroughly.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to maintain low airborne concentrations.[1]

  • Transferring: When transferring the liquid, avoid splashing. Keep the container tightly closed when not in use.[1][5]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][5]

  • Decontamination: Remove and wash any contaminated clothing before reuse.[1][4][5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][4][5] Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][4][5][8]

Spill Management and Disposal Plan
  • Immediate Action: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[6] Remove all sources of ignition.[6]

  • Containment: Wearing full PPE, absorb the spill using a non-combustible, inert material such as sand, vermiculite, or earth.[1][4][5] Do not use combustible materials like sawdust.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[4][5]

  • Waste Disposal: All chemical waste must be disposed of in accordance with federal, state, and local regulations.[1][9] The material may be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems.[6]

  • Container Disposal: Contaminated containers should be triple-rinsed and can be offered for recycling or reconditioning.[6] Alternatively, puncture the container to render it unusable before disposing of it in a sanitary landfill.[6]

Safety and Physical Properties

The following table summarizes key quantitative data for this compound.

Property Value
CAS Number 7429-37-0[1]
Appearance Clear to very slight yellow liquid[1][3][8]
Flash Point > 110 °C (> 230 °F)[1]
Boiling Point 145 °C @ 133 hPa[9]
Density 1.784 g/cm³ @ 25 °C[9]
Exposure Limits No occupational exposure limits have been established by ACGIH, NIOSH, or OSHA.[1][4][5]

Experimental Protocol Example: Product Purification

This protocol provides a method for the purification of crude this compound, which may darken upon exposure to air. This procedure should be performed by personnel with proper training in experimental organic chemistry.

  • Preparation: Transfer the crude this compound to a separatory funnel inside a chemical fume hood.

  • Washing Solution: Prepare a 20% solution of potassium hydroxide in ethyl alcohol.

  • Purification Step: Add the alcoholic potassium hydroxide solution to the separatory funnel, approximately one-third of the volume of the dibromide.

  • Extraction: Stopper the funnel and shake for five minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous/alcoholic layer.

  • Water Wash: Dilute the remaining organic layer with an equal volume of water. Wash the organic layer to remove residual alkali.

  • Drying: Transfer the organic layer to a clean flask and dry it using a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Distillation: Decant the dried liquid and distill under reduced pressure to obtain the purified, clear product. The reported boiling point is 99–103°C at 16 mm Hg.[10]

  • Storage: Store the purified product in a tightly sealed, airtight container.[10]

Visual Workflow

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Storage & Disposal cluster_emergency Emergency Response A Review SDS & Assess Risks B Verify Fume Hood, Eyewash & Shower A->B C Don Required PPE (Goggles, Gloves, Lab Coat) B->C D Work in Chemical Fume Hood C->D Proceed to Handling E Handle and Transfer Chemical D->E F Keep Container Tightly Closed E->F Spill Spill Occurs E->Spill Exposure Exposure Occurs E->Exposure G Wash Hands & Exposed Skin F->G Complete Work H Decontaminate Work Area G->H I Remove & Clean Contaminated Clothing H->I J Store in Cool, Dry, Ventilated Area I->J Store/Dispose K Segregate Waste into Labeled Containers J->K L Dispose via Licensed Facility K->L Spill_Response Absorb with Inert Material Collect for Disposal Spill->Spill_Response Follow Spill Protocol First_Aid Eye: Flush 15 min Skin: Wash 15 min Inhalation: Fresh Air Exposure->First_Aid Administer First Aid Seek Medical Attention

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.